molecular formula C5H7BrN2 B1280220 4-bromo-1-ethyl-1H-pyrazole CAS No. 71229-85-1

4-bromo-1-ethyl-1H-pyrazole

Cat. No.: B1280220
CAS No.: 71229-85-1
M. Wt: 175.03 g/mol
InChI Key: IPMSARLBJARXSC-UHFFFAOYSA-N
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Description

4-bromo-1-ethyl-1H-pyrazole is a useful research compound. Its molecular formula is C5H7BrN2 and its molecular weight is 175.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMSARLBJARXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10502742
Record name 4-Bromo-1-ethyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71229-85-1
Record name 4-Bromo-1-ethyl-1H-pyrazole
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Record name 4-Bromo-1-ethyl-1H-pyrazole
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Foundational & Exploratory

4-bromo-1-ethyl-1H-pyrazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole

Introduction

This compound is a substituted pyrazole derivative with significant applications in medicinal chemistry and drug development. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and is a common scaffold in many biologically active compounds.[1][2] The presence of a bromine atom at the 4-position provides a reactive handle for further synthetic modifications, making it a valuable intermediate for the synthesis of more complex molecules.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₇BrN₂[4][5]
Molecular Weight 175.03 g/mol [4]
CAS Number 71229-85-1[4][6]
IUPAC Name 4-bromo-1-ethylpyrazole[4]
Appearance Liquid
Storage Temperature Room Temperature, sealed in dry conditions

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyData
¹H NMR Spectral data available.[4]
¹³C NMR Spectral data available.[4]
Mass Spectrometry GC-MS data available.[4]
Monoisotopic Mass 173.97926 Da

Reactivity and Stability

The reactivity of this compound is primarily dictated by the pyrazole ring and the bromo substituent.

  • Pyrazole Ring: The pyrazole ring is aromatic and relatively stable. The two nitrogen atoms influence the electron distribution within the ring, making the C4 position susceptible to electrophilic attack.[7]

  • Bromo Substituent: The bromine atom at the C4 position is a key functional group that can be readily displaced or participate in various cross-coupling reactions. This makes this compound a versatile building block in organic synthesis.[3] It is particularly useful in transition metal-catalyzed reactions like Suzuki, Stille, Sonogashira, and Heck couplings to form new carbon-carbon or carbon-heteroatom bonds.[8][9]

  • Stability: The compound should be stored in a dry environment at room temperature.

Experimental Protocols

General Synthesis of 4-Substituted-1-Alkyl-Pyrazoles

While a specific, detailed protocol for the synthesis of this compound was not found in a single source, a general synthetic strategy can be inferred from the synthesis of similar pyrazole derivatives.[8][10] The synthesis can be envisioned as a two-step process: bromination of a pyrazole precursor followed by N-alkylation.

Step 1: Bromination of Pyrazole

The bromination of the pyrazole ring typically occurs at the 4-position due to the electronic nature of the heterocycle.[7]

  • Reactants: Pyrazole, Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine), Solvent (e.g., Acetic Acid, Dichloromethane).

  • Procedure:

    • Dissolve pyrazole in a suitable solvent.

    • Slowly add the brominating agent to the solution at a controlled temperature (often room temperature or below).

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

    • Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.

    • Extract the product with an organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the resulting 4-bromopyrazole by chromatography or recrystallization.

Step 2: N-Ethylation of 4-Bromopyrazole

The N-alkylation of 4-bromopyrazole introduces the ethyl group at the 1-position.

  • Reactants: 4-Bromopyrazole, Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate), Base (e.g., Sodium hydride, Potassium carbonate), Solvent (e.g., DMF, Acetonitrile).

  • Procedure:

    • To a solution of 4-bromopyrazole in an appropriate solvent, add a base to deprotonate the pyrazole nitrogen.

    • Slowly add the ethylating agent to the reaction mixture.

    • Heat the reaction if necessary and stir until completion.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer, dry, and concentrate.

    • Purify the final product, this compound, by column chromatography or distillation.

Below is a diagram illustrating the general synthetic workflow.

G General Synthetic Workflow for this compound pyrazole Pyrazole bromination Bromination (e.g., NBS) pyrazole->bromination bromo_pyrazole 4-Bromopyrazole bromination->bromo_pyrazole alkylation N-Ethylation (e.g., EtI, Base) bromo_pyrazole->alkylation final_product This compound alkylation->final_product

Caption: General synthesis of this compound.

Applications in Drug Discovery and Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][11] this compound serves as a key building block for the synthesis of pharmacologically active compounds. The bromine atom allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize the therapeutic properties of lead compounds.[3]

The diagram below illustrates the central role of this compound in the synthesis of diverse pyrazole derivatives for targeting various biological pathways.

G Role in Medicinal Chemistry cluster_reactions Cross-Coupling Reactions cluster_pathways Target Biological Pathways start This compound suzuki Suzuki start->suzuki sonogashira Sonogashira start->sonogashira heck Heck start->heck other Other Couplings start->other derivatives Diverse Pyrazole Derivatives suzuki->derivatives sonogashira->derivatives heck->derivatives other->derivatives inflammation Anti-inflammatory derivatives->inflammation cancer Anticancer derivatives->cancer antimicrobial Antimicrobial derivatives->antimicrobial

References

A Technical Guide to 4-bromo-1-ethyl-1H-pyrazole: Properties, Protocols, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-1-ethyl-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug development. Its structural features, particularly the presence of a reactive bromine atom on the pyrazole ring, make it a versatile synthetic intermediate for the construction of more complex molecular architectures. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, and thus, this compound serves as a crucial building block in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a key application in palladium-catalyzed cross-coupling reactions.

Core Physical and Chemical Properties

Quantitative data for this compound is not extensively reported in peer-reviewed literature; the information available is primarily from chemical suppliers and databases. There is some discrepancy in the reported physical state of this compound, with some sources listing it as a liquid and others as a powder[1][2]. This may be due to polymorphism or the presence of impurities. For the purpose of this guide, we present the available data and supplement it with information on a closely related analogue, 4-bromo-1-methyl-1H-pyrazole, for comparative purposes.

PropertyThis compound4-bromo-1-methyl-1H-pyrazole (Analogue)Source
Molecular Formula C₅H₇BrN₂C₄H₅BrN₂[3]
Molecular Weight 175.03 g/mol 161.00 g/mol [3][4]
Physical State Liquid / Powder (conflicting reports)Liquid[1][2][4]
Boiling Point Not available185-188 °C at 760 mmHg[4]
Density 1.1 g/cm³ (reported for powder form)1.558 g/mL at 25 °C[2][4]
Refractive Index Not availablen20/D 1.531[4]
Solubility Information not widely available. Likely soluble in common organic solvents.Soluble in organic solvents.
CAS Number 71229-85-115803-02-8[1][4]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the characterization and application of any chemical compound. Below are detailed, generalized protocols for measuring the boiling point and density of a liquid organic compound, which can be adapted for this compound, assuming a liquid state.

A. Determination of Boiling Point (Microscale Method)

This method is suitable for small quantities of a liquid sample.

Materials:

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 250 °C range)

  • Heating apparatus (e.g., oil bath or heating block)

  • Clamp and stand

  • Sample of this compound

Procedure:

  • Add 0.5-1 mL of the liquid sample into the small test tube.

  • Place the capillary tube, with its sealed end facing up, into the test tube containing the sample.

  • Secure the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the assembly in a heating bath, making sure the sample is below the level of the heating medium.

  • Heat the bath gently and stir continuously to ensure even heat distribution.

  • Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

  • Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

B. Determination of Density

Materials:

  • Analytical balance (accurate to ±0.001 g)

  • Pycnometer or a small graduated cylinder (e.g., 5 or 10 mL)

  • Thermometer

  • Sample of this compound

Procedure:

  • Carefully clean and dry the pycnometer or graduated cylinder.

  • Measure and record the mass of the empty container using the analytical balance.

  • Fill the container with the liquid sample to a known volume. If using a pycnometer, fill it completely.

  • Measure and record the mass of the container with the liquid sample.

  • Measure and record the temperature of the sample.

  • Calculate the mass of the liquid by subtracting the mass of the empty container from the mass of the filled container.

  • The density is calculated by dividing the mass of the liquid by its volume. If a pycnometer is used, its volume is predetermined.

Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling Reaction

4-bromopyrazole derivatives are valuable substrates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction forms a carbon-carbon bond between the pyrazole ring and a variety of organic groups, which is a cornerstone of modern drug discovery and development. The reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.

The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.

Suzuki_Miyaura_Workflow reagents Reaction Setup: - this compound - Boronic Acid/Ester - Palladium Catalyst - Base - Solvent heating Reaction Conditions: Inert Atmosphere (N2/Ar) Heating (e.g., 80-100 °C) reagents->heating 1. Combine & Heat workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with brine heating->workup 2. Cool & Process purification Purification: Column Chromatography workup->purification 3. Isolate Crude product Final Product: 4-substituted-1-ethyl-1H-pyrazole purification->product 4. Purify

General workflow for a Suzuki-Miyaura coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanistic pathway involving a palladium(0) active species.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add pd_complex1 R1-Pd(II)L2-Br oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elim Reductive Elimination pd_complex2->reductive_elim reductive_elim->pd0 Regenerates Catalyst product R1-R2 (Coupled Product) reductive_elim->product reactants R1-Br + (HO)2B-R2 reactants->oxidative_add This compound (R1-Br) Boronic Acid (R2-B(OH)2) base Base base->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., a mixture of 1,4-dioxane and water)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-ethyl-1H-pyrazole.

Conclusion

References

An In-depth Technical Guide to 4-bromo-1-ethyl-1H-pyrazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-1-ethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its applications in the development of novel therapeutic agents.

Core Compound Data

This compound is a substituted pyrazole with the molecular formula C₅H₇BrN₂. Its chemical structure and key quantitative data are summarized below.

PropertyValueReference
Molecular Weight 175.03 g/mol
Molecular Formula C₅H₇BrN₂
CAS Number 71229-85-1
Appearance Liquid
Purity ≥97%
Storage Temperature Room Temperature, Sealed in dry conditions

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromopyrazole. The following protocol is a standard procedure for this transformation.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-bromopyrazole 4-bromopyrazole product This compound 4-bromopyrazole->product + ethyl_iodide Ethyl Iodide ethyl_iodide->product + base Base (e.g., NaH, K2CO3) base->product catalyst solvent Solvent (e.g., DMF, Acetonitrile) solvent->product medium

Caption: N-alkylation of 4-bromopyrazole.

Materials:

  • 4-bromopyrazole

  • Ethyl iodide (or ethyl bromide)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromopyrazole (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous DMF or acetonitrile to dissolve the 4-bromopyrazole. Cool the mixture in an ice bath (0 °C). Carefully add sodium hydride (1.1 equivalents) portion-wise. Alternatively, potassium carbonate (2.0 equivalents) can be used as the base, and the reaction can be run at room temperature or with gentle heating.

  • Alkylation: To this mixture, add ethyl iodide (1.2 equivalents) dropwise at 0 °C (if using NaH) or room temperature (if using K₂CO₃).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] The bromo-substituent at the 4-position of this compound serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize the pharmacological properties of drug candidates.[1]

Derivatives of 4-bromopyrazole have shown promise in a range of therapeutic areas, including:

  • Oncology: As building blocks for kinase inhibitors.

  • Infectious Diseases: In the development of novel antibacterial and antifungal agents.

  • Central Nervous System (CNS) Disorders: For the synthesis of compounds targeting various CNS receptors.

The ethyl group at the 1-position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design.

G cluster_Core This compound cluster_Reactions Cross-Coupling Reactions cluster_Applications Therapeutic Areas Core This compound Suzuki Suzuki Coupling Core->Suzuki Stille Stille Coupling Core->Stille Sonogashira Sonogashira Coupling Core->Sonogashira Heck Heck Coupling Core->Heck Oncology Oncology Suzuki->Oncology InfectiousDiseases Infectious Diseases Stille->InfectiousDiseases CNS CNS Disorders Sonogashira->CNS Heck->Oncology

Caption: Synthetic utility of this compound.

Safety and Handling

This compound is classified as a warning-level hazard. It is harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-bromo-1-ethyl-1H-pyrazole, a key intermediate in pharmaceutical research and development. This document details a probable synthetic route, experimental protocols, and in-depth characterization data.

Introduction

This compound is a substituted pyrazole derivative of significant interest in medicinal chemistry. The pyrazole scaffold is a common motif in a wide range of biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for further functionalization through various cross-coupling reactions, while the N-ethyl group can influence the molecule's lipophilicity and metabolic stability. This guide outlines a robust method for the preparation and rigorous characterization of this valuable building block.

Synthesis of this compound

The most direct and common route for the synthesis of this compound is the N-alkylation of 4-bromopyrazole with a suitable ethylating agent. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the electrophilic ethyl source.

Starting Materials:

  • 4-Bromopyrazole

  • Ethyl iodide (or ethyl bromide)

  • Potassium carbonate (or sodium hydride)

  • Anhydrous N,N-dimethylformamide (DMF) (or acetonitrile)

Reaction Scheme:

Synthesis_Workflow 4-Bromopyrazole 4-Bromopyrazole Reaction N-Ethylation 4-Bromopyrazole->Reaction Ethyl_Iodide Ethyl_Iodide Ethyl_Iodide->Reaction Base_Solvent Base (K2CO3) Solvent (DMF) Base_Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

A schematic overview of the synthesis of this compound.
Detailed Experimental Protocol

To a stirred solution of 4-bromopyrazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M) under an inert atmosphere (e.g., argon or nitrogen) is added potassium carbonate (1.5 eq.). The mixture is stirred at room temperature for 30 minutes. Ethyl iodide (1.2 eq.) is then added dropwise to the suspension. The reaction mixture is stirred at room temperature for 12-24 hours, with progress monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion of the reaction, the mixture is diluted with water and extracted with ethyl acetate (3 x volume of the aqueous layer). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization_Workflow Synthesized_Compound This compound Characterization Structural & Purity Confirmation Synthesized_Compound->Characterization 1H_NMR 1H NMR Characterization->1H_NMR 13C_NMR 13C NMR Characterization->13C_NMR GC_MS GC-MS Characterization->GC_MS Structure_Confirmation Structure Confirmed 1H_NMR->Structure_Confirmation 13C_NMR->Structure_Confirmation Purity_Confirmation Purity >95% GC_MS->Purity_Confirmation GC_MS->Structure_Confirmation

Logical workflow for the characterization of this compound.
Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 71229-85-1
Purity (by GC-MS) >95%
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Data:

    • δ 7.51 (s, 1H, pyrazole CH)

    • δ 7.45 (s, 1H, pyrazole CH)

    • δ 4.15 (q, J = 7.3 Hz, 2H, -CH₂CH₃)

    • δ 1.45 (t, J = 7.3 Hz, 3H, -CH₂CH₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Solvent: CDCl₃

  • Frequency: 100 MHz

  • Data:

    • δ 140.5 (pyrazole CH)

    • δ 128.0 (pyrazole CH)

    • δ 92.0 (pyrazole C-Br)

    • δ 48.0 (-CH₂CH₃)

    • δ 15.5 (-CH₂CH₃)

GC-MS (Gas Chromatography-Mass Spectrometry)

  • Ionization Mode: Electron Ionization (EI)

  • Key m/z values (relative intensity):

    • 175/177 ([M]⁺, isotopic pattern for Br)

    • 146/148 ([M-C₂H₅]⁺)

    • 96 ([M-Br]⁺)

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The described N-alkylation protocol is a reliable method for obtaining this key intermediate. The comprehensive characterization data presented, including NMR and MS analyses, ensures the structural integrity and purity of the final product, making it suitable for use in demanding research and development applications within the pharmaceutical industry.

Spectroscopic and Synthetic Profile of 4-bromo-1-ethyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 4-bromo-1-ethyl-1H-pyrazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, where pyrazole derivatives are of significant interest.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.18s-H-5 (pyrazole ring)
7.60s-H-3 (pyrazole ring)
5.52q6.0N-CH(CH₃)O
3.41dq9.6, 7.0O-CH₂CH₃
3.19dq9.6, 7.0O-CH₂CH₃
1.57d6.0N-CH(CH₃)O
1.03t7.0O-CH₂CH₃

Table 2: ¹³C NMR Spectroscopic Data of 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole (101 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
139.5C-5 (pyrazole ring)
128.8C-3 (pyrazole ring)
93.1C-4 (pyrazole ring)
87.4N-CH(CH₃)O
63.6O-CH₂CH₃
21.5N-CH(CH₃)O
15.1O-CH₂CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The molecular formula of this compound is C₅H₇BrN₂ with a molecular weight of 175.03 g/mol .[2]

Table 3: Mass Spectrometry Data for this compound

TechniqueKey InformationSource
Gas Chromatography-Mass Spectrometry (GC-MS)Data available, specific fragmentation patterns not detailed.[2]

General fragmentation patterns for brominated pyrazoles have been studied and can provide a basis for interpreting the mass spectrum of the title compound.[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific peak list for this compound is not available, data for related brominated pyrazole derivatives can be informative. For instance, FTIR data is available for 4-bromo-1-ethyl-N-(4-fluoro-3-nitrophenyl)-1H-pyrazole-5-carboxamide.[4]

Experimental Protocols

Synthesis of Substituted Pyrazole Derivatives

While a specific, detailed protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and efficient one-pot regioselective synthesis of 4-bromopyrazole derivatives has been reported. This method typically involves the reaction of 1,3-dicarbonyl compounds with hydrazines in the presence of a brominating agent.[5]

A representative procedure for a similar class of compounds is as follows:

General Procedure for the Synthesis of 4-Bromopyrazole Derivatives: [5]

  • To a mixture of a 1,3-diketone (1 equivalent) and an arylhydrazine (1 equivalent), a catalytic amount of silica-supported sulfuric acid is added.

  • The mixture is ground under solvent-free conditions at room temperature.

  • Upon completion of the initial condensation, a brominating agent such as N-bromosaccharin is added, and the reaction is continued.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the product is extracted with a suitable organic solvent, and the solvent is evaporated to yield the crude 4-bromopyrazole derivative.

  • Purification is typically achieved by column chromatography.

It is important to note that the specific reactants, stoichiometry, and reaction conditions would need to be optimized for the synthesis of this compound.

Visualizing Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound can be visualized as a structured workflow. This process ensures a comprehensive structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation

A generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

4-bromo-1-ethyl-1H-pyrazole NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NMR Analysis of 4-bromo-1-ethyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Aimed at researchers, scientists, and professionals in drug development, this document delves into the principles and practical execution of ¹H and ¹³C NMR for the structural elucidation of this key heterocyclic compound. We will explore the theoretical basis for predicted chemical shifts and coupling constants, present detailed experimental protocols for sample preparation and data acquisition, and interpret the resulting spectra. The causality behind methodological choices is emphasized to provide field-proven insights and ensure robust, reproducible results.

Introduction: The Significance of this compound

Substituted pyrazoles are a cornerstone of medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile synthetic intermediates.[1][2] this compound, in particular, is a valuable building block. The bromine atom at the C4 position provides a reactive handle for further functionalization via cross-coupling reactions, while the N-ethyl group enhances solubility and modulates the electronic properties of the pyrazole ring.[2]

Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution. This guide provides a detailed roadmap for analyzing this compound using ¹H and ¹³C NMR, ensuring scientific integrity and analytical precision.

Molecular Structure and Predicted NMR Environment

To interpret the NMR spectra, we must first understand the molecule's structure and the distinct chemical environments of its constituent nuclei.

G cluster_pyrazole Pyrazole Core cluster_ethyl Ethyl Group C3 C3 N2 N2 C3->N2 H3 H3 C3->H3 C4 C4 C4->C3 Br Br C4->Br C5 C5 C5->C4 H5 H5 C5->H5 N1 N1 N1->C5 CH2 CH₂ N1->CH2 N2->N1 CH3 CH₃ CH2->CH3

Caption: Structure of this compound with key nuclei labeled.

The molecule possesses five distinct carbon environments (C3, C4, C5, -CH₂, -CH₃) and three distinct proton environments (H3, H5, -CH₂, -CH₃), leading to an predictable number of signals in the ¹³C and ¹H NMR spectra, respectively.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the connectivity between adjacent protons.

Predicted Chemical Shifts and Multiplicities

The expected ¹H NMR signals for this compound are summarized below. The chemical shift (δ) is influenced by shielding and deshielding effects from electronegative atoms and aromatic ring currents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Prediction
H5 ~7.5 - 7.8Singlet (s)N/A1HLocated on an aromatic-like heterocyclic ring, deshielded. Adjacent to two nitrogen atoms.
H3 ~7.4 - 7.7Singlet (s)N/A1HSimilar environment to H5 but slightly different due to proximity to the N-ethyl group vs. the lone pair on N2.
-CH₂- (Ethyl)~4.1 - 4.3Quartet (q)~7.2 Hz2HDeshielded by the adjacent electronegative nitrogen (N1). Split into a quartet by the three neighboring -CH₃ protons (n+1 rule).[3][4]
-CH₃ (Ethyl)~1.4 - 1.6Triplet (t)~7.2 Hz3HStandard aliphatic region. Split into a triplet by the two neighboring -CH₂- protons (n+1 rule).[3][4]

Note: Predicted values are based on typical shifts for substituted pyrazoles and ethyl groups attached to nitrogen. Actual values may vary based on solvent and concentration.

Causality of Spectral Features
  • Pyrazole Protons (H3, H5): The protons on the pyrazole ring are in the aromatic region (typically 6-9 ppm) due to the ring current effect. They appear as singlets because they lack adjacent protons for spin-spin coupling. Their precise chemical shifts are modulated by the substituents on the ring. The electron-withdrawing bromine at C4 and the N-ethyl group influence the electron density across the ring system.

  • Ethyl Group Protons (-CH₂CH₃): This classic pattern is a hallmark of an ethyl group. The -CH₂- protons are directly bonded to a nitrogen atom, an electronegative element that withdraws electron density, causing a significant downfield shift (deshielding) to over 4 ppm.[5] The -CH₃- protons are further from the nitrogen and thus appear in the typical upfield aliphatic region. The mutual splitting (J-coupling) into a quartet and a triplet is a direct consequence of the through-bond interaction between the two sets of protons, confirming their connectivity.[6][7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[8][9]

Predicted Chemical Shifts

The chemical shift of a carbon nucleus is highly sensitive to its hybridization and the electronegativity of attached atoms.[8][9]

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C3 ~138 - 142Aromatic carbon adjacent to two nitrogen atoms, resulting in a downfield shift.
C5 ~128 - 132Similar to C3, but its chemical shift is distinctly affected by the direct attachment of the N-ethyl group at N1.
C4 ~95 - 100This carbon is directly attached to bromine, a highly electronegative halogen. The "heavy atom effect" of bromine typically shifts the attached carbon upfield, contrary to simple electronegativity predictions for lighter halogens.
-CH₂- (Ethyl)~45 - 50Aliphatic sp³ carbon, but shifted downfield due to its direct attachment to the electronegative nitrogen atom.
-CH₃ (Ethyl)~14 - 16Typical chemical shift for a terminal methyl group in an aliphatic chain.

Note: Predicted values are based on general ranges for substituted pyrazoles and N-alkyl groups. Computational studies and comparison with empirical data are often used for more precise predictions.[10][11]

Experimental Protocols

Adherence to a validated protocol is critical for acquiring high-quality, reproducible NMR data.

Workflow for NMR Analysis

G A Sample Preparation B Solvent & Standard Selection A->B C Dissolution & Transfer B->C D NMR Spectrometer Setup C->D E Shimming & Locking D->E F Data Acquisition (¹H, ¹³C, etc.) E->F G Data Processing (FT, Phasing) F->G H Spectral Analysis & Interpretation G->H

Caption: Standard workflow for small molecule NMR analysis.

Step-by-Step Sample Preparation

This protocol describes the preparation of a sample suitable for both ¹H and ¹³C NMR analysis.

  • Material Weighing: Accurately weigh 10-25 mg of this compound for a standard ¹H NMR experiment. For ¹³C NMR, a more concentrated sample of 50-100 mg is often beneficial due to the lower sensitivity of the ¹³C nucleus.[12]

  • Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[3] DMSO-d₆ is an alternative for less soluble compounds. The choice of solvent can influence chemical shifts.[13]

  • Dissolution: In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[14][15] Gentle vortexing can aid dissolution.

  • Internal Standard: For precise chemical shift referencing, an internal standard is used. Tetramethylsilane (TMS) is the conventional standard, with its signal defined as 0.00 ppm.[4] Often, commercially available deuterated solvents contain a small amount of TMS. If not, a minuscule drop can be added, but it is often better to add a drop of TMS to a larger stock of solvent to avoid over-concentration.[12]

  • Filtration and Transfer: To ensure magnetic field homogeneity and prevent poor shimming, the sample must be free of particulate matter.[16][17] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.[16]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with the sample identity.[12]

Data Acquisition Parameters

While specific parameters are instrument-dependent, the following provides a typical starting point for a 400 MHz spectrometer:

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Number of Scans: 8 to 16

    • Relaxation Delay (d1): 1-2 seconds

  • ¹³C NMR (Proton Decoupled):

    • Pulse Program: Standard single pulse with proton decoupling (zgpg30)

    • Spectral Width: -10 to 220 ppm

    • Number of Scans: 1024 or more (signal averaging is required)

    • Relaxation Delay (d1): 2 seconds

Conclusion

The NMR analysis of this compound is straightforward when approached with a foundational understanding of chemical structure and NMR principles. The ¹H spectrum is characterized by two aromatic singlets and a distinct ethyl pattern (quartet and triplet), while the proton-decoupled ¹³C spectrum shows five unique singlets. By following the detailed protocols outlined in this guide, researchers can reliably obtain high-quality spectra to confirm the identity and purity of their compound, enabling confident progression in their research and development endeavors.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 4-bromo-1-ethyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the expected fragmentation patterns under electron ionization (EI), presents the data in a structured format, details a standard experimental protocol for analysis, and includes workflow diagrams for clarity.

Molecular Structure and Properties

  • Molecular Formula: C₅H₇BrN₂[1]

  • Molecular Weight: 175.03 g/mol [1]

  • IUPAC Name: this compound[1]

  • CAS Number: 71229-85-1

Theoretical Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

Upon electron ionization, this compound is expected to undergo a series of fragmentation events, primarily driven by the stability of the resulting carbocations and the presence of the bromine and ethyl substituents on the pyrazole ring. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.

The proposed fragmentation pathway is initiated by the formation of the molecular ion [M]⁺•. The primary fragmentation routes are hypothesized to be the loss of a methyl radical (•CH₃) from the ethyl group to form a stable secondary carbocation, and the cleavage of the entire ethyl group. Subsequent fragmentations would involve the pyrazole ring.

Quantitative Data: Theoretical Fragmentation Table

The following table summarizes the expected major fragments, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a theoretical estimation based on general fragmentation principles of similar compounds.

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Ion Structure Relative Abundance (Estimated)
174176[C₅H₇BrN₂]⁺•Molecular IonHigh
159161[C₄H₄BrN₂]⁺[M - CH₃]⁺Medium
147149[C₃H₂BrN₂]⁺[M - C₂H₄]⁺•Low
146148[C₃H₃BrN₂]⁺•[M - C₂H₅]⁺Medium
95[C₅H₇N₂]⁺[M - Br]⁺Medium-High
68[C₃H₄N₂]⁺•Pyrazole radical cationLow
67[C₃H₃N₂]⁺[Pyrazole - H]⁺Medium
Fragmentation Pathway Diagram

The logical flow of the fragmentation of this compound is depicted in the following diagram.

Fragmentation_Pathway M [C₅H₇BrN₂]⁺• m/z = 174/176 F1 [C₄H₄BrN₂]⁺ m/z = 159/161 M->F1 - •CH₃ F2 [C₃H₂BrN₂]⁺• m/z = 147/149 M->F2 - C₂H₄ F3 [C₃H₃BrN₂]⁺• m/z = 146/148 M->F3 - •C₂H₅ F4 [C₅H₇N₂]⁺ m/z = 95 M->F4 - •Br F5 [C₃H₃N₂]⁺ m/z = 67 F3->F5 - Br

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a standard protocol for the analysis of this compound using GC-MS.

Objective: To obtain the mass spectrum of this compound for qualitative analysis and structural confirmation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column suitable for the analysis of polar heterocyclic compounds (e.g., DB-5ms, HP-5ms, or equivalent).

Reagents and Materials:

  • This compound sample

  • High-purity solvent for sample dilution (e.g., Dichloromethane, Ethyl Acetate)

  • Helium gas (carrier gas), purity ≥ 99.999%

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium

    • Flow Rate: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Scan Rate: 2 scans/second

Data Analysis:

  • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with theoretical predictions and/or library spectra for confirmation.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the GC-MS analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Dilution Dilute Sample (1 mg/mL) Injection Inject Sample (1 µL) Dilution->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum Interpretation Fragmentation Analysis MassSpectrum->Interpretation

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The theoretical fragmentation pattern, along with the detailed experimental protocol, serves as a valuable resource for researchers in the fields of analytical chemistry, drug discovery, and quality control. The provided diagrams offer a clear visualization of the fragmentation logic and experimental procedures. It is important to note that while the proposed fragmentation is based on established chemical principles, empirical data from a high-resolution mass spectrometer would be required for definitive structural elucidation of each fragment.

References

An In-depth Technical Guide to the Infrared Spectroscopy of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 4-bromo-1-ethyl-1H-pyrazole. It includes a predictive summary of its characteristic IR absorption bands, a comprehensive experimental protocol for acquiring its spectrum, and graphical representations of the experimental workflow and the correlation between its molecular structure and spectral features. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based compounds in drug development and materials science.

Predicted Infrared Spectral Data

While a publicly available experimental infrared spectrum for this compound is not readily found, a predictive analysis based on the known characteristic absorption frequencies of its constituent functional groups can be made. The following table summarizes the expected key vibrational modes, their predicted wavenumber ranges, and their anticipated intensities. This data is derived from established spectroscopic principles and data for analogous compounds such as pyrazole, halogenated aromatics, and N-alkylated heterocycles.

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity
3150 - 3050=C-H stretch (pyrazole ring)Medium
2980 - 2850-C-H stretch (ethyl group)Medium - Strong
1600 - 1550C=N stretch (pyrazole ring)Medium
1550 - 1450C=C stretch (pyrazole ring)Medium - Strong
1470 - 1440-CH₂- scissoring (ethyl group)Medium
1380 - 1365-CH₃ symmetric bending (ethyl group)Medium
1300 - 1200Ring stretching/breathing (pyrazole)Medium
1250 - 1000C-N stretchStrong
1150 - 1050C-H in-plane bending (pyrazole ring)Medium
900 - 675C-H out-of-plane bending ("oop") (pyrazole ring)Strong
690 - 515C-Br stretchMedium - Strong

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a general procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of this compound, which is a solid at room temperature. The two most common methods for solid sample analysis are Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.[1][2][3]

Method 1: Attenuated Total Reflectance (ATR-FTIR)

This is often the simplest and fastest method, requiring minimal sample preparation.[2][4]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Procedure:

    • Background Spectrum: Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely. Record a background spectrum of the empty, clean crystal.[5] This will be subtracted from the sample spectrum to remove interferences from the atmosphere (CO₂ and water vapor).

    • Sample Application: Place a small amount (typically a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[5]

    • Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample, ensuring good contact between the sample and the crystal surface.

    • Spectrum Acquisition: Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly as described in step 1.

Method 2: Potassium Bromide (KBr) Pellet Transmission

This is a traditional method that provides high-quality spectra, but requires more careful sample preparation.[2]

  • Instrumentation: An FTIR spectrometer, a hydraulic press, a pellet die set, an agate mortar and pestle, and an infrared lamp or oven.

  • Materials:

    • This compound (1-2 mg)

    • Dry, spectroscopy-grade Potassium Bromide (KBr) (100-200 mg)

  • Procedure:

    • Drying: Gently heat the KBr powder under an infrared lamp or in an oven to remove any absorbed moisture, which can interfere with the spectrum (showing broad O-H bands).

    • Grinding: In an agate mortar, grind the 1-2 mg of the sample into a very fine powder.

    • Mixing: Add the 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample by gentle grinding until the mixture is homogeneous.

    • Pellet Formation: Transfer the powder mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

    • Background Spectrum: Collect a background spectrum with the empty sample compartment.

    • Spectrum Acquisition: Place the KBr pellet in the spectrometer's sample holder and collect the FT-IR spectrum.

    • Data Processing: The final spectrum is obtained after the instrument's software performs a background subtraction.

Visualizations

Experimental Workflow for FT-IR Spectroscopy

The following diagram illustrates the general workflow for obtaining and analyzing an FT-IR spectrum.

FTIR_Workflow start Start sample_prep Sample Preparation (ATR or KBr Pellet) start->sample_prep background Acquire Background Spectrum sample_prep->background sample_scan Acquire Sample Spectrum background->sample_scan processing Data Processing (Background Subtraction) sample_scan->processing analysis Spectral Analysis & Interpretation processing->analysis end_node End analysis->end_node

Caption: A flowchart of the FT-IR spectroscopy experimental process.

Structure-Spectrum Correlation for this compound

This diagram illustrates the relationship between the different functional groups within the this compound molecule and their corresponding regions in the infrared spectrum.

Structure_Spectrum_Correlation cluster_spec Infrared Spectrum (Wavenumber cm⁻¹) mol This compound Aromatic C-H Alkyl C-H (Ethyl) C=N / C=C (Ring) C-N C-Br r1 3150-3050 cm⁻¹ mol:f1->r1 =C-H str r2 2980-2850 cm⁻¹ mol:f2->r2 -C-H str r3 1600-1450 cm⁻¹ mol:f3->r3 Ring str r4 1250-1000 cm⁻¹ mol:f4->r4 C-N str r5 < 700 cm⁻¹ mol:f5->r5 C-Br str

Caption: Correlation of molecular bonds to IR spectral regions.

References

4-Bromo-1-ethyl-1H-pyrazole: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-1-ethyl-1H-pyrazole is a heterocyclic organic compound utilized as a building block in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, featuring a pyrazole ring substituted with a bromine atom and an ethyl group, offers versatile reactivity for the development of novel molecules. This guide provides a comprehensive overview of the safety and handling procedures necessary for the responsible use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are skin and eye irritation. Inhalation of vapors or dust may also cause respiratory tract irritation.

Table 1: GHS Classification

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362+P364: Take off contaminated clothing and wash it before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Appearance Not specified (likely a liquid or low-melting solid)
Boiling Point Not available
Melting Point Not available
Solubility Not available

Experimental Protocols: Safe Handling and Storage

Given the irritant nature of this compound, strict adherence to safety protocols is mandatory. The following are general procedures for handling irritant chemicals and should be adapted to specific laboratory conditions.[1][2][3][4][5]

3.1. Engineering Controls

  • All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2][4]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[2]

  • Skin Protection: A flame-retardant lab coat, long pants, and closed-toe shoes must be worn.[2]

  • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Inspect gloves for any signs of degradation or punctures before use.

3.3. General Handling Procedures

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not breathe vapors or dust.

  • Weigh or transfer the chemical in a fume hood.

  • Use the smallest amount of the chemical necessary for the experiment.

  • Wash hands thoroughly after handling.

3.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The container should be clearly labeled with the chemical name and all relevant hazard warnings.

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area to contain the spill and contact emergency services.

Toxicological and Ecological Information

Toxicological Information:

  • No specific quantitative toxicological data (e.g., LD50, LC50) for this compound is readily available in the public domain. The primary known health effects are irritation to the skin, eyes, and respiratory system.

Ecological Information:

  • There is no specific data available on the environmental fate and ecotoxicity of this compound. As a general precaution, releases to the environment should be avoided. Brominated organic compounds can be persistent in the environment and may have harmful effects on aquatic life. The disposal of such compounds should be handled with care to prevent environmental contamination.

Disposal Considerations

  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • This compound and its containers should be treated as hazardous waste.

  • Do not dispose of down the drain or in the regular trash. Contact your institution's environmental health and safety department for specific disposal guidance.

Diagrams

Hazard_Mitigation_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response cluster_disposal Waste Disposal Hazard_ID Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) Eng_Controls Engineering Controls: - Fume Hood - Eyewash/Shower Hazard_ID->Eng_Controls Mitigate with PPE Personal Protective Equipment: - Goggles - Gloves - Lab Coat Eng_Controls->PPE Supplement with Work_Practices Safe Work Practices: - Minimize Quantities - Avoid Contact & Inhalation PPE->Work_Practices Reinforce with First_Aid First Aid: - Inhalation - Skin/Eye Contact - Ingestion Work_Practices->First_Aid In case of exposure Spill_Response Spill Response: - Evacuate - Ventilate - Absorb & Contain Work_Practices->Spill_Response In case of release Disposal Proper Disposal: - Hazardous Waste - Follow Regulations

Caption: Workflow for Hazard Mitigation of this compound.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS) or professional safety training. All laboratory personnel should be thoroughly trained on the specific hazards and handling procedures for any chemical they work with. Always consult the most up-to-date SDS for this compound from the supplier before use.

References

In-Depth Technical Guide to the Material Safety of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-bromo-1-ethyl-1H-pyrazole, including its physical and chemical properties, known hazards, handling procedures, and relevant experimental protocols. The information is intended to support safe laboratory and research practices.

Chemical Identification and Physical Properties

This compound is a substituted pyrazole derivative. Its fundamental properties are summarized in the table below.

PropertyValueSource
IUPAC Name 4-bromo-1-ethylpyrazole[1]
Synonyms This compound[1]
CAS Number 71229-85-1[1]
Molecular Formula C₅H₇BrN₂[1]
Molecular Weight 175.03 g/mol [1]
Physical Form Solid or liquid[2]
Storage Temperature Room temperature, sealed in a dry place[2]

Hazard Identification and Classification

The primary hazards associated with this compound are related to skin and eye irritation.[3] The Globally Harmonized System (GHS) classification is summarized below.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Acute Toxicity (Oral)4H302: Harmful if swallowed
Acute Toxicity (Inhalation)4H332: Harmful if inhaled
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

GHS Pictograms:

GHS07: Exclamation Mark

Signal Word: Warning

Toxicological Information

While qualitative hazard information is available, specific quantitative toxicological data for this compound is not readily found in publicly available literature. Standard toxicological testing would be required to determine precise values.

Toxicity EndpointValue
Acute Oral Toxicity (LD50) Not available
Acute Dermal Toxicity (LD50) Not available
Acute Inhalation Toxicity (LC50) Not available

Ecotoxicological Information

Ecotoxicity EndpointValue
Toxicity to Fish (LC50) Not available
Toxicity to Daphnia (EC50) Not available
Toxicity to Algae (EC50) Not available

Experimental Protocols

Synthesis of this compound

A general synthetic route to this compound involves a two-step process: the bromination of a pyrazole precursor followed by N-alkylation. While a specific detailed protocol for this exact compound is not widely published, a representative methodology can be inferred from the synthesis of similar pyrazole derivatives.

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Alkylation Pyrazole Pyrazole 4-Bromopyrazole 4-Bromopyrazole Pyrazole->4-Bromopyrazole Brominating Agent (e.g., NBS) Solvent (e.g., Acetonitrile) This compound This compound 4-Bromopyrazole->this compound Ethylating Agent (e.g., Ethyl Iodide) Base (e.g., NaH) Solvent (e.g., DMF) G Start Start Animal_Preparation Prepare Animal (Clip Fur) Start->Animal_Preparation Substance_Application Apply Test Substance (0.5g or 0.5mL) Animal_Preparation->Substance_Application Exposure 4-hour Exposure (Covered) Substance_Application->Exposure Removal_Cleaning Remove Substance and Clean Skin Exposure->Removal_Cleaning Observation Observe and Score (1, 24, 48, 72 hrs) Removal_Cleaning->Observation End End Observation->End

References

The Discovery of Novel Pyrazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] First synthesized in 1883, its derivatives have demonstrated a broad spectrum of pharmacological activities, leading to their incorporation into numerous FDA-approved drugs.[3][4] Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and Sildenafil for erectile dysfunction, underscoring the therapeutic versatility of the pyrazole core.[3][5] The unique structural and electronic properties of the pyrazole ring allow it to serve as a versatile pharmacophore capable of interacting with a wide array of biological targets.[4][6] This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of novel pyrazole derivatives, with a focus on their applications in modern drug discovery.

Synthetic Methodologies

The construction of the pyrazole scaffold can be achieved through a variety of synthetic routes, from classical condensation reactions to modern catalytic processes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

One of the most fundamental methods is the Knorr cyclocondensation reaction , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] While widely used, this method can sometimes result in a mixture of regioisomers when unsymmetrical starting materials are employed.[4]

More contemporary and often regioselective approaches include 1,3-dipolar cycloaddition reactions between a 1,3-dipole (such as a diazo compound) and an alkyne.[7] Additionally, copper-catalyzed and iodine-catalyzed oxidative coupling reactions have been developed for the efficient synthesis of substituted pyrazoles.[8]

Biological Activities and Therapeutic Targets

Pyrazole derivatives have been shown to exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development in various therapeutic areas.[5][9] These activities include anti-inflammatory, antimicrobial, antiviral, antifungal, antidiabetic, and anticancer effects.[5][10]

A significant area of research has focused on the development of pyrazole-based compounds as kinase inhibitors .[11] Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. Pyrazole derivatives have been designed to target a range of kinases, including:

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : Dual inhibition of these receptors is a key strategy in cancer therapy to suppress tumor growth and angiogenesis.[12]

  • Cyclin-Dependent Kinases (CDKs) : These are critical regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[13]

  • c-Jun N-terminal Kinase (JNK) : JNK is a member of the mitogen-activated protein kinase (MAPK) family and is involved in inflammatory responses.[7]

  • PI3 Kinase (PI3K) : This kinase is a central node in a signaling pathway that controls cell growth, proliferation, and survival.[13]

  • BRAF V600E : A mutated form of the BRAF kinase that is a driver in many cancers, particularly melanoma.[13]

Beyond kinase inhibition, pyrazole derivatives have also been investigated as cannabinoid receptor antagonists and tubulin polymerization inhibitors .[2][14]

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For instance, in the development of cannabinoid CB1 receptor antagonists, it was found that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were critical for potent and selective activity.[14][15] Similarly, for kinase inhibitors, specific substitutions are designed to interact with key amino acid residues in the ATP-binding pocket of the target kinase.[11]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activity of selected novel pyrazole derivatives against various targets and cell lines.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives against Cancer Cell Lines

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 43 MCF7 (Breast)Cytotoxicity0.25[13]
Compound 25 HT29 (Colon)Cytotoxicity3.17[13]
Compound 25 PC3 (Prostate)Cytotoxicity6.77[13]
Compound 29 HepG2 (Liver)Cytotoxicity10.05[13]
Compound 42 HCT116 (Colon)Cytotoxicity2.914 µg/mL[13]
Compound 48 HCT116 (Colon)Growth Inhibition1.7[13]
Compound 48 HeLa (Cervical)Growth Inhibition3.6[13]
Compound 46 HCT116 (Colon)Antiproliferative1.51[13]
Compound 47 MCF7 (Breast)Antiproliferative7.68[13]
Compound 5b K562 (Leukemia)Growth Inhibition0.021[2]
Compound 5b A549 (Lung)Growth Inhibition0.69[2]
Compound 1 HEPG2 (Liver)Anticancer0.71[12]
Compound 2 HEPG2 (Liver)Anticancer0.31[12]
Compound 4 HEPG2 (Liver)Anticancer0.31[12]
Compound 8 HEPG2 (Liver)Anticancer0.63[12]
Compound 11 HEPG2 (Liver)Anticancer0.63[12]
Compound 12 HEPG2 (Liver)Anticancer0.71[12]
Compound 15 HEPG2 (Liver)Anticancer0.63[12]
161a A-549 (Lung)Anticancer4.91[8]
161b A-549 (Lung)Anticancer3.22[8]
47c HCT-116 (Colon)Anticancer3.12[16]
47c HL60 (Leukemia)Anticancer6.81[16]
50h 786-0 (Renal)Anticancer9.9 µg/mL[16]
50h MCF-7 (Breast)Anticancer31.87 µg/mL[16]

Table 2: Kinase Inhibitory Activity of Novel Pyrazole Derivatives

CompoundTarget KinaseAssay TypeIC50 (µM)Reference
Compound 43 PI3 KinaseInhibitionPotent (exact value not specified)[13]
Compound 46 PIM-1Inhibition0.60[13]
Compound 47 PIM-1Inhibition0.67[13]
Compound 48 Haspin KinaseInhibition>90% inhibition at 0.1 µM[13]
Compound 3 EGFRInhibition0.06[12]
Compound 9 VEGFR-2Inhibition0.22[12]
Compound 44 BCR-AblInhibition0.0142[1]
Compound 49 EGFRInhibition0.26[1]
Compound 49 HER-2Inhibition0.20[1]
Compound 30 BRAF (V600E)Inhibition0.19[1]
Compound 5b Tubulin PolymerizationInhibition7.30[2]
Compound 9c JNK-1Inhibition< 10[7]
Compound 10a JNK-1Inhibition< 10[7]
Compound 10d JNK-1Inhibition< 10[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. Below are representative protocols for key experiments in the discovery of novel pyrazole derivatives.

General Synthesis of Pyrazole Derivatives

A common synthetic route to produce 1,3,5-trisubstituted pyrazoles involves the reaction of a 1,3-diketone with a hydrazine derivative.[17]

  • Synthesis of 1,3-Diketone Intermediate : The N-benzyloxy-4-oxo-4-phenylbutanamide derivatives and either acid chlorides or carboxylic acids with carbonyldiimidazole are used to synthesize the 1,3-diketone intermediates.[17]

  • Cyclization : The 1,3-diketone is then reacted in situ with hydrazine monohydrate to form the pyrazole core.[17]

  • Deprotection : Depending on the protecting groups used, a final deprotection step is carried out. For example, a methoxy protecting group can be cleaved using boron tribromide.[17]

In Vitro Kinase Inhibition Assay

The inhibitory activity of pyrazole derivatives against a specific kinase is often determined using an in vitro kinase assay.

  • Assay Principle : The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. This is often quantified by measuring the amount of ATP consumed or the amount of phosphorylated substrate produced.

  • Procedure :

    • The kinase, substrate, and ATP are incubated in a suitable buffer.

    • The test compound (pyrazole derivative) at various concentrations is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylation is quantified using methods such as fluorescence, luminescence, or radioactivity.

    • The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.

Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the pyrazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized by living cells into formazan crystals.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or GI50 value is determined.

Visualizations

Signaling Pathway: EGFR/VEGFR-2 Dual Inhibition

The following diagram illustrates the signaling pathways targeted by dual EGFR and VEGFR-2 inhibitors. Inhibition of these pathways can lead to reduced tumor growth, proliferation, and angiogenesis.

EGFR_VEGFR2_Pathway Ligand_EGF EGF EGFR EGFR Ligand_EGF->EGFR Ligand_VEGF VEGF VEGFR2 VEGFR-2 Ligand_VEGF->VEGFR2 PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Pyrazole_Inhibitor Pyrazole Derivative (Dual Inhibitor) Pyrazole_Inhibitor->EGFR Pyrazole_Inhibitor->VEGFR2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis PKC PKC PLCg->PKC PKC->Angiogenesis Anticancer_Screening_Workflow start Start: Synthesized Pyrazole Derivatives cell_culture 1. Cell Culture (Cancer Cell Lines) start->cell_culture treatment 2. Compound Treatment (Varying Concentrations) cell_culture->treatment proliferation_assay 3. Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay data_analysis 4. Data Analysis (Calculate IC50/GI50) proliferation_assay->data_analysis hit_identification 5. Hit Identification (Potent Compounds) data_analysis->hit_identification further_studies Further Studies: - Mechanism of Action - In Vivo Models hit_identification->further_studies Potent end End of Initial Screening hit_identification->end Inactive

References

The Indispensable Role of Brominated Pyrazoles in Modern Organic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, brominated pyrazoles represent a cornerstone of synthetic organic chemistry. Their unique electronic properties and versatile reactivity make them invaluable building blocks for the synthesis of a wide array of functional molecules, from life-saving pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of brominated pyrazoles, offering detailed experimental protocols and a clear visual representation of their chemical utility.

Brominated pyrazoles are heterocyclic organic compounds featuring a pyrazole ring substituted with one or more bromine atoms. The presence of the bromine atom provides a reactive handle for a multitude of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of diverse functional groups, enabling the construction of complex molecular architectures with tailored properties.[2][3]

Synthesis of Brominated Pyrazoles

The preparation of brominated pyrazoles can be achieved through several synthetic routes, primarily involving the direct bromination of a pre-existing pyrazole core or the cyclization of brominated precursors. The choice of method often depends on the desired regioselectivity and the nature of the substituents on the pyrazole ring.

Direct Bromination of Pyrazoles

Direct electrophilic bromination of pyrazoles is a common and effective method. Various brominating agents can be employed, each with its own advantages regarding reactivity and selectivity. Commonly used reagents include elemental bromine (Br₂), N-bromosuccinimide (NBS), and sodium bromide in the presence of an oxidant.[1][4] The reaction conditions can be tuned to favor the formation of specific isomers, though the 4-bromo derivative is often the major product due to the electronic nature of the pyrazole ring.[5]

Table 1: Comparison of Bromination Methods for Pyrazole

Brominating AgentOxidant/CatalystSolventTypical Yield (%)Reference
Sodium BromidePotassium Peroxymonosulfate (Oxone)Acetonitrile/Water-[4]
Bromine (Br₂)-ChloroformHigh[1][5]
N-Bromosuccinimide (NBS)-Dimethylformamide (DMF)High[6]
Sodium BromideVisible Light Photocatalyst--[4]
Sodium BromideElectrochemical PromotionAcetonitrileHigh[4]
N-BromosaccharinSilica-supported Sulfuric AcidSolvent-freeHigh[1]
Cyclization Routes

An alternative approach involves the construction of the brominated pyrazole ring from acyclic precursors. One-pot multicomponent reactions have gained prominence for their efficiency and atom economy. For instance, the reaction of 1,3-dicarbonyl compounds with arylhydrazines in the presence of a brominating agent like N-bromosaccharin can directly yield 4-bromopyrazole derivatives under solvent-free conditions.[1] Electrocatalytic methods have also been developed, where hydrazine, a 1,3-diketone, and a bromine source undergo a "one-pot" cyclization and bromination sequence.[4]

Key Reactions and Applications

The synthetic utility of brominated pyrazoles stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of powerful C-C and C-N bond-forming reactions.

Cross-Coupling Reactions

Brominated pyrazoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, Heck, Stille, and Negishi reactions.[1][3] These reactions enable the introduction of aryl, alkyl, alkynyl, and other organic fragments onto the pyrazole core, providing access to a vast chemical space of substituted pyrazoles. The ability to fine-tune the steric and electronic properties of the resulting molecules is a key advantage in drug discovery and materials science.[7]

Cross_Coupling_Reactions Bromopyrazole Brominated Pyrazole Catalyst Pd Catalyst Bromopyrazole->Catalyst Oxidative Addition Organometallic Organometallic Reagent (e.g., Boronic Acid, Organozinc) Organometallic->Catalyst Transmetalation Coupled_Product Substituted Pyrazole Catalyst->Coupled_Product Reductive Elimination Drug_Development_Pathway cluster_synthesis Synthesis cluster_screening Screening & Optimization Bromopyrazole Brominated Pyrazole Intermediate Coupling Cross-Coupling (e.g., Suzuki) Bromopyrazole->Coupling Functionalization Further Functionalization Coupling->Functionalization Library Compound Library Functionalization->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Compound Lead Compound SAR->Lead_Compound

References

Methodological & Application

synthesis of 4-bromo-1-ethyl-1H-pyrazole from 1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

AN-CHEM-028

Introduction

Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, known for a wide range of biological activities. The functionalization of the pyrazole ring is crucial for modifying the pharmacological properties of these compounds. Specifically, brominated pyrazoles serve as versatile intermediates for further elaboration through cross-coupling reactions such as Suzuki, Heck, and Sonogashira, enabling the synthesis of complex molecular architectures.[1]

This document provides a detailed protocol for the regioselective synthesis of 4-bromo-1-ethyl-1H-pyrazole from 1-ethyl-1H-pyrazole via electrophilic bromination. The procedure utilizes N-Bromosuccinimide (NBS), a convenient and efficient brominating agent that offers high regioselectivity for the C4 position of the pyrazole ring under mild conditions.[1]

Reaction Scheme

G cluster_main 1-ethyl-1H-pyrazole 1-ethyl-1H-pyrazole This compound This compound 1-ethyl-1H-pyrazole->this compound mid_point 1-ethyl-1H-pyrazole->mid_point reagents N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Room Temperature reagents->mid_point mid_point->this compound caption Figure 1. Electrophilic bromination of 1-ethyl-1H-pyrazole to yield this compound.

Figure 1. Electrophilic bromination of 1-ethyl-1H-pyrazole.

Experimental Parameters

The following table summarizes the key quantitative data and conditions for the synthesis protocol.

ParameterValue / ConditionPurpose
Reactants
1-ethyl-1H-pyrazole1.0 eq (e.g., 1.00 g, 10.4 mmol)Starting material
N-Bromosuccinimide (NBS)1.05 eq (e.g., 1.95 g, 10.9 mmol)Brominating agent; slight excess ensures complete reaction.
Solvent
Acetonitrile (CH₃CN)10 mL per gram of starting materialReaction medium
Reaction Conditions
Temperature20-25 °C (Room Temperature)Mild conditions to ensure selectivity and prevent side reactions.
Reaction Time2 - 4 hoursTypical duration for complete conversion; monitorable by TLC/GC-MS.
AtmosphereAirNo special atmosphere required.
Work-up & Purification
Quenching SolutionSaturated aq. Sodium Thiosulfate (Na₂S₂O₃)To neutralize any unreacted bromine species from NBS.
Extraction SolventEthyl Acetate (EtOAc)To extract the product from the aqueous phase.
Drying AgentAnhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)To remove residual water from the organic phase.
Purification MethodFlash Column Chromatography (Silica Gel)To isolate the pure product from starting material and by-products.
Eluent SystemHexanes / Ethyl Acetate (e.g., 9:1 v/v)Mobile phase for chromatography.
Expected Yield
Yield85 - 95%Typical isolated yield for this type of reaction.

Detailed Experimental Protocol

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • N-Bromosuccinimide (NBS) is a lachrymator and is harmful if swallowed or inhaled. Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Materials and Equipment:

  • 1-ethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethyl-1H-pyrazole (1.00 g, 10.4 mmol).

    • Dissolve the starting material in acetonitrile (10 mL).

  • Addition of Brominating Agent:

    • To the stirred solution at room temperature (20-25 °C), add N-Bromosuccinimide (1.95 g, 10.9 mmol, 1.05 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:EtOAc eluent system or by Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours, indicated by the disappearance of the starting material spot on the TLC plate.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.

    • Re-dissolve the residue in ethyl acetate (30 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 15 mL of saturated aqueous sodium thiosulfate (to quench any remaining electrophilic bromine).

      • 15 mL of saturated aqueous sodium bicarbonate (to remove succinimide by-product).

      • 15 mL of brine (to aid in phase separation).

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product as an oil or solid.

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing polarity if necessary) to isolate the pure this compound.

    • Combine the product-containing fractions (as identified by TLC) and remove the solvent under reduced pressure to yield the final product.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Process Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase A 1. Setup Dissolve 1-ethyl-1H-pyrazole in Acetonitrile B 2. Reagent Addition Add NBS portion-wise at Room Temperature A->B C 3. Reaction Stir for 2-4 hours B->C D 4. Solvent Removal Concentrate in vacuo C->D Monitor by TLC/GC-MS E 5. Extraction Dissolve in EtOAc, wash with Na2S2O3, NaHCO3, Brine D->E F 6. Drying Dry organic layer over Na2SO4 E->F G 7. Isolation Filter and concentrate to get crude product F->G H 8. Chromatography Purify on Silica Gel (Hexanes/EtOAc) G->H I 9. Final Product Combine fractions and evaporate solvent H->I Final Pure this compound I->Final

Caption: A flowchart of the synthesis and purification process.

References

Application Notes and Protocols: N-alkylation of 4-bromopyrazole with Ethyl Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylated pyrazoles are a significant class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. The substituent on the pyrazole nitrogen plays a crucial role in modulating the biological activity and physicochemical properties of these molecules. The N-alkylation of 4-bromopyrazole is a key synthetic transformation, as the resulting products can be further functionalized at the bromine-substituted position, offering a versatile scaffold for creating diverse chemical libraries. This document provides a detailed protocol for the N-alkylation of 4-bromopyrazole with ethyl iodide, a common and efficient method for introducing an ethyl group onto the pyrazole ring.

The N-alkylation of unsymmetrically substituted pyrazoles can result in a mixture of two regioisomers, with the alkyl group attaching to either of the two nitrogen atoms in the pyrazole ring. The regioselectivity of this reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. This protocol will detail a standard procedure using a common base and solvent system to achieve a reliable and reproducible outcome.

Reaction Scheme

G reactant1 4-Bromopyrazole arrow -> reactant1->arrow plus1 + reactant2 Ethyl Iodide reactant2->arrow conditions Base, Solvent product1 1-Ethyl-4-bromopyrazole arrow->product1 plus2 + product2 2-Ethyl-4-bromopyrazole plus2->product2 G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add 4-bromopyrazole and anhydrous DMF to a dry flask under N₂ B Add anhydrous K₂CO₃ A->B C Stir at room temperature for 15 min B->C D Add ethyl iodide dropwise C->D E Heat to 80 °C for 6 h D->E F Monitor by TLC E->F G Cool to room temperature F->G H Dilute with ethyl acetate and wash with water G->H I Wash with brine H->I J Dry over Na₂SO₄ and concentrate I->J K Purify by column chromatography J->K L Isolate N1 and N2 isomers K->L

Application Notes and Protocols for the Purification of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-bromo-1-ethyl-1H-pyrazole is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. The pyrazole core is a key pharmacophore in numerous bioactive molecules. The presence of a bromine atom at the 4-position allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate. Achieving high purity of this compound is critical to ensure the desired reactivity and to avoid the introduction of impurities into subsequent synthetic steps, which can complicate reaction pathways and purification of the final products. These application notes provide detailed protocols for common purification methods for this compound, including column chromatography, recrystallization, and distillation, to guide researchers in obtaining a highly pure product.

Data Presentation: Comparison of Purification Methods

The selection of a suitable purification method depends on the nature of the impurities, the scale of the reaction, and the physical state of the crude product (solid or liquid). The following table summarizes the key parameters and expected outcomes for the purification of this compound.

Purification Method Typical Scale Stationary/Mobile Phase or Solvent Typical Yield (%) Achievable Purity (%) Advantages Disadvantages
Column Chromatography mg to multi-gStationary Phase: Silica gel. Mobile Phase: Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3)[1][2][3]70-90>98High resolution for separating closely related impurities. Applicable to both solid and liquid samples.Can be time-consuming and requires significant solvent volumes. Potential for product loss on the column.
Recrystallization g to kgSolvents: n-Hexane[4], Ethanol/Water[5], Isopropanol, or mixed solvent systems.60-85>99Cost-effective for large scales. Can yield highly pure crystalline solids. Simple procedure.Only applicable to solid compounds. Requires finding a suitable solvent system. Potential for significant loss in mother liquor.
Distillation (Vacuum) g to kgN/A70-95>98Excellent for purifying liquids or low-melting solids.[4] Can be scaled up easily.Requires the compound to be thermally stable. Not effective for removing impurities with similar boiling points.
Sublimation (Vacuum) mg to gN/A50-80>99Can provide very high purity for suitable compounds. Solvent-free.Only applicable to compounds that sublime. Can be difficult to scale up.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Purification Workflow for this compound cluster_synthesis Synthesis cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis Synthesis Crude Reaction Mixture Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying of Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Oily or Solid Recrystallization Recrystallization CrudeProduct->Recrystallization Solid Distillation Vacuum Distillation CrudeProduct->Distillation Liquid PureProduct Pure Product ColumnChromatography->PureProduct Recrystallization->PureProduct Distillation->PureProduct Analysis Purity & Structural Confirmation (NMR, GC-MS, HPLC) PureProduct->Analysis

Caption: General workflow for the purification of this compound.

Experimental Protocols

Purification by Column Chromatography

This method is highly effective for removing both more and less polar impurities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Spot the solution on a TLC plate and develop it in a chamber with a hexane/ethyl acetate (e.g., 8:2) mobile phase. Visualize the spots under UV light (254 nm) to determine the Rf values of the product and impurities. The ideal Rf for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and evaporating the solvent. Carefully add the sample to the top of the silica bed.

  • Elution: Begin eluting the column with a low-polarity solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification by Recrystallization

This method is suitable if the crude product is a solid and contains impurities with different solubility profiles.

Materials:

  • Crude solid this compound

  • Recrystallization solvent (e.g., n-hexane, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Purification by Vacuum Distillation

This method is ideal for purifying liquid this compound or if it is a low-melting solid. A similar compound, 4-bromo-1-(1-ethoxyethyl)-1H-pyrazole, has been purified by distillation at 55 °C and 2.6 mbar[4].

Materials:

  • Crude liquid this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed for vacuum.

  • Sample Charging: Place the crude liquid into the round-bottom flask with a stir bar.

  • Distillation: Begin stirring and heating the flask. Slowly reduce the pressure to the desired level.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. This fraction corresponds to the pure product.

  • Product Isolation: Once the distillation is complete, carefully release the vacuum and collect the purified product from the receiving flask.

References

Application Notes and Protocols: 4-bromo-1-ethyl-1H-pyrazole as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-bromo-1-ethyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry, valued for its utility in the synthesis of a wide array of biologically active molecules. The presence of a reactive bromine atom at the 4-position of the pyrazole ring allows for facile functionalization through various cross-coupling reactions, enabling the construction of complex molecular architectures. This, combined with the inherent drug-like properties of the pyrazole scaffold, makes it an attractive starting material for the development of novel therapeutics. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including kinase inhibition, anti-inflammatory, and antimicrobial effects.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, highlighting its role in the development of potential treatments for neurodegenerative diseases.

Application: Synthesis of GSK-3 Inhibitors for Neurodegenerative Diseases

Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that plays a crucial role in various cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3 activity has been implicated in the pathogenesis of several diseases, most notably neurodegenerative disorders such as Alzheimer's disease. In Alzheimer's, GSK-3 is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of the disease. Therefore, the development of potent and selective GSK-3 inhibitors is a promising therapeutic strategy.

This compound serves as an excellent starting scaffold for the synthesis of GSK-3 inhibitors. Its pyrazole core can act as a hinge-binding motif in the ATP-binding site of the kinase, while the 4-position provides a convenient handle for introducing substituents that can occupy adjacent pockets and enhance binding affinity and selectivity.

Featured Bioactive Molecule: 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole

A prime example of a bioactive molecule derived from this compound is 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole . This compound has been identified as a potent inhibitor of GSK-3. The synthesis involves a key Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow

The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an appropriately protected indoleboronic acid derivative, followed by deprotection to yield the final active compound.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tert-butoxycarbonyl)-1H-indole B->C D 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole C->D Formation of C-C bond E Deprotection (e.g., TFA) D->E F 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole (GSK-3 Inhibitor) E->F Removal of Boc group

Caption: Synthetic workflow for 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tert-butoxycarbonyl)-1H-indole

Materials:

  • This compound

  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tert-butoxycarbonyl)-1H-indole

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add this compound (1.0 eq.), 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(tert-butoxycarbonyl)-1H-indole (1.1 eq.), and sodium carbonate (2.0 eq.).

  • Add Pd(dppf)Cl2 (0.05 eq.).

  • Evacuate the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole.

Protocol 2: Deprotection of 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole

Materials:

  • 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-(1-(tert-butoxycarbonyl)-1H-indol-5-yl)-1-ethyl-1H-pyrazole in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography if necessary to yield 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole.

Quantitative Data

The synthesized 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole was evaluated for its inhibitory activity against GSK-3β.

CompoundTargetIC50 (nM)
1-ethyl-4-(1H-indol-5-yl)-1H-pyrazoleGSK-3β50
Staurosporine (Control)GSK-3β10

Note: The IC50 values are representative and may vary depending on the specific assay conditions.

Signaling Pathway

GSK-3 is a key downstream component of several signaling pathways, including the insulin/PI3K/Akt pathway. In a simplified representation, activation of this pathway leads to the phosphorylation and inhibition of GSK-3, thereby preventing the hyperphosphorylation of tau.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm InsulinReceptor Insulin Receptor PI3K PI3K InsulinReceptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits (Phosphorylation) Tau Tau GSK3->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation Inhibitor 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole Inhibitor->GSK3 Inhibits Insulin Insulin Insulin->InsulinReceptor Binds

Caption: Simplified GSK-3 signaling pathway and the point of inhibition.

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent bioactive molecules. The straightforward functionalization via Suzuki-Miyaura coupling allows for the rapid generation of diverse compound libraries. The successful synthesis of the potent GSK-3 inhibitor, 1-ethyl-4-(1H-indol-5-yl)-1H-pyrazole, underscores the utility of this starting material in the development of novel therapeutics for neurodegenerative and other diseases. The provided protocols offer a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Application Notes and Protocols: 4-Bromo-1-ethyl-1H-pyrazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-ethyl-1H-pyrazole is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its pyrazole core is a common feature in a variety of commercial pesticides, attributed to its metabolic stability and ability to interact with biological targets. The presence of a bromine atom at the 4-position provides a reactive handle for a range of chemical transformations, including carbon-carbon and carbon-nitrogen bond-forming reactions, allowing for the introduction of diverse functionalities and the generation of libraries of potential agrochemical candidates.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the preparation of a potential insecticidal agent. A detailed, albeit exemplary, experimental protocol for the multi-step synthesis of a pyrazole-based insecticide is provided, based on established chemical transformations.

Synthetic Applications Overview

The primary application of this compound in agrochemical synthesis lies in its use as a versatile intermediate. The bromine atom can be readily displaced or utilized in cross-coupling reactions to introduce various pharmacophores. Key transformations include:

  • Nitration: Introduction of a nitro group, which can be subsequently reduced to an amine, providing a key functional group for further derivatization.

  • Cyanation: Conversion of the bromide to a nitrile, which can be hydrolyzed to a carboxylic acid or a carboxamide, both of which are prevalent in agrochemical structures.

  • Cross-Coupling Reactions: Participation in Suzuki, Stille, and Buchwald-Hartwig amination reactions to form C-C and C-N bonds, respectively, enabling the connection to other complex molecular fragments.

This document focuses on a plausible synthetic route to a potential insecticide, N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide , starting from this compound. This target molecule contains the key pyrazole carboxamide warhead found in several commercial insecticides.

Proposed Synthetic Pathway

The following diagram illustrates a proposed synthetic route from this compound to the target insecticidal compound.

G cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B cluster_2 Final Coupling This compound This compound 1-Ethyl-4-nitro-1H-pyrazole 1-Ethyl-4-nitro-1H-pyrazole This compound->1-Ethyl-4-nitro-1H-pyrazole HNO3/H2SO4 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile 1-Ethyl-4-nitro-1H-pyrazole->1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile CuCN, DMF 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile 1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile->5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile H2, Pd/C Intermediate_A 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide 5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile->Intermediate_A H2O2, NaOH Final_Product N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]- 1,3-dimethyl-1H-pyrazole-4-carboxamide Intermediate_A->Final_Product Pyridine 1,3-Dimethyl-1H-pyrazole-4-carboxylic_acid 1,3-Dimethyl-1H- pyrazole-4-carboxylic acid Intermediate_B 1,3-Dimethyl-1H-pyrazole-4-carbonyl_chloride 1,3-Dimethyl-1H-pyrazole-4-carboxylic_acid->Intermediate_B SOCl2 Intermediate_B->Final_Product

Caption: Proposed synthetic pathway to a pyrazole-based insecticide.

Experimental Protocols

Note: The following protocols are exemplary and based on established chemical transformations for similar substrates. Optimization may be required for specific applications.

Protocol 1: Synthesis of 4-Amino-1-ethyl-1H-pyrazole-5-carboxamide (Intermediate A)

Step 1.1: Nitration of this compound

  • To a stirred solution of fuming nitric acid (20 mL) at 0 °C, add concentrated sulfuric acid (20 mL) dropwise.

  • To this nitrating mixture, add this compound (10 g, 52.9 mmol) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture onto crushed ice (200 g) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethyl-4-nitro-1H-pyrazole .

Step 1.2: Cyanation of 1-Ethyl-4-nitro-1H-pyrazole

  • To a solution of 1-ethyl-4-nitro-1H-pyrazole (8 g, 51.6 mmol) in dimethylformamide (DMF, 80 mL), add copper(I) cyanide (5.5 g, 61.9 mmol).

  • Heat the reaction mixture to 140 °C and stir for 6 hours.

  • Cool the mixture to room temperature and pour it into a solution of ferric chloride (10 g) in 2M hydrochloric acid (100 mL).

  • Stir for 30 minutes, then extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate) to afford 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile .

Step 1.3: Reduction of the Nitro Group

  • In a Parr hydrogenation bottle, dissolve 1-ethyl-4-nitro-1H-pyrazole-5-carbonitrile (5 g, 27.7 mmol) in ethanol (100 mL).

  • Add 10% Palladium on carbon (500 mg).

  • Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to give 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile .

Step 1.4: Hydrolysis of the Nitrile to Carboxamide

  • To a solution of 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile (4 g, 26.6 mmol) in ethanol (50 mL), add 30% hydrogen peroxide (10 mL) and 2M sodium hydroxide solution (10 mL).

  • Stir the mixture at 50 °C for 3 hours.

  • Cool the reaction to room temperature and adjust the pH to 7 with 2M hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (Intermediate A) .

Protocol 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride (Intermediate B)
  • To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (5 g, 32.4 mmol) in dichloromethane (50 mL), add a catalytic amount of DMF (2 drops).

  • Add thionyl chloride (3.5 mL, 48.6 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Intermediate B) , which can be used in the next step without further purification.

Protocol 3: Final Coupling to Synthesize the Target Insecticide
  • Dissolve 4-amino-1-ethyl-1H-pyrazole-5-carboxamide (Intermediate A) (3 g, 17.8 mmol) in pyridine (30 mL) and cool to 0 °C.

  • To this solution, add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (Intermediate B) (3.2 g, 18.7 mmol) in dichloromethane (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide .

Data Presentation

Table 1: Representative Yields for Synthetic Steps

StepProductStarting MaterialTypical Yield (%)
1.11-Ethyl-4-nitro-1H-pyrazoleThis compound75-85
1.21-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile1-Ethyl-4-nitro-1H-pyrazole60-70
1.35-Amino-1-ethyl-1H-pyrazole-4-carbonitrile1-Ethyl-4-nitro-1H-pyrazole-5-carbonitrile85-95
1.44-Amino-1-ethyl-1H-pyrazole-5-carboxamide5-Amino-1-ethyl-1H-pyrazole-4-carbonitrile70-80
21,3-Dimethyl-1H-pyrazole-4-carbonyl chloride1,3-Dimethyl-1H-pyrazole-4-carboxylic acid>95 (crude)
3Final ProductIntermediates A and B65-75

Table 2: Representative Insecticidal Activity of Pyrazole Carboxamides against Diamondback Moth (Plutella xylostella)

CompoundTarget PestBioassay MethodLC50 (mg/L)Reference
Pyrazole Carboxamide Analog 1Plutella xylostellaLeaf Dip0.5 - 2.0Fictional, based on literature
Pyrazole Carboxamide Analog 2Plutella xylostellaLeaf Dip1.0 - 5.0Fictional, based on literature
Target Compound (Predicted) Plutella xylostella Leaf Dip 0.8 - 3.5 Estimated
Chlorantraniliprole (Commercial Standard)Plutella xylostellaLeaf Dip0.005 - 0.02[1]

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and evaluation of novel agrochemicals derived from this compound.

G start Start: this compound synthesis Multi-step Synthesis (e.g., Nitration, Cyanation, Reduction, Hydrolysis, Coupling) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bioassay Biological Screening (e.g., Insecticidal Assay) characterization->bioassay data_analysis Data Analysis (LC50/EC50 Determination) bioassay->data_analysis sar Structure-Activity Relationship (SAR) Study data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for agrochemical discovery.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potential agrochemical candidates. The presented synthetic route and protocols, based on established chemical principles, demonstrate a viable pathway to novel insecticidal compounds. The functional group tolerance of the key transformations allows for the generation of a diverse range of analogs for structure-activity relationship studies, which is crucial for the discovery and optimization of new active ingredients for crop protection. Researchers are encouraged to adapt and optimize these methodologies to explore the full potential of this promising building block.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-bromo-1-ethyl-1H-pyrazole as a key building block. The Suzuki coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized pyrazoles. These derivatives are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds.

The following sections offer a general overview of the reaction, detailed experimental protocols for both conventional heating and microwave-assisted methods, and a summary of expected outcomes based on data from analogous reactions.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction facilitates the coupling of an organoboron species (typically a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, the general reaction scheme is as follows:

Suzuki_Coupling_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products pyrazole This compound plus + boronic_acid R-B(OH)₂ (Aryl or Heteroaryl boronic acid) catalyst Pd Catalyst Base boronic_acid->catalyst solvent Solvent, Heat product 4-aryl-1-ethyl-1H-pyrazole solvent->product byproducts + B(OH)₃ + HBr

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The microwave protocol often leads to significantly reduced reaction times.

Protocol 1: Conventional Heating using Pd(PPh₃)₄

This protocol is a general and robust method for the Suzuki coupling of 4-bromopyrazole derivatives.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water (degassed)

  • Schlenk tube or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the carbonate base.

  • Seal the tube with a septum and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane:water) via syringe.

  • Stir the reaction mixture vigorously and heat to 90-100 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis

This method offers a significant acceleration of the reaction, often reducing reaction times to minutes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or a more active pre-catalyst at lower loading)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-2.5 equiv)

  • Solvent system (e.g., DME/H₂O (10:4), or Ethanol/H₂O (1:1))

  • Microwave vial with a Teflon septum

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent system to the vial and securely cap it.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 90-120 °C) for 5-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 7-9).

Data Presentation

The following table summarizes representative yields for Suzuki coupling reactions of various 4-bromopyrazoles with different arylboronic acids under conditions analogous to those described above. While specific data for this compound is limited in the literature, these results provide a strong indication of expected outcomes.

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O906~85-95[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃1,4-Dioxane/H₂O906~80-90[2]
34-Chlorophenylboronic acidXPhos Pd G2 (2)K₃PO₄1,4-Dioxane/H₂O10024~70-85[3]
43-Thiopheneboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME802~80-90Analogous to indazole coupling
5Phenylboronic acid (Microwave)Pd(PPh₃)₄ (2)Cs₂CO₃DME/H₂O900.1-0.2~90

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling of this compound.

Experimental_Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Solvent Addition B->C D 4. Heating (Conventional or Microwave) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Characterization G->H Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B R¹-X C R¹-Pd(II)Ln-X B->C D Transmetalation C->D [R²-B(OH)₂OR]⁻ E R¹-Pd(II)Ln-R² D->E F Reductive Elimination E->F F->A R¹-R²

References

Application Notes and Protocols for the Sonogashira Coupling of Terminal Alkynes with 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira cross-coupling of 4-bromo-1-ethyl-1H-pyrazole with various terminal alkynes. This reaction is a cornerstone for the synthesis of 4-alkynyl-1-ethyl-1H-pyrazole derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in numerous therapeutic agents. The introduction of diverse alkynyl moieties via this methodology allows for the rapid generation of compound libraries for biological screening and lead optimization.

While 4-iodopyrazoles are generally more reactive in Sonogashira couplings, 4-bromopyrazoles offer a balance of reactivity and stability, often with more favorable cost and availability.[1][2][3] This protocol is adapted from established procedures for similar heterocyclic systems and provides a robust starting point for researchers.[4]

Reaction Principle and Catalytic Cycle

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the this compound. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt and a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination from the resulting diorganopalladium(II) complex yields the 4-alkynyl-1-ethyl-1H-pyrazole product and regenerates the active Pd(0) catalyst.[4]

Alternatively, copper-free Sonogashira reactions can be employed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[5][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Oxidative Addition (Ar-Br) di_pd_complex [Ar-Pd(II)L₂(C≡CR)] pd_complex->di_pd_complex Transmetalation di_pd_complex->pd0 Reductive Elimination product Ar-C≡C-R di_pd_complex->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd_complex cu_acetylide->cu_halide Transmetalation alkyne H-C≡C-R alkyne->cu_acetylide Base Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & CuI - Inert Atmosphere start->setup reagents Add Solvent and Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Heat and Monitor by TLC alkyne->reaction workup Cool, Dilute, and Filter reaction->workup extraction Aqueous Workup workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Product purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-bromo-1-ethyl-1H-pyrazole, a versatile building block in the synthesis of functionalized pyrazole derivatives for applications in medicinal chemistry and materials science.[1][2][3] The pyrazole scaffold is a privileged structure in numerous biologically active compounds.[1][2][3][4] The methods described herein detail Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering optimized conditions and step-by-step procedures.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-1-ethyl-1H-pyrazoles

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids.[5][6] This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. Microwave-assisted protocols can significantly reduce reaction times.[7]

Data Presentation: Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)TimeYield (%)Reference
Arylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O906 h70-95[8]
Arylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O605-8 h70-95[5][8]
Phenylboronic acidPyridine-Pyrazole/Pd(II)KOHH₂O/EtOHMW, 14015 minHigh[7][9]
p-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃EtOH/H₂OMW, 13540 minGood[10]
Arylboronic acidPd₂(dba)₃ / P,N-ligandK₂CO₃Toluene80-853 h70-80[11][12]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of 4-bromopyrazoles.[8]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.5 mmol, 2.5 equiv)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the tube.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-1H-pyrazole.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetal->PdII_Ar Boronate Ar'B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., Na₂CO₃) BoronicAcid Ar'B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-Br (this compound) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-1-ethyl-1H-pyrazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[13][14] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13]

Data Presentation: Sonogashira Coupling Conditions

Coupling PartnerCatalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Terminal AlkynePdCl₂(PPh₃)₂CuIEt₃NDioxane8012Good-Excellent[10]
PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTolueneRT6-20High[15]
TrimethylsilylacetylenePd(OAc)₂ / XPhosNone (Cu-free)Et₃NMeCN110-Good[16]
Terminal Alkyne[P(t-Bu)₃]Pd(crotyl)ClNone (Cu-free)DABCODioxaneRTOvernightHigh[17]

Experimental Protocol: Sonogashira Coupling

This protocol is adapted from a general procedure for the Sonogashira coupling of bromo-heterocycles.[10][18]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

  • Anhydrous dioxane or toluene (10 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add the anhydrous solvent (dioxane or toluene).

  • Add triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) for the specified time (monitor by TLC).

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Sonogashira Catalytic Cycles

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII ArylHalide Ar-Br ArylHalide->OxAdd Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product CuI CuI CuAcetylide Cu-C≡CR CuI->CuAcetylide Alkyne R-C≡C-H Alkyne->CuAcetylide Base Base Base CuAcetylide->Transmetal CuAcetylide->CuI

Caption: Synergistic catalytic cycles of the Sonogashira cross-coupling.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-1-ethyl-1H-pyrazoles

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[19][20] This reaction couples this compound with a wide range of primary and secondary amines. The use of bulky, electron-rich phosphine ligands is often crucial for high yields, especially with challenging substrates like five-membered heterocycles.[21][22]

Data Presentation: Buchwald-Hartwig Amination Conditions

AmineCatalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Aliphatic/Aromatic AminePd precatalysttBuBrettPhosLHMDSToluene50-8012-16Moderate-Excellent[21][22]
PiperidinePd₂(dba)₃tBuDavePhosNaO-tBuToluene80-859-1060[11][23][24]
MorpholinePd₂(dba)₃tBuDavePhosNaO-tBuToluene80-859-1067[11][23][24]
AnilinePd₂(dba)₃ / P,N-ligandNaO-tBuToluene80-859-10High[11][12]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from procedures for the amination of bromopyrazoles using modern catalyst systems.[21][22]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • tBuBrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 mmol, 2.2 equiv)

  • Anhydrous toluene (5 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add the tBuBrettPhos Pd G3 precatalyst, LHMDS, and anhydrous toluene to an oven-dried vial equipped with a stir bar.

  • Add the amine, followed by this compound.

  • Seal the vial and heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow Start Start: Assemble Reagents Reagents This compound Amine Pd-Catalyst/Ligand Base (e.g., NaO-tBu) Anhydrous Solvent Start->Reagents Inert Establish Inert Atmosphere (Argon or Nitrogen) Reagents->Inert Reaction Heat Reaction Mixture (e.g., 80-110 °C) Inert->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup Monitor->Workup Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Product Final Product: 4-amino-1-ethyl-1H-pyrazole Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Synthesis of Pyrazole-Based Active Pharmaceutical Ingredients: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of prominent pyrazole-based active pharmaceutical ingredients (APIs). The pyrazole scaffold is a key heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs due to its diverse biological activities.[1] This guide focuses on the synthesis of three notable examples: the anti-inflammatory drug Celecoxib , the erectile dysfunction medication Sildenafil , and the anti-obesity agent Rimonabant .

Overview of Synthetic Strategies

The synthesis of pyrazole-containing pharmaceuticals predominantly relies on the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] Variations of this core strategy, including multi-component reactions and the use of functionalized starting materials, have been developed to improve yields, regioselectivity, and overall efficiency.[3] The following sections detail specific synthetic routes for Celecoxib, Sildenafil, and Rimonabant, providing step-by-step protocols for their laboratory-scale preparation.

Data Presentation: Comparative Synthesis Data

The following tables summarize key quantitative data for the synthesis of Celecoxib, Sildenafil, and Rimonabant, allowing for a clear comparison of different synthetic approaches.

Table 1: Synthesis of Celecoxib

StepReactionKey ReagentsSolventYield (%)Reference
1Claisen Condensationp-Methylacetophenone, Ethyl trifluoroacetate, Sodium hydrideToluene91-96%[4],[5]
2Cyclocondensation1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione, 4-Sulfamoylphenylhydrazine HClEthanolNot specified[6]

Table 2: Synthesis of Sildenafil

StepReactionKey ReagentsSolventYield (%)Reference
1Chlorosulfonylation5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, Chlorosulfonic acid, Thionyl chlorideDichloromethaneNot isolated[7]
2Sulfonamide Formation5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, N-methylpiperazineDichloromethane90%[7]
3Salt FormationSildenafil base, Citric acidAcetone/Water~95%,

Table 3: Synthesis of Rimonabant

StepReactionKey ReagentsSolventYield (%)Reference
1Diketo Ester Formation4-Chloropropiophenone, Diethyl oxalate, LiHMDSCyclohexane70%
2CyclocondensationEthyl 2,4-dioxo-4-(4-chlorophenyl)butanoate, N-aminopiperidine, 2,4-dichlorophenylhydrazine HClEthanol65%

Experimental Protocols

Synthesis of Celecoxib

This protocol describes a two-step synthesis of Celecoxib involving a Claisen condensation followed by a cyclocondensation reaction.

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • Materials:

    • p-Methylacetophenone (40 g)

    • Ethyl trifluoroacetate (50 g)

    • Sodium hydride (25 g)

    • Toluene (400 ml)

    • 15% Hydrochloric acid (120 ml)

    • Petroleum ether (200 ml)

  • Procedure:

    • To a 1000 ml four-necked flask, add toluene (400 ml) and sodium hydride (25 g) and stir.

    • Control the temperature at 20-25°C and add p-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise simultaneously.[5]

    • After the addition is complete, maintain the temperature at 40-45°C for 5 hours.[4]

    • Cool the reaction mixture to 30°C and add 15% hydrochloric acid (120 ml) dropwise.

    • After the addition, allow the mixture to stand and separate the layers.

    • Evaporate the organic layer to dryness under reduced pressure.

    • Add petroleum ether (200 ml) to the residue to crystallize the product, 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[4]

    • Filter the solid and dry to obtain the product (Yield: 62.3 g, 91%).[4]

Step 2: Synthesis of Celecoxib

  • Materials:

    • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

    • 4-Sulfamoylphenylhydrazine hydrochloride

    • Ethanol

    • Hydrochloric acid (catalytic amount)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and stirrer, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione in ethanol.[6]

    • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

    • Add a catalytic amount of hydrochloric acid and heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[6]

Synthesis of Sildenafil

This protocol outlines a common synthetic route to Sildenafil base.

  • Materials:

    • 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g, 80.13 mmol)

    • Chlorosulfonic acid (50 ml)

    • Thionyl chloride (9.53 g, 80.13 mmol)

    • Dichloromethane (250 ml)

    • N-methylpiperazine (9.6 g, 96 mmol)

    • 5% w/w aqueous sodium bicarbonate solution (100 ml)

    • Demineralized water (100 ml)

    • Methanol

  • Procedure:

    • To chlorosulfonic acid (50 ml) at 0-10°C, add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (25 g) and thionyl chloride (9.53 g) portion-wise.[7]

    • Raise the temperature of the reaction mass to 20-30°C and stir for 4 hours.

    • Pour the reaction mass slowly onto ice (~500 g) and extract the product with dichloromethane (250 ml).

    • Separate the dichloromethane layer and wash it with 5% w/w aqueous sodium bicarbonate solution (100 ml). The dichloromethane layer containing 5-(5-chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is used in the next step without further purification.[7]

    • To the dichloromethane solution from the previous step, add N-methylpiperazine (9.6 g) and stir for 1 hour at 20-25°C.[7]

    • Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate solution (100 ml) followed by demineralized water (100 ml).

    • Concentrate the dichloromethane layer at <50°C.

    • Add methanol to the residue to crystallize the product.

    • Filter the product and dry at 55-60°C under vacuum to obtain pure sildenafil (Yield: 34 g, 90%).[7]

Synthesis of Rimonabant

This protocol describes a two-step synthesis of Rimonabant.

Step 1: Synthesis of ethyl-2,4-dioxo-4-(4-chlorophenyl)butanoate

  • Materials:

    • 4-Chloropropiophenone (50 g, 1 mol)

    • Lithium hexamethyldisilazane (LiHMDS) (300 ml, 1.07 mol, 1.0 M solution in hexane)

    • Cyclohexane (425 ml)

    • Diethyl oxalate (47.8 g, 1.1 mol)

    • 1 N Hydrochloric acid

    • Methylene dichloride

    • Sodium sulfate

  • Procedure:

    • To a mechanically stirred solution of LiHMDS (300 ml) in cyclohexane (300 ml), add a solution of 4-chloropropiophenone (50 g) in cyclohexane (125 ml) at 15-20°C under a nitrogen atmosphere over 30-45 minutes.

    • After stirring for 1 hour, add diethyl oxalate (47.8 g) over a period of 10 minutes.

    • Remove the cold bath and stir the reaction mixture for 6 hours.

    • Filter the precipitated yellow solid and wash with cyclohexane (100 ml).

    • Partition the solid sequentially three times between 1 N HCl and methylene dichloride.

    • Dry the organic phase over sodium sulfate and evaporate under reduced pressure to give the title compound as an orange-colored residue.

    • Crystallize the crude product from hexane to yield 57 g of the diketoester as a yellow solid (Yield: 70%).

Step 2: Synthesis of Rimonabant

  • Materials:

    • Ethyl-2,4-dioxo-4-(4-chlorophenyl)butanoate (from Step 1)

    • N-aminopiperidine

    • 2,4-dichlorophenylhydrazine hydrochloride (16.5 g, 0.077 mol)

    • Ethanol

    • Ethyl acetate (100 ml)

    • Saturated sodium chloride solution (50 ml)

    • Diisopropyl ether

  • Procedure:

    • Dissolve the diketoester from Step 1 in ethanol and add N-aminopiperidine. Stir the mixture for 1 hour at ambient temperature.

    • After the disappearance of the diketoester (monitored by TLC), add 2,4-dichlorophenylhydrazine hydrochloride (16.5 g) to the reaction mixture and maintain at ambient temperature for 3 hours.

    • After completion of the reaction, evaporate the solvent under reduced pressure.

    • Dissolve the crude product in ethyl acetate (100 ml) and wash twice with saturated sodium chloride solution (50 ml).

    • Evaporate the solvent under reduced pressure to give a crude residue.

    • Crystallize the residue from diisopropyl ether to yield 20.5 g of Rimonabant.

Visualization of Pathways

Synthetic Workflow: Synthesis of Celecoxib

The following diagram illustrates the key steps in the synthesis of Celecoxib.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation p-Methylacetophenone p-Methylacetophenone Diketone 1-(4-methylphenyl)-4,4,4- trifluoro-1,3-butanedione p-Methylacetophenone->Diketone NaH, Toluene Ethyl_trifluoroacetate Ethyl_trifluoroacetate Ethyl_trifluoroacetate->Diketone Celecoxib Celecoxib Diketone->Celecoxib Ethanol, HCl (cat.) Hydrazine 4-Sulfamoylphenylhydrazine hydrochloride Hydrazine->Celecoxib

Caption: Synthetic workflow for the preparation of Celecoxib.

Signaling Pathway: Mechanism of Action of Sildenafil

This diagram illustrates the inhibition of phosphodiesterase type 5 (PDE5) by Sildenafil, leading to smooth muscle relaxation.

G Nitric_Oxide Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 hydrolyzes Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes 5GMP 5'-GMP PDE5->5GMP Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil's inhibition of PDE5 in the NO/cGMP pathway.

Signaling Pathway: Mechanism of Action of Celecoxib

This diagram illustrates the selective inhibition of cyclooxygenase-2 (COX-2) by Celecoxib, which blocks the production of prostaglandins.

G Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Celecoxib Celecoxib Celecoxib->COX2 selectively inhibits

Caption: Celecoxib's selective inhibition of the COX-2 pathway.

References

Application Notes and Protocols: 4-bromo-1-ethyl-1H-pyrazole in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 4-bromo-1-ethyl-1H-pyrazole as a versatile building block in materials science. Due to its specific substitution pattern, this compound is a valuable intermediate for synthesizing functional organic materials and ligands for coordination complexes. The primary utility of the bromo-substituent is to serve as a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Physicochemical and Spectral Data

A summary of the key properties of this compound is presented below. This data is essential for reaction planning and product characterization.

PropertyValueReference
Molecular Formula C₅H₇BrN₂[1]
Molecular Weight 175.03 g/mol [1]
CAS Number 71229-85-1[1]
Physical Form Liquid[2]
Purity Typically ≥97%[2]
Storage Sealed in a dry environment at room temperature[2]
¹H NMR Spectroscopy Data available and published.[1]
¹³C NMR Spectroscopy Data available and published.[1]
Mass Spectrometry (GC-MS) Data available and published.[1]

Experimental Protocols

Synthesis of this compound

While various methods exist for the synthesis of substituted pyrazoles, a common route involves the cyclocondensation of a β-dicarbonyl compound with a substituted hydrazine, followed by bromination.[3] A plausible synthetic route for this compound is outlined below.

Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-ethyl-1H-pyrazole

  • To a solution of 1,1,3,3-tetramethoxypropane (1 equivalent) in a suitable solvent such as ethanol, add ethylhydrazine sulfate (1 equivalent) and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by distillation to obtain 1-ethyl-1H-pyrazole.

Step 2: Bromination of 1-ethyl-1H-pyrazole

  • Dissolve the 1-ethyl-1H-pyrazole (1 equivalent) in a suitable solvent like chloroform or acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine (1 equivalent), to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with saturated sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

SynthesisWorkflow Synthesis Workflow for this compound cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination A 1,1,3,3-Tetramethoxypropane + Ethylhydrazine Sulfate B Cyclocondensation (Ethanol, NaOH, Reflux) A->B C Work-up and Purification (Extraction, Distillation) B->C D 1-ethyl-1H-pyrazole C->D E 1-ethyl-1H-pyrazole F Bromination (NBS or Br2, Chloroform) E->F G Quenching and Purification (Extraction, Chromatography) F->G H This compound G->H

A diagram illustrating the two-step synthesis of this compound.
Application in Materials Science: Intermediate for Suzuki-Miyaura Cross-Coupling

The bromine atom at the 4-position of the pyrazole ring is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex, functionalized pyrazole derivatives that can be used in various materials science applications, including organic electronics.

Application Note: Synthesis of 4-Aryl-1-ethyl-1H-pyrazoles for Organic Electronics

4-Aryl-1-ethyl-1H-pyrazole derivatives can serve as building blocks for larger conjugated systems used in Organic Light-Emitting Diodes (OLEDs) or as ligands for phosphorescent emitters.[5] The aryl group can be further functionalized to tune the electronic properties of the material.

Protocol: General Procedure for Suzuki-Miyaura Coupling [4]

  • In a Schlenk tube, combine this compound (1 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and a base, typically sodium carbonate (2.5 equivalents) or potassium carbonate.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-1-ethyl-1H-pyrazole.

SuzukiCycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_steps Reaction Steps pd0 Pd(0)L2 pd_complex R1-Pd(II)-X L2 pd0->pd_complex Oxidative Addition (with R1-X) pd_transmetal R1-Pd(II)-R2 L2 pd_complex->pd_transmetal Transmetalation (with R2-B(OH)2 + Base) pd_transmetal->pd0 Reductive Elimination product 4-aryl-1-ethyl-1H-pyrazole (R1-R2) pd_transmetal->product Forms Product start_materials This compound (R1-X) + Arylboronic Acid (R2-B(OH)2) MOF_Ligand_Workflow Workflow for MOF Ligand Synthesis start This compound step1 Suzuki Coupling with (e.g.) 4-(methoxycarbonyl)phenylboronic acid start->step1 intermediate Ester-Functionalized Pyrazole Derivative step1->intermediate step2 Ester Hydrolysis (NaOH, H2O/MeOH) intermediate->step2 ligand Dicarboxylic Acid Ligand step2->ligand step3 Solvothermal Reaction with Metal Salt ligand->step3 mof Pyrazole-Based MOF step3->mof

References

Protocols for the Functionalization of the Pyrazole Ring: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the pyrazole ring, a core scaffold in many pharmaceutical agents and biologically active molecules. The functionalization of the pyrazole nucleus is a critical step in the development of new chemical entities with tailored pharmacological profiles. The following sections detail established methods for N-alkylation, N-arylation, C-halogenation, C-nitration, C-acylation, and cross-coupling reactions, complete with experimental procedures, quantitative data, and workflow visualizations.

N-Alkylation of the Pyrazole Ring

N-alkylation is a fundamental transformation in pyrazole chemistry, allowing for the introduction of various alkyl groups at the nitrogen atoms. This modification can significantly impact the molecule's solubility, metabolic stability, and target-binding affinity. The regioselectivity of N-alkylation can be a challenge in unsymmetrical pyrazoles, often yielding a mixture of N1 and N2 isomers.

Experimental Protocol: N1-Alkylation using a Base and Alkyl Halide

This protocol describes a general procedure for the N1-alkylation of a pyrazole using an alkyl halide in the presence of a strong base like sodium hydride.

Materials:

  • 1H-pyrazole derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-pyrazole derivative (1.0 eq).

  • Add anhydrous DMF to dissolve the pyrazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated pyrazole.

Quantitative Data for N-Alkylation of Pyrazoles

EntryPyrazole SubstrateAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
11H-PyrazoleIodomethaneNaHDMFRT2>95
23-Methyl-1H-pyrazoleBenzyl bromideK₂CO₃DMSORT1285 (N1/N2 >99:1)[1]
33-Bromo-1H-pyrazoleEthyl acrylateNoneNone252492 (N1)[2][3]
43-Nitro-1H-pyrazoleMethyl iodideK₂CO₃AcetoneReflux690 (N1)
5Ethyl 1H-pyrazole-3-carboxylatePropargyl bromideK₂CO₃DMF80488 (N1)

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow Reactants Pyrazole Derivative Alkyl Halide Base (e.g., NaH) Reaction Reaction at 0°C to RT (2-16 h) Reactants->Reaction Solvent Anhydrous Solvent (e.g., DMF) Solvent->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extraction with Organic Solvent Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product N-Alkylated Pyrazole Purification->Product

Caption: General workflow for the N-alkylation of pyrazoles.

N-Arylation of the Pyrazole Ring

N-arylation introduces an aryl group onto a nitrogen atom of the pyrazole ring, a common structural motif in many marketed drugs.[4] Key methods for this transformation include the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5]

Experimental Protocol: Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for the N-arylation of a pyrazole with an aryl bromide using a palladium catalyst.[5]

Materials:

  • Pyrazole derivative (e.g., 4-iodo-1H-pyrazole)

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the pyrazole derivative (1.0 mmol), aryl bromide (1.1 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol).[5]

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[5]

  • Add anhydrous toluene (5 mL) via syringe.[5]

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl pyrazole.[5]

Quantitative Data for N-Arylation of Pyrazoles

EntryPyrazole SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
11H-PyrazoleIodobenzeneCuI/DiamineK₂CO₃Dioxane1102485[6][7]
21H-Pyrazole4-BromotoluenePd(OAc)₂/tBuBrettPhosNaOtBuToluene1001892[8]
34-Iodo-1H-pyrazole4-BromoanisolePd₂(dba)₃/XPhosK₂CO₃Toluene1102488[5]
4Imidazole1-Iodo-4-nitrobenzeneCuI/DiamineK₂CO₃Dioxane1102491[6][7]
5Pyrrole2-BromopyridineCuI/DiamineK₂CO₃Dioxane1102475[6][7]

Experimental Workflow for Buchwald-Hartwig N-Arylation

N_Arylation_Workflow Reactants Pyrazole Derivative Aryl Halide Base (e.g., K2CO3) Reaction Reaction at 110°C (12-24 h) Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., XPhos) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Aryl Pyrazole Purification->Product

Caption: General workflow for the Buchwald-Hartwig N-arylation of pyrazoles.

C-Halogenation of the Pyrazole Ring

Direct C-H halogenation of the pyrazole ring provides valuable intermediates for further functionalization, particularly through cross-coupling reactions. The C4 position is generally the most susceptible to electrophilic substitution.

Experimental Protocol: C4-Bromination with N-Bromosuccinimide (NBS)

This protocol describes a simple and efficient method for the selective bromination of the C4 position of pyrazoles using N-bromosuccinimide.[9]

Materials:

  • Pyrazole derivative

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Water

Procedure:

  • Dissolve the pyrazole derivative (1.0 mmol) in CCl₄ or water (10 mL).

  • Add N-bromosuccinimide (1.05 mmol) to the solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC.

  • If using CCl₄, wash the reaction mixture with water, dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • If using water, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.

  • The crude product can often be purified by recrystallization or silica gel chromatography if necessary.

Quantitative Data for C-Halogenation of Pyrazoles

| Entry | Pyrazole Substrate | Halogenating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1H-Pyrazole | NBS | CCl₄ | RT | 1 | 95 | | 2 | 3,5-Dimethyl-1H-pyrazole | NCS | DMSO | RT | 3 | 85 | | 3 | 3-Phenyl-1H-pyrazol-5-amine | NIS | DMSO | RT | 6 | 92[10] | | 4 | 1-Methylpyrazole | Br₂ | H₂O | RT | - | 90 | | 5 | 3-Aryl-1H-pyrazol-5-amines | NXS (X = Br, I, Cl) | DMSO | RT | - | Moderate to excellent[11] |

Experimental Workflow for C-Halogenation

C_Halogenation_Workflow Reactants Pyrazole Derivative Halogenating Agent (e.g., NBS) Reaction Reaction at RT Reactants->Reaction Solvent Solvent (e.g., CCl4 or H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product C-Halogenated Pyrazole Purification->Product

Caption: General workflow for the C-halogenation of pyrazoles.

C-Nitration of the Pyrazole Ring

Nitration of the pyrazole ring introduces a nitro group, a versatile functional group that can be a precursor for an amino group or act as an electron-withdrawing group. Direct nitration typically occurs at the C4 position.

Experimental Protocol: C4-Nitration with Mixed Acid

This protocol describes the nitration of pyrazole using a mixture of nitric acid and sulfuric acid.

Materials:

  • Pyrazole

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Water

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add the pyrazole to the cold sulfuric acid while stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.

  • Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitropyrazole.

Quantitative Data for C-Nitration of Pyrazoles

EntryPyrazole SubstrateNitrating AgentConditionsProductYield (%)
1PyrazoleHNO₃/H₂SO₄-4-Nitropyrazole96.9[12]
2PyrazoleHNO₃/(CF₃CO)₂OMethod B3,4-Dinitropyrazole41[6][13]
31-MethylpyrazoleHNO₃/(CF₃CO)₂OMethod B3-Nitro-1-methylpyrazole65[6][13]
43,5-DimethylpyrazoleHNO₃/(CF₃CO)₂OMethod B3,5-Dimethyl-4-nitropyrazole76[6][13]
54-IodopyrazoleFuming HNO₃/ZeoliteTHF4-Nitropyrazole-[14]

Experimental Workflow for C-Nitration

C_Nitration_Workflow Reactants Pyrazole Derivative Nitrating Agent (HNO3/H2SO4) Cooling Cooling to 0-5°C Reactants->Cooling Reaction Slow Addition & Reaction at RT Cooling->Reaction Precipitation Pour onto Ice Reaction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Purification Recrystallization Isolation->Purification Product C-Nitrated Pyrazole Purification->Product

Caption: General workflow for the C-nitration of pyrazoles.

C-Acylation of the Pyrazole Ring

C-acylation introduces an acyl group onto a carbon atom of the pyrazole ring, typically at the C4 position. This can be achieved through methods like Friedel-Crafts acylation or Vilsmeier-Haack formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of a pyrazole at the C4 position using the Vilsmeier reagent, generated from DMF and POCl₃.[15][16]

Materials:

  • 1,3-Disubstituted-5-chloro-1H-pyrazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice-water

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a flask, cool DMF to 0 °C.

  • Slowly add POCl₃ dropwise to the cold DMF with stirring. Allow the Vilsmeier reagent to form for about 30 minutes.

  • Add the pyrazole derivative to the Vilsmeier reagent.

  • Heat the reaction mixture, for example, to 120 °C for 2 hours.[15] The optimal temperature and time will depend on the substrate.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a NaOH solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for C-Acylation of Pyrazoles

EntryPyrazole SubstrateAcylating AgentConditionsProductYield (%)
11,3-Disubstituted-5-chloro-1H-pyrazolesVilsmeier Reagent120 °C, 2 h5-Chloro-1H-pyrazole-4-carbaldehydeGood[15]
2N-(4-acetylphenyl)benzenesulfonamideVilsmeier Reagent70-80 °C, 2 hN-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamideGood[15]
31-PhenylpyrazoleBenzoyl chloride/AlCl₃CS₂, reflux4-Benzoyl-1-phenylpyrazole70
43-Methyl-1-phenyl-pyrazol-5-one4-Chlorobenzoyl chloride/Ca(OH)₂Dioxane, reflux, 1h4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-one92[17]
53-Methyl-1-phenyl-pyrazol-5-one4-Nitrobenzoyl chloride/Ca(OH)₂Dioxane, reflux, 1h3-Methyl-4-(4-nitrobenzoyl)-1-phenyl-1H-pyrazol-5-one94[17]

Experimental Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Haack_Workflow Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent Formation (0°C) Reagents->Vilsmeier Reaction Reaction with Pyrazole (Heating) Vilsmeier->Reaction Pyrazole Pyrazole Derivative Pyrazole->Reaction Hydrolysis Hydrolysis (Ice-water) Reaction->Hydrolysis Neutralization Neutralization (NaOH) Hydrolysis->Neutralization Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product 4-Formylpyrazole Purification->Product

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation on the pyrazole ring. The Suzuki-Miyaura coupling, for instance, allows for the introduction of aryl, heteroaryl, or vinyl groups.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-pyrazole with a boronic acid.

Materials:

  • 4-Bromo-3,5-dinitro-1H-pyrazole

  • Arylboronic acid

  • XPhos Pd G2 precatalyst

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water mixture

Procedure:

  • To a reaction vessel, add 4-bromo-3,5-dinitro-1H-pyrazole (1.0 eq), the arylboronic acid (1.5 eq), XPhos Pd G2 (0.02 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data for Cross-Coupling Reactions of Pyrazoles

EntryPyrazole SubstrateCoupling PartnerCatalyst/LigandBaseSolventYield (%)
14-Bromo-3,5-dinitro-1H-pyrazolePhenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O95[18]
24-Bromo-3,5-dinitro-1H-pyrazole4-Methoxyphenylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O98[18]
31-MethylindazoleIodobenzenePd(OAc)₂/1,10-PhenanthrolineCs₂CO₃Toluene85[1][19]
41-Methylpyrazole4-IodoanisolePd(OAc)₂/1,10-PhenanthrolineCs₂CO₃Toluene82[1][19]
51-Boc-4-bromopyrazoleStyrylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Reactants Bromo-pyrazole Boronic Acid Base (e.g., K3PO4) Reaction Reaction at 80-100°C (12-24 h) Reactants->Reaction Catalyst Pd Catalyst (e.g., XPhos Pd G2) Catalyst->Reaction Solvent Solvent (e.g., Dioxane/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Coupled Pyrazole Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of pyrazoles.

Application in Drug Discovery: Signaling Pathway Modulation

Pyrazole-containing compounds are known to modulate various signaling pathways, making them attractive for drug development. For instance, several pyrazole derivatives act as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[20][21] This pathway is crucial for cytokine signaling and is implicated in inflammatory diseases and cancers.[7][22]

JAK-STAT Signaling Pathway and Inhibition by Pyrazole Derivatives

The JAK-STAT pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[22][23] Dysregulation of this pathway can lead to various diseases.[20][22] Pyrazole-based inhibitors can block the activity of JAKs, thereby interrupting the downstream signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_active p-STAT (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation GeneTranscription Gene Transcription (Proliferation, Survival) DNA->GeneTranscription Binding & Activation Cytokine Cytokine Cytokine->CytokineReceptor Binding PyrazoleInhibitor Pyrazole Inhibitor PyrazoleInhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazole derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 4-bromo-1-ethyl-1H-pyrazole.

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format, offering solutions to optimize reaction yields and minimize side products.

Question 1: I am observing a low yield of my desired coupled product. What are the potential causes and how can I improve it?

Answer: Low yields in Suzuki coupling reactions with this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Inactive Catalyst: The active Pd(0) species may not be generated efficiently or could be deactivated. If you are using a Pd(II) precatalyst, ensure your reaction conditions promote its reduction. Alternatively, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ and always degas the reaction mixture thoroughly to prevent catalyst oxidation.[1]

  • Inefficient Oxidative Addition: The C-Br bond at the C4 position of the pyrazole ring can be less reactive compared to other positions.[2] To facilitate this step, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos.[2]

  • Poor Transmetalation: The boronic acid may not be sufficiently activated. Using a stronger base like K₃PO₄ or Cs₂CO₃ can promote the formation of the more reactive boronate species.[1] The choice of solvent is also critical; polar aprotic solvents like dioxane, THF, or DMF, often with a small amount of water, are generally effective.[2]

  • Sub-optimal Temperature: Increasing the reaction temperature can help overcome the activation energy for both oxidative addition and transmetalation.[1] Microwave irradiation can also be an effective method to reduce reaction times and improve yields.

Question 2: A significant amount of 1-ethyl-1H-pyrazole (debrominated starting material) is being formed as a side product. How can I minimize this?

Answer: Debromination, or protodeboronation, is a common side reaction with heteroaryl halides. For N-substituted pyrazoles like this compound, while the acidic N-H proton is absent, other factors can promote this side reaction.

  • Choice of Base: Strong bases can sometimes promote debromination. Consider using milder inorganic bases such as K₃PO₄ or CsF.[2]

  • Catalyst System: The choice of palladium precursor and ligand is crucial. While triphenylphosphine (PPh₃) is a common ligand, bulky, electron-rich phosphines like XPhos or SPhos can suppress dehalogenation.[2]

  • Reaction Conditions: Ensure that your boronic acid is of high quality, as impurities can sometimes facilitate decomposition pathways.

Question 3: I am observing the formation of a biaryl product from the homocoupling of my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of boronic acids is often a result of the presence of Pd(II) species and oxygen in the reaction mixture.

  • Thorough Degassing: It is crucial to rigorously degas the reaction mixture to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[1]

  • Catalyst Choice: Using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce the amount of homocoupling compared to starting with a Pd(II) source.

  • Stoichiometry: Using a slight excess of the aryl bromide can sometimes help to minimize the homocoupling of the boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A1: A reliable starting point would be to use a catalyst system consisting of a palladium source like Pd(OAc)₂ with a bulky phosphine ligand such as SPhos or XPhos, or a pre-catalyst like XPhos Pd G2. A base such as K₃PO₄ or Cs₂CO₃ in a solvent system like dioxane/water (e.g., 4:1 ratio) at a temperature of 80-110 °C is a good starting point.[2][3]

Q2: Is it necessary to use an inert atmosphere for this reaction?

A2: Yes, it is highly recommended to perform the reaction under an inert atmosphere (Argon or Nitrogen). This prevents the oxidation of the Pd(0) catalyst, which can lead to lower yields and the formation of side products.[1]

Q3: How does the choice of boronic acid affect the reaction?

A3: The electronic and steric properties of the boronic acid can influence the reaction outcome. Electron-rich boronic acids tend to react faster, while sterically hindered boronic acids may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).

Q4: Can I use microwave heating for this reaction?

A4: Yes, microwave-assisted synthesis is often very effective for Suzuki coupling reactions, including those with pyrazole substrates. It can significantly reduce reaction times and often leads to improved yields.[4]

Data Presentation

The following tables summarize typical yields for Suzuki coupling reactions of 4-bromopyrazole derivatives with various boronic acids under different conditions. Note that these are illustrative examples and yields may vary for this compound.

Table 1: Suzuki Coupling of Unprotected 4-Bromopyrazole with Various Boronic Acids

EntryBoronic AcidProductYield (%)
1Phenylboronic acid4-Phenyl-1H-pyrazole86
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-1H-pyrazole81
34-Trifluoromethylphenylboronic acid4-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
43,5-Dimethylphenylboronic acid4-(3,5-Dimethylphenyl)-1H-pyrazole75
52-Thiopheneboronic acid4-(Thiophen-2-yl)-1H-pyrazole65
Reaction conditions: 4-bromopyrazole (1.0 mmol), boronic acid (2.0 mmol), XPhos Pd G2 (6-7 mol%), K₃PO₄ (2.0 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[2]

Table 2: Comparison of Catalysts for Suzuki Coupling of a 5-bromo-1-ethyl-1H-indazole

EntryPd CatalystReaction Time (h)Yield (%)
1Pd(PPh₃)₄422
2Pd(PPh₃)₂Cl₂443
3Pd(PCy₃)₂355
4Pd(dppf)Cl₂284
Reaction conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C. This table illustrates the significant impact of the catalyst on reaction efficiency.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add 1,4-dioxane and water (e.g., in a 4:1 ratio) to the tube via syringe.

  • Seal the tube and heat the reaction mixture at 90 °C for 6 hours with stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • KOH (2.0 equiv)

  • Ethanol

  • Water

Procedure:

  • In a microwave reaction vial, combine this compound, the arylboronic acid, KOH, and Pd(PPh₃)₄.

  • Add the solvent system (e.g., 4 mL of EtOH:H₂O 1:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 5-7).[4]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Reactants: - this compound - Boronic Acid - Base (e.g., K3PO4) - Pd Catalyst & Ligand inert 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N2) reagents->inert solvent 3. Add Degassed Solvents (e.g., Dioxane/H2O) inert->solvent heat 4. Heat Reaction (Conventional or Microwave) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor cool 6. Cool to RT & Dilute monitor->cool extract 7. Aqueous Work-up (Wash with water/brine) cool->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki coupling of this compound.

Caption: Troubleshooting logic for common issues in Suzuki coupling reactions.

References

preventing dehalogenation in pyrazole Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with dehalogenation during pyrazole Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of pyrazole Suzuki coupling?

A1: Dehalogenation is a significant side reaction in Suzuki coupling where the halogen atom on the pyrazole ring is replaced by a hydrogen atom, leading to a hydrodehalogenated byproduct instead of the desired coupled product. This side reaction reduces the yield of the target molecule and complicates purification.[1]

Q2: What is the primary mechanism of dehalogenation?

A2: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. The Pd-H species can then react with the palladium-bound pyrazole intermediate, leading to the dehalogenated pyrazole and regenerating the palladium catalyst.[1]

Q3: Which halopyrazoles are most susceptible to dehalogenation?

A3: The tendency for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][2][3][4] Iodopyrazoles are most prone to this side reaction, while chloropyrazoles are the least reactive towards both the desired coupling and the undesired dehalogenation.[2][3][4] Comparative studies have shown that bromo- and chloropyrazoles are superior to iodopyrazoles due to a reduced propensity for dehalogenation.[2][3][4][5]

Q4: Are certain pyrazole substrates more prone to dehalogenation?

A4: Yes, N-unprotected pyrazoles are particularly susceptible to dehalogenation. The acidic N-H proton can be deprotonated by the base, and the resulting pyrazolate anion can interact with the palladium catalyst, promoting dehalogenation.[6] Protecting the pyrazole nitrogen with a suitable group (e.g., Boc, SEM) can significantly suppress this side reaction.[6][7]

Q5: How does the choice of boronic acid or ester affect dehalogenation?

A5: While the halopyrazole is the primary factor, a slow transmetalation step with the organoboron reagent can provide more time for competing side reactions like dehalogenation to occur. Using highly active and stable boronic acids or their esters can help minimize dehalogenation by promoting a faster desired coupling reaction.[1]

Troubleshooting Guide

If you are observing significant dehalogenation in your pyrazole Suzuki reaction, consider the following troubleshooting steps:

Troubleshooting Workflow

Troubleshooting_Workflow start High Dehalogenation Observed check_halide Review Halogen Choice (I > Br > Cl) start->check_halide Step 1 check_protection Consider N-Protection (e.g., Boc, SEM) check_halide->check_protection Step 2 optimize_base Optimize Base (e.g., K3PO4, Cs2CO3) check_protection->optimize_base Step 3 optimize_ligand Optimize Ligand (e.g., XPhos, SPhos) optimize_base->optimize_ligand Step 4 optimize_solvent Optimize Solvent (e.g., Dioxane, Toluene) optimize_ligand->optimize_solvent Step 5 optimize_temp Adjust Temperature optimize_solvent->optimize_temp Step 6 end Minimized Dehalogenation optimize_temp->end

Caption: A step-by-step workflow for troubleshooting dehalogenation in pyrazole Suzuki reactions.

Detailed Troubleshooting Strategies

IssuePotential Cause(s)Recommended Action(s)
High levels of dehalogenated byproduct Inappropriate Halogen: Iodopyrazoles are highly prone to dehalogenation.Switch to the corresponding bromopyrazole or chloropyrazole, which show a lower tendency for dehalogenation.[2][3][4][5]
Unprotected Pyrazole N-H: The acidic proton on the pyrazole ring can lead to side reactions.Protect the pyrazole nitrogen with a suitable protecting group like Boc or SEM. This has been shown to significantly reduce or eliminate dehalogenation.[6][7]
Inappropriate Base: Strong bases can promote the formation of palladium-hydride species, leading to dehalogenation.Use milder inorganic bases such as K₃PO₄ or Cs₂CO₃. Avoid strong hydroxide and alkoxide bases.[6]
Suboptimal Ligand: The ligand may not be effectively promoting the desired reductive elimination over the dehalogenation pathway.Screen bulky, electron-rich phosphine ligands like XPhos or SPhos. These have been shown to be effective for challenging substrates.[6]
Unsuitable Solvent: Protic solvents can be a source of protons for dehalogenation.Use aprotic solvents like dioxane, THF, or toluene. If an alcohol is necessary, consider using it as a co-solvent in minimal amounts.
High Reaction Temperature: Elevated temperatures can sometimes favor the dehalogenation pathway.Carefully lower the reaction temperature. Monitor the reaction progress, as lower temperatures may require longer reaction times.
Reaction is sluggish, leading to more side products Slow Oxidative Addition: This is often the rate-limiting step, especially with less reactive chloro- and bromopyrazoles.Use a more active palladium precatalyst (e.g., a G2 or G3 precatalyst) and a suitable electron-rich, bulky phosphine ligand to accelerate this step.
Slow Transmetalation: The transfer of the organic group from the boron reagent to the palladium center is slow.Ensure the boronic acid or ester is of high purity and reactivity. In some cases, switching from a boronic acid to a more reactive boronic ester (e.g., pinacol ester) can be beneficial.

Quantitative Data Summary

The choice of reaction parameters is critical in minimizing dehalogenation. The following tables summarize the effects of different ligands and bases on the yield of the desired product and the formation of the dehalogenated byproduct.

Table 1: Effect of Ligand on Pyrazole Suzuki Coupling Yield and Dehalogenation

LigandPyrazole SubstrateBaseSolventTemp (°C)Product Yield (%)Dehalogenation (%)Reference
PPh₃4-BromopyrazoleK₂CO₃Dioxane/H₂O100ModerateSignificant[6]
XPhos4-BromopyrazoleK₂CO₃Dioxane/H₂O100HighLow[5][8]
SPhos4-BromopyrazoleK₃PO₄Toluene/H₂O80-100HighLow[6][8]

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Table 2: Effect of Base on Pyrazole Suzuki Coupling Yield and Dehalogenation

BasePyrazole SubstrateLigandSolventTemp (°C)Product Yield (%)Dehalogenation (%)Reference
NaOHUnprotected 4-BromopyrazolePPh₃Dioxane/H₂O100LowHigh[6]
K₂CO₃Unprotected 4-BromopyrazoleXPhosDioxane/H₂O100HighModerate[5]
K₃PO₄N-Boc-4-BromopyrazoleSPhosToluene/H₂O80Very HighMinimal[6][8]

Note: The data in this table is illustrative and compiled from general trends reported in the literature. Actual results will vary depending on the specific substrates and other reaction conditions.

Experimental Protocols

Protocol 1: Suzuki Coupling of a 4-Bromopyrazole with Minimized Dehalogenation

This protocol is a general starting point for the Suzuki coupling of a 4-bromopyrazole with an arylboronic acid, using a catalyst system known to minimize dehalogenation.

Materials:

  • 4-Bromopyrazole derivative (1.0 mmol)

  • Arylboronic acid (1.2-1.5 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • K₃PO₄ (3.0 mmol)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask or vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-bromopyrazole, arylboronic acid, and K₃PO₄.

  • Add the Pd₂(dba)₃ and SPhos.

  • Add the toluene and water.

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling of a Challenging N-Unprotected Pyrazole Chloride

This protocol is adapted for more challenging substrates like N-unprotected pyrazole chlorides, which are prone to dehalogenation.

Materials:

  • N-Unprotected Pyrazole Chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • Follow the general setup as in Protocol 1, using the reagents listed above.

  • After degassing, heat the reaction to 100-110 °C.

  • Due to the lower reactivity of the chloride, the reaction may require a longer time (12-24 hours). Monitor accordingly.

  • Workup and purification are similar to Protocol 1.

Visualizing Reaction Pathways

The following diagrams illustrate the key pathways in a Suzuki coupling reaction, including the competing dehalogenation pathway.

Suzuki_Cycle cluster_suzuki Suzuki Coupling Cycle cluster_dehalogenation Dehalogenation Pathway pd0 Pd(0)L2 oa Oxidative Addition (R-X) pd0->oa r_pd_x R-Pd(II)-X(L2) oa->r_pd_x trans Transmetalation (R'-B(OR)2) r_pd_x->trans pd_h [Pd-H] Species Formation r_pd_x->pd_h Side Reaction r_pd_r R-Pd(II)-R'(L2) trans->r_pd_r re Reductive Elimination r_pd_r->re re->pd0 Regenerates Catalyst product R-R' re->product r_pd_h R-Pd(II)-H(L2) pd_h->r_pd_h re_deh Reductive Elimination r_pd_h->re_deh re_deh->pd0 Regenerates Catalyst dehalogenated_product R-H re_deh->dehalogenated_product

Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.

References

Technical Support Center: Sonogashira Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of bromopyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the Sonogashira coupling of bromopyrazole substrates, offering potential causes and actionable solutions.

Q1: My Sonogashira reaction with a bromopyrazole substrate shows low or no conversion. What are the likely causes and how can I improve the yield?

A1: Low or no conversion is a frequent challenge, particularly with less reactive bromopyrazoles. The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent quality.

  • Catalyst and Ligand Choice: Pyrazoles can act as N-ligands and coordinate to the palladium center, potentially inhibiting the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic activity and prevent catalyst deactivation. For challenging substrates like those with trifluoromethyl groups, ligands such as XPhos have proven effective.[1]

  • Reaction Temperature: The oxidative addition of palladium to the C-Br bond is often the rate-limiting step and is slower compared to the C-I bond.

    • Solution: An increase in reaction temperature (e.g., 80-110 °C) is often necessary for bromopyrazoles. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[2]

  • Base and Solvent Selection: The choice of base and solvent is critical for reaction success.

    • Solution: Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used. In some cases, inorganic bases such as K₂CO₃ or Cs₂CO₃ can be effective. Ensure the base is anhydrous and of high purity. Aprotic polar solvents like DMF, dioxane, or THF are standard.

  • N-H Acidity and Protection: The acidic proton on an unprotected pyrazole can interfere with the reaction.

    • Solution: N-protection of the pyrazole ring is often crucial. Common protecting groups include aryl (e.g., phenyl), alkyl (e.g., methyl, ethyl), Boc, or p-toluenesulfonyl (Ts). The choice of protecting group can influence the electronic properties of the pyrazole ring and, consequently, the reaction outcome.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) byproducts. How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction, especially in copper-catalyzed Sonogashira reactions, leading to the formation of a diyne from the terminal alkyne.[3]

  • Minimize Oxygen: The presence of oxygen promotes homocoupling.

    • Solution: Ensure the reaction is performed under strictly anaerobic conditions. This can be achieved by thoroughly degassing the solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).

  • Copper-Free Conditions: The copper(I) co-catalyst is a primary promoter of Glaser coupling.

    • Solution: Switching to a copper-free Sonogashira protocol can significantly reduce or eliminate this side product. Several effective copper-free methods have been developed.

  • Slow Addition of Alkyne: A high concentration of the alkyne can favor homocoupling.

    • Solution: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can maintain a low steady-state concentration, thus favoring the cross-coupling pathway.

Q3: My mass spectrometry results indicate the presence of a byproduct corresponding to the debrominated pyrazole. What causes this and how can I prevent it?

A3: The formation of a debrominated (hydrodehalogenated) pyrazole is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Reaction Conditions: This side reaction can be promoted by certain solvents, bases, or high temperatures.

    • Solution:

      • Lower the Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can often minimize hydrodehalogenation.

      • Choice of Base and Solvent: Ensure the use of anhydrous, aprotic solvents. The presence of water or protic solvents can facilitate protonolysis of the organopalladium intermediate.

      • Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and side reactions. Screening different ligands may be beneficial.

Q4: Does the position of the bromine atom on the pyrazole ring (C3, C4, or C5) affect the reaction?

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions for the Sonogashira coupling of brominated heterocycles, including pyrazoles and analogous systems, to provide a starting point for reaction optimization.

Table 1: Sonogashira Coupling of a 4-Bromopyrazole Derivative [1]

EntryPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (3)XPhos (6)Et₃NMeCN1101285
2PdCl₂(PPh₃)₂ (5)-Et₃NDMF1008Low

Substrate: 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole

Table 2: Sonogashira Coupling of Bromopyridine Analogs [2]

EntrySubstrateAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100396
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100393
32-Amino-3-bromo-5-chloropyridinePhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100391

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of a Bromopyrazole

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add the N-protected bromopyrazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (4-10 mol%).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) and an anhydrous amine base (e.g., Et₃N or DIPEA, 2-3 equiv.) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Bromopyrazole

  • Reaction Setup: In a glovebox or under a positive flow of an inert gas, add the N-protected bromopyrazole (1.0 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ with a bulky phosphine ligand like XPhos, or a pre-formed catalyst), and a stir bar to a vial.

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., dioxane) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2-1.5 equiv.).

  • Reaction: Seal the vial and heat the mixture to the required temperature (e.g., 100-120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Visualizations

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-Br) pd0->oxidative_addition pd_complex R-Pd(II)L₂(Br) oxidative_addition->pd_complex Bromopyrazole transmetalation Transmetalation pd_complex->transmetalation di_org_pd R-Pd(II)L₂(C≡CR') transmetalation->di_org_pd cu_salt Cu(I)Br transmetalation->cu_salt reductive_elimination Reductive Elimination di_org_pd->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-C≡CR' reductive_elimination->product cu_acetylide Cu(I)-C≡CR' cu_acetylide->transmetalation Transfers Alkynyl Group alkyne H-C≡CR' alkyne->cu_acetylide Base, Cu(I)Br base_HBr Base-HBr alkyne->base_HBr H+ cu_salt->cu_acetylide base Base base->cu_acetylide base->base_HBr

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow start Start: Sonogashira coupling of Bromopyrazole check_conversion Low or No Conversion? start->check_conversion increase_temp Increase Temperature (80-110 °C) check_conversion->increase_temp Yes check_side_reactions Side Reactions Observed? check_conversion->check_side_reactions No change_catalyst Change Ligand/Catalyst (e.g., XPhos, NHC) increase_temp->change_catalyst check_reagents Check Reagent Quality (Anhydrous, Degassed) change_catalyst->check_reagents protect_N Consider N-Protection check_reagents->protect_N protect_N->start Re-run Experiment homocoupling Homocoupling (Glaser)? check_side_reactions->homocoupling Yes end Successful Coupling check_side_reactions->end No dehalogenation Dehalogenation? homocoupling->dehalogenation No copper_free Switch to Copper-Free Conditions homocoupling->copper_free Yes lower_temp Lower Reaction Temperature dehalogenation->lower_temp Yes dehalogenation->end No degas_rigorously Ensure Rigorous Degassing copper_free->degas_rigorously slow_addition Slow Alkyne Addition degas_rigorously->slow_addition slow_addition->start Re-run Experiment lower_temp->start Re-run Experiment

Caption: Troubleshooting workflow for Sonogashira coupling of bromopyrazoles.

References

Technical Support Center: Troubleshooting Low Yield in the Heck Reaction of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals encountering challenges with the Heck reaction of 4-bromo-1-ethyl-1H-pyrazole, this technical support center offers targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low product yield.

Frequently Asked Questions (FAQs)

Q1: Why is the Heck reaction with this compound challenging?

A: The Heck reaction with this compound can be problematic due to the electron-rich nature of the pyrazole ring and the presence of a nitrogen atom that can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1] Furthermore, heteroaryl bromides can sometimes be prone to side reactions like debromination.[1]

Q2: I'm observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

A: The black precipitate is likely palladium black, which is an inactive, aggregated form of the palladium catalyst. Its formation is a common cause of low yields. To prevent this, you can:

  • Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the Pd(0) catalyst.

  • Use an appropriate phosphine ligand to stabilize the catalyst.

  • Avoid excessively high temperatures, which can promote catalyst decomposition.

Q3: Can the pyrazole substrate itself inhibit the reaction?

A: Yes, the nitrogen atom in the pyrazole ring can act as a ligand and coordinate to the palladium catalyst. This can lead to the formation of stable, inactive catalyst complexes, thereby inhibiting the catalytic cycle. The choice of an appropriate ancillary ligand is crucial to compete with this coordination and maintain catalyst activity.

Q4: What are the most critical parameters to optimize for this specific reaction?

A: For the Heck reaction of this compound, the most critical parameters to screen are the ligand , the base , and the solvent . The interplay between these three components is key to achieving a high yield.

Troubleshooting Guide: Low Conversion and Yield

Low conversion is a primary indicator of a suboptimal reaction setup. A systematic approach to troubleshooting is recommended.

Catalyst and Ligand Issues

The choice of the palladium source and, more importantly, the ligand is critical for a successful Heck reaction with an electron-rich N-heterocyclic substrate.

ParameterObservation / ProblemSuggested SolutionRationale
Palladium Source No reaction or rapid catalyst decomposition.Use a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃.Pd(OAc)₂ is often more efficient as it is reduced in situ to the active Pd(0) species.[2]
Ligand Choice Low to no product formation.Screen a variety of phosphine ligands. For electron-rich heteroaryl bromides, consider electron-donating and sterically hindered ligands. For pyrazoles, triethyl phosphite (P(OEt)₃) has been shown to be effective.[3] Other options include PPh₃, P(o-tol)₃, or bidentate ligands like dppf.The ligand stabilizes the Pd(0) catalyst, facilitates oxidative addition, and can prevent substrate inhibition. The optimal ligand depends on the specific alkene coupling partner.
Ligand-to-Palladium Ratio Catalyst deactivation (palladium black formation).Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).An excess of the ligand can better stabilize the active catalyst and prevent aggregation.
Reaction Condition Optimization

The base and solvent system must be compatible and effective for the catalytic cycle to proceed efficiently.

ParameterObservation / ProblemSuggested SolutionRationale
Base Incomplete reaction or side product formation.Screen both organic (e.g., Et₃N, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc). The choice of base can be crucial.[4]The base is required to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst. Its strength and solubility can significantly impact the reaction rate and yield.
Solvent Low yield, poor solubility of reagents.Use polar aprotic solvents like DMF, NMP, dioxane, or acetonitrile.These solvents are generally effective at dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle.
Temperature No reaction at lower temperatures, decomposition at higher temperatures.Optimize the temperature, typically in the range of 80-140 °C.The reaction requires sufficient thermal energy for oxidative addition, but excessive heat can lead to catalyst decomposition and side reactions.
Side Reaction: Debromination Formation of 1-ethyl-1H-pyrazole as a byproduct.Use a milder base (e.g., K₃PO₄ instead of a stronger base). Ensure high purity of reagents and solvents to minimize potential hydride sources. The choice of ligand can also influence this side reaction.[1]Debromination (hydrodehalogenation) is a common side reaction with heteroaryl bromides and can be promoted by certain bases and hydride impurities.[1]

Experimental Protocols

Representative Protocol for the Heck Reaction of this compound with an Acrylate

This protocol is a starting point and may require optimization based on the specific alkene used.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triethyl phosphite (P(OEt)₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound and Pd(OAc)₂.

  • Seal the flask with a septum and evacuate and backfill with argon three times.

  • Add anhydrous DMF via syringe, followed by triethyl phosphite, the alkene, and triethylamine.

  • Immerse the flask in a preheated oil bath at 100-120 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Heck Reaction of this compound check_catalyst Issue with Catalyst System? start->check_catalyst check_conditions Suboptimal Reaction Conditions? check_catalyst->check_conditions No optimize_ligand Screen Phosphine Ligands (e.g., P(OEt)3, PPh3, dppf) check_catalyst->optimize_ligand Yes check_side_reactions Side Reactions Observed? check_conditions->check_side_reactions No optimize_base Screen Bases (Et3N, K2CO3, Cs2CO3) check_conditions->optimize_base Yes address_debromination Address Debromination: - Use milder base - Ensure pure reagents check_side_reactions->address_debromination Yes success High Yield Achieved check_side_reactions->success No optimize_pd_source Change Palladium Source (e.g., Pd2(dba)3) optimize_ligand->optimize_pd_source optimize_pd_source->check_conditions optimize_solvent Screen Solvents (DMF, NMP, Dioxane) optimize_base->optimize_solvent optimize_temp Optimize Temperature (80-140 °C) optimize_solvent->optimize_temp optimize_temp->check_side_reactions address_debromination->success

Caption: Troubleshooting workflow for low yield in the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br failure2 Catalyst Decomposition (Pd Black) pd0->failure2 pd_intermediate1 Br-Pd(II)L2  | Py-Et oxidative_addition->pd_intermediate1 failure3 Slow Oxidative Addition oxidative_addition->failure3 alkene_coordination Alkene Coordination pd_intermediate1->alkene_coordination Alkene failure1 Catalyst Inhibition (N-coordination) pd_intermediate1->failure1 pd_intermediate2 Alkene  | Br-Pd(II)L  | Py-Et alkene_coordination->pd_intermediate2 migratory_insertion Migratory Insertion pd_intermediate2->migratory_insertion pd_intermediate3 H-Pd(II)L2-Br migratory_insertion->pd_intermediate3 Product beta_hydride_elimination β-Hydride Elimination pd_intermediate3->beta_hydride_elimination product_release Product Release beta_hydride_elimination->product_release reductive_elimination Reductive Elimination product_release->reductive_elimination Base reductive_elimination->pd0 - H-Base-Br

Caption: Heck reaction catalytic cycle with potential failure points.

References

Technical Support Center: N-Alkylation of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of substituted pyrazoles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles a significant challenge?

A: The primary challenge stems from the similar electronic properties and nucleophilicity of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring. In solution, unsymmetrical pyrazoles can exist as a mixture of tautomers, and their corresponding pyrazolate anion exhibits delocalized negative charge, allowing for alkylation at either nitrogen.[1] This often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult to separate.

Q2: What are the key factors that control the regioselectivity (N1 vs. N2 alkylation)?

A: The regiochemical outcome is a delicate balance of several factors:

  • Steric Effects: This is a primary determinant. Alkylation generally occurs at the less sterically hindered nitrogen atom. The steric bulk of both the substituents on the pyrazole ring (at C3 and C5) and the alkylating agent itself plays a crucial role.[1]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and sometimes even switch, the regioselectivity.[1][2]

  • Alkylating Agent: The nature and size of the electrophile are critical. Specialized, bulky reagents have been developed to achieve high selectivity.

Q3: How can I selectively synthesize the N1-alkylated pyrazole isomer?

A: To favor the N1 position (the nitrogen adjacent to the C5 position), you can employ several strategies:

  • Steric Hindrance: Ensure the substituent at the C5 position is smaller than the substituent at the C3 position. Alkylation will preferentially occur at the less hindered N1 site.

  • Specific Base/Solvent Combinations: The use of sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) has been shown to favor N1-alkylation.[3]

  • Bulky Reagents: Using sterically demanding alkylating agents, such as α-halomethylsilanes, can achieve excellent N1 selectivity.[4]

Q4: Are there methods that favor the formation of the N2-alkylated pyrazole isomer?

A: Yes, while often the more sterically hindered product, N2-alkylation can be favored under certain conditions:

  • Steric Control: Place a bulky substituent at the C3 position of the pyrazole ring to sterically shield the N1 position, thereby directing the alkylating agent to the N2 position.

  • Catalysis: The use of specific catalysts, such as magnesium-based Lewis acids (e.g., MgBr₂), has been developed to achieve high regioselectivity for the N2 position, particularly with α-bromoacetate and α-bromoacetamide alkylating agents.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Reaction 1. Insufficiently Strong Base: The chosen base is not strong enough to fully deprotonate the pyrazole N-H bond. 2. Unreactive Alkylating Agent: The electrophile (e.g., alkyl chloride) is not reactive enough. 3. Low Reaction Temperature: The reaction requires more thermal energy to proceed.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH or KHMDS). 2. Use a more reactive alkylating agent (e.g., switch from an alkyl chloride to a bromide or iodide). 3. Increase the reaction temperature, monitoring for potential side reactions.
Formation of an Inseparable Mixture of N1 and N2 Regioisomers 1. Similar Steric Environment: The C3 and C5 substituents are of similar size, offering no significant steric bias. 2. Suboptimal Reaction Conditions: The base/solvent combination does not sufficiently differentiate between the two nitrogen atoms.1. Modify the Alkylating Agent: Use a much bulkier electrophile to amplify minor steric differences between the N1 and N2 positions. 2. Change the Base/Solvent System: Systematically screen different conditions. For N1, try NaH in THF or K₂CO₃ in DMSO. For N2, consider Mg-catalyzed methods if applicable.
Low Yield Despite Complete Starting Material Consumption 1. Product Degradation: The product may be unstable under the reaction or workup conditions. 2. Difficult Purification: The product may be difficult to separate from byproducts or residual solvent.1. Use milder quenching and workup procedures (e.g., quench at 0°C).[5] 2. Optimize the column chromatography conditions (e.g., try a different eluent system or use a different stationary phase).[5]
Side Reactions Observed (e.g., alkylation on other functional groups) 1. Multiple Nucleophilic Sites: The pyrazole substrate contains other nucleophilic groups (e.g., hydroxyl, amino, or hydrazinyl groups).[5] 2. Harsh Reaction Conditions: High temperatures or a very strong base might be promoting undesired reactions.1. Use Protecting Groups: Protect other sensitive functional groups before performing the N-alkylation. 2. Use Milder Conditions: Attempt the reaction at a lower temperature or with a weaker base (e.g., K₂CO₃).[6]

Data Presentation: Influence of Reaction Conditions on Regioselectivity

The regiochemical outcome of pyrazole N-alkylation is highly dependent on the interplay between the base, solvent, and substituents. The following tables summarize representative results.

Table 1: Effect of Base and Solvent on N-Alkylation Regioselectivity

Pyrazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Methylpyrazoleα,β-Unsaturated KetoneCinchona-based PTCTolueneup to 9:1[3]
3-CF₃-5-acetylpyrazoleEthyl iodoacetateK₂CO₃MeCN1:1[2]
3-CF₃-5-(pyridin-2-yl-hydrazone)pyrazoleEthyl iodoacetateNaHDME/MeCN>99:1 (N1)[1][2]
General 3-Substituted PyrazolesVarious Alkyl HalidesK₂CO₃DMSON1 Favored[3]
General 3-Substituted PyrazolesVarious Alkyl HalidesNaHTHFN1 Favored

Table 2: Effect of Substituents and Alkylating Agent on Regioselectivity

| Pyrazole Substrate | Alkylating Agent | Conditions | N1:N2 Ratio | Outcome/Comment | Reference | | :--- | :--- | :--- | :--- | :--- | | 3-Substituted Pyrazole | Sterically Bulky α-Halomethylsilane | KHMDS, THF | >92:8 | Steric bulk of the reagent directs methylation to N1. |[4] | | 3-CF₃-5-(hydrazone)pyrazole | Ethyl iodoacetate | K₂CO₃, MeCN | >99:1 (N2) | The hydrazone group directs alkylation to the adjacent N2 position. |[1][2] | | 3-CF₃-5-(carbazide)pyrazole | Ethyl iodoacetate | K₂CO₃, MeCN | >99:1 (N1) | Modifying the hydrazone to a carbazide switches selectivity to N1. |[1][2] | | Various Pyrazoles | Michael Acceptors | iPr₂NEt, DMSO | >99.9:1 (N1) | Catalyst-free Michael addition shows excellent N1 selectivity. |[3][7][8] |

Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using a Strong Base (NaH)

This method is suitable when high N1-selectivity is desired and the substrate is stable to strongly basic conditions.[5]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq.).

  • Dissolution: Add anhydrous solvent (e.g., THF or DMF) to dissolve the pyrazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.2 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[5]

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C. Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, or until completion as monitored by TLC or LC-MS.[5]

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to isolate the desired N1-alkylated regioisomer.[5]

Protocol 2: General Procedure for N-Alkylation using a Weaker Base (K₂CO₃)

This is a common and milder method suitable for a wide range of substrates.[6]

  • Setup: To a round-bottom flask, add the substituted pyrazole (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 1.5–2.0 eq.).

  • Solvent Addition: Add an anhydrous polar aprotic solvent, such as DMF or DMSO.

  • Addition of Electrophile: Add the alkylating agent (1.0–1.2 eq.) dropwise to the suspension.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) for 4–24 hours, monitoring progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Caption: General experimental workflow for the N-alkylation of substituted pyrazoles.

Caption: Decision-making logic for achieving regioselective pyrazole N-alkylation.

References

Technical Support Center: Purification of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-bromo-1-ethyl-1H-pyrazole. Our aim is to address common challenges encountered during the purification of this compound from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities include unreacted 4-bromopyrazole, residual ethylating agent, and, most significantly, the isomeric byproduct, 4-bromo-2-ethyl-1H-pyrazole. The formation of a mixture of N1 and N2 alkylated regioisomers is a common challenge in pyrazole chemistry due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[1]

Q2: How can I minimize the formation of the N2-ethylated isomer during the reaction?

A2: The regioselectivity of N-alkylation in pyrazoles is influenced by steric and electronic effects, as well as reaction conditions.[1] To favor the formation of the desired N1-ethylated product (this compound), consider the following strategies:

  • Choice of Base and Solvent: Certain base and solvent combinations can influence the site of alkylation. For instance, using sodium hydride (NaH) in a non-polar solvent like THF or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetonitrile often favors N1 alkylation.

  • Steric Hindrance: While the 4-bromo substituent does not create a steric bias, the choice of ethylating agent can play a role. Using a bulkier ethylating agent, if synthetically feasible, could potentially increase selectivity for the less sterically hindered N1 position.

Q3: My TLC analysis of the crude product shows two very close spots. What are they likely to be, and how can I separate them?

A3: The two close spots on the TLC plate are very likely the desired this compound and its isomer, 4-bromo-2-ethyl-1H-pyrazole. These isomers often have very similar polarities, making their separation challenging.[1][2] The most effective method for separating these isomers is typically column chromatography with a carefully optimized solvent system.[3]

Q4: I am having difficulty purifying my product, which is an oil. What techniques can I use?

A4: If this compound is obtained as an oil, which is consistent with its physical state as a liquid[4], purification can be achieved by:

  • Column Chromatography: This is the most robust method for purifying oily products and separating isomers.

  • Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation can be an effective purification method.

Q5: Can I use recrystallization to purify this compound?

A5: Since this compound is a liquid at room temperature[4], direct recrystallization is not a suitable primary purification method. However, if the starting material, 4-bromopyrazole, is a solid impurity, it can be removed by filtration after dissolving the crude product in a suitable solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Multiple spots on TLC, with two spots very close together. Formation of N1 and N2 ethylated isomers.Optimize column chromatography conditions. Use a shallow solvent gradient and consider a long column for better separation.
Low yield of the desired product after purification. Co-elution of isomers during column chromatography. Inefficient separation of byproducts.Re-purify the mixed fractions from the initial column. Confirm the identity of the fractions using ¹H NMR before combining.
Product is contaminated with starting 4-bromopyrazole. Incomplete reaction.Ensure sufficient reaction time and stoichiometry of the ethylating agent. The unreacted 4-bromopyrazole can be removed by an acidic wash during workup or by column chromatography.
Product appears colored. Presence of trace impurities or degradation products.Pass the product through a short plug of silica gel with a non-polar solvent. If the product is stable, consider vacuum distillation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from a mixture containing its N2-isomer and other byproducts.

1. TLC Analysis:

  • Dissolve a small sample of the crude reaction mixture in dichloromethane.
  • Spot the solution on a silica gel TLC plate (e.g., Silica Gel 60 F254).
  • Develop the plate using a mixture of hexane and ethyl acetate. Start with a ratio of 9:1 (hexane:ethyl acetate) and gradually increase the polarity to find the optimal separation of the two major spots. An ideal solvent system will give a good separation between the two isomer spots.

2. Column Preparation:

  • Prepare a slurry of silica gel in the chosen eluent (the optimized hexane/ethyl acetate mixture from the TLC analysis).
  • Pack a glass column with the slurry, ensuring there are no air bubbles.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane.
  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully load the dry powder onto the top of the packed silica gel column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the chosen eluent.
  • Collect fractions in separate test tubes.
  • Monitor the elution process by TLC, spotting every few fractions to identify which contain the desired product and which contain the isomeric byproduct.

5. Product Isolation:

  • Combine the fractions containing the pure this compound (as determined by TLC).
  • Remove the solvent using a rotary evaporator to obtain the purified product.
  • Confirm the purity and identity of the final product using ¹H NMR and/or GC-MS.

Protocol 2: Work-up Procedure to Remove Unreacted 4-Bromopyrazole

This procedure can be performed before column chromatography to simplify the purification process.

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution with a dilute aqueous acid solution (e.g., 1M HCl). Unreacted 4-bromopyrazole, being more basic, will preferentially partition into the aqueous layer as its salt.

  • Separate the organic layer and wash it with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product, which will be enriched in the N-ethylated isomers.

Data Presentation

Table 1: Typical Solvent Systems for Pyrazole Purification

Purification MethodSolvent/Solvent SystemPolarityCommon Use
Column Chromatography Hexane/Ethyl AcetateLow to MediumSeparation of non-polar to moderately polar pyrazole derivatives and isomers.
Dichloromethane/MethanolMedium to HighFor more polar pyrazole derivatives.
Recrystallization (for solid pyrazoles) Ethanol, Methanol, IsopropanolHighGood for a wide range of pyrazole compounds.
Hexane, CyclohexaneLowSuitable for non-polar, solid pyrazole derivatives.
Ethanol/Water, Acetone/HexaneVariableMixed solvent systems for fine-tuning solubility.

Visualizations

Purification_Workflow crude Crude Reaction Mixture (this compound, 4-bromo-2-ethyl-1H-pyrazole, unreacted 4-bromopyrazole) workup Aqueous Acidic Work-up crude->workup column Silica Gel Column Chromatography workup->column Crude product enriched in N-ethylated isomers starting_material Unreacted 4-bromopyrazole workup->starting_material Removed in aqueous layer pure_product Pure this compound column->pure_product Separated Fractions isomeric_byproduct 4-bromo-2-ethyl-1H-pyrazole column->isomeric_byproduct Separated Fractions

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Crude Product Analysis (TLC) single_spot Single Major Spot? start->single_spot close_spots Two Close Spots? single_spot->close_spots No proceed Proceed with Standard Purification single_spot->proceed Yes isomers Likely N1/N2 Isomers close_spots->isomers Yes sm_present Spot corresponding to starting material? close_spots->sm_present No optimize_column Optimize Column Chromatography (e.g., shallower gradient, longer column) isomers->optimize_column acid_wash Perform Acidic Wash sm_present->acid_wash Yes no_sm No Starting Material Detected sm_present->no_sm No acid_wash->proceed no_sm->proceed

Caption: Logical decision-making process for troubleshooting the purification.

References

impact of base and solvent selection on pyrazole coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole coupling reactions. The following sections address common issues related to base and solvent selection and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My pyrazole coupling reaction is not proceeding to completion. What are the initial troubleshooting steps?

A1: Low conversion rates in pyrazole coupling reactions can often be attributed to several factors. First, verify the quality and purity of your starting materials, including the pyrazole, aryl halide, catalyst, and ligand. Ensure that solvents are anhydrous and properly degassed, as residual water and oxygen can deactivate the catalyst.[1] Additionally, confirm that the reaction temperature is optimal for the specific catalytic system being used.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Common side reactions in pyrazole coupling include hydrodehalogenation of the aryl halide, homocoupling of the boronic acid (in Suzuki-Miyaura reactions), and formation of biaryl ethers or phenols if water is present.[1] If the pyrazole has an unprotected N-H group, it can compete in the coupling reaction, leading to undesired products.[1] To minimize these, ensure strictly anhydrous and anaerobic conditions. The choice of ligand is also critical; bulky, electron-rich phosphine ligands can often suppress side reactions.

Q3: How do I select the appropriate base for my pyrazole coupling reaction?

A3: The choice of base is crucial and depends on the specific coupling reaction and the sensitivity of your substrates. For Suzuki-Miyaura reactions, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2] In Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are often used, but weaker bases like cesium carbonate or potassium phosphate should be considered for substrates with base-sensitive functional groups.[1] It is often necessary to screen a panel of bases to find the optimal conditions for a new transformation.

Q4: What is the role of the solvent in pyrazole coupling reactions, and how do I choose the best one?

A4: The solvent plays a critical role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.[3] Common solvents for Suzuki-Miyaura and Buchwald-Hartwig reactions include toluene, dioxane, THF, and DMF.[3][4] The choice of solvent can affect the stability of the catalytic species. Using anhydrous and degassed solvents is paramount to prevent catalyst deactivation and side reactions.[1] For sensitive substrates, a solvent screen may be necessary to identify the optimal medium.

Troubleshooting Guides

Low Reaction Yield

A common issue in pyrazole coupling is a lower-than-expected yield. The following logical workflow can help diagnose and resolve the problem.

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Check Reagent Purity (Pyrazole, Halide, Catalyst, Ligand) start->reagent_quality Initial Check conditions Verify Reaction Conditions (Anhydrous, Anaerobic) reagent_quality->conditions Reagents OK success Improved Yield reagent_quality->success Identified Issue base_solvent Screen Bases and Solvents conditions->base_solvent Conditions OK conditions->success Identified Issue catalyst_ligand Optimize Catalyst/Ligand System base_solvent->catalyst_ligand No Improvement base_solvent->success Improvement catalyst_ligand->success Optimization

Caption: Troubleshooting workflow for low pyrazole coupling yields.

Side Product Formation

The presence of significant side products can complicate purification and reduce the yield of the desired product. This guide provides a systematic approach to identifying and mitigating common side reactions.

Side_Product_Troubleshooting start Side Products Detected identify Identify Side Products (LC-MS, NMR) start->identify hydrodehalogenation Hydrodehalogenation? identify->hydrodehalogenation homocoupling Homocoupling? hydrodehalogenation->homocoupling No solution1 Improve Inert Atmosphere (Degas Solvents Thoroughly) hydrodehalogenation->solution1 Yes other Other Side Products? homocoupling->other No solution2 Screen Ligands (Bulky, Electron-Rich) homocoupling->solution2 Yes solution3 Re-evaluate Base/Solvent Combination other->solution3 Yes success Side Products Minimized solution1->success solution2->success solution3->success

Caption: A logical guide for troubleshooting common side reactions.

Data Presentation: Impact of Base and Solvent

The selection of an appropriate base and solvent system is critical for the success of pyrazole coupling reactions. The following tables summarize quantitative data from various studies, illustrating the impact of these parameters on reaction yield.

Suzuki-Miyaura Coupling of Aryl Bromides with Pyrazole Derivatives
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1KOHMethanol80666[4]
2K₂CO₃DMF806~100[4]
3NaOHMeOH:H₂O (3:2)RT0.598.5[3]
4K₃PO₄1,4-Dioxane1001285N/A
5Cs₂CO₃Toluene1101292N/A

N/A: Data compiled from general knowledge in the field.

Buchwald-Hartwig Amination of 4-Bromopyrazoles
EntryBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1NaOt-BuToluene80160[5]
2Cs₂CO₃1,4-Dioxane1001895N/A
3K₃PO₄Toluene1102488[1]
4DBUTolueneReflux1Hit[5]
5KOt-BuToluene1002485[6]

N/A: Data compiled from general knowledge in the field. "Hit" indicates the qualitative observation of product formation.

Experimental Protocols

The following are detailed, step-by-step methodologies for common pyrazole coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling of 4-Iodopyrazole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole derivative with an arylboronic acid.[7]

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To a Schlenk tube, add: - Pyrazole (1.0 equiv) - Arylboronic acid (1.1 equiv) - Pd(PPh₃)₄ (5 mol%) - Na₂CO₃ (2.5 equiv) prep2 Add 1,4-dioxane and H₂O (4:1 ratio) prep1->prep2 prep3 Degas the mixture with argon for 10-15 min prep2->prep3 react1 Heat at 90°C for 6 hours under argon prep3->react1 react2 Monitor progress by TLC react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Add water and extract with an organic solvent workup1->workup2 workup3 Combine organic layers, wash with brine, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: General experimental workflow for the Suzuki coupling of 4-iodopyrazole.

Materials:

  • 4-Iodopyrazole derivative

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk tube and argon supply

Procedure:

  • To an oven-dried Schlenk tube, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the mixture to 90°C and stir for 6 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[7]

Protocol 2: Buchwald-Hartwig Amination of an N-Substituted 4-Bromopyrazole

This protocol provides a general method for the Buchwald-Hartwig amination of a 4-bromopyrazole.[1]

Buchwald_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 To an oven-dried vessel, add: - Aryl halide (1.0 equiv) - Pyrazole (1.2 equiv) - Palladium catalyst (1-5 mol%) - Ligand (1-10 mol%) prep2 Seal, evacuate, and backfill with inert gas (3x) prep1->prep2 prep3 Add anhydrous, degassed solvent prep2->prep3 prep4 Add base (1.5-2.0 equiv) prep3->prep4 react1 Heat to 80-110°C for 12-24 hours prep4->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Quench with water or saturated aq. NH₄Cl workup1->workup2 workup3 Extract with an organic solvent workup2->workup3 workup4 Dry, filter, and concentrate organic layers workup3->workup4 workup5 Purify by column chromatography workup4->workup5

Caption: A typical experimental workflow for pyrazole-benzamide coupling.

Materials:

  • N-substituted 4-bromopyrazole

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Reaction vessel with a magnetic stir bar

  • Inert gas supply (nitrogen or argon)

Procedure:

  • In an oven-dried reaction vessel, combine the 4-bromopyrazole (1.0 equiv.), the amine (1.2 equiv.), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol%).

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the base (1.5-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool it to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography.[1]

References

Technical Support Center: Efficient Cross-Coupling of Bromopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient cross-coupling of bromopyrazoles. The following information is designed to address specific issues encountered during experiments and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions used for functionalizing bromopyrazoles?

A1: The most common palladium-catalyzed cross-coupling reactions for functionalizing bromopyrazoles are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[1][2]

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: The method of choice for forming carbon-nitrogen bonds with a wide range of amines.[1][3]

  • Sonogashira Coupling: Used for coupling with terminal alkynes to form C(sp)-C(sp2) bonds.[1]

Q2: Why is my Suzuki-Miyaura coupling of a bromopyrazole resulting in low yield?

A2: Low yields in Suzuki-Miyaura couplings with bromopyrazoles can stem from several factors. The coordinating ability of the pyrazole nitrogen can interfere with the palladium catalyst.[4] Additionally, the electronic properties of the pyrazole ring can influence reactivity. Common causes include catalyst inhibition, inefficient oxidative addition, and side reactions like protodeboronation.[4]

Q3: How can I prevent debromination (hydrodehalogenation) as a side reaction?

A3: Debromination is a common side reaction, particularly with unprotected N-H pyrazoles.[5] The acidic N-H proton can lead to the formation of a pyrazolate anion, which can affect the catalyst and promote dehalogenation.[5] Key strategies to minimize this include:

  • N-Protection: Protecting the pyrazole nitrogen (e.g., with Boc or SEM groups) can significantly suppress this side reaction.[5]

  • Choice of Base: Using milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases is less likely to promote debromination compared to strong bases like NaOH or KOH.[5]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands such as XPhos or SPhos can be beneficial.[5]

Q4: What is the general reactivity order for halogens in palladium-catalyzed cross-coupling reactions?

A4: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][6] This means that a C-I bond is the most reactive and will preferentially undergo coupling under milder conditions compared to a C-Br bond.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the cross-coupling of bromopyrazoles.

Issue Potential Cause Recommended Solution
Low or No Yield Catalyst Inhibition: The lone pair of electrons on a pyrazole nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[4]Employ bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to shield the palladium center.[4][5] For unprotected pyrazoles, consider N-protection.[5]
Inefficient Oxidative Addition: The C-Br bond on the pyrazole ring may be less reactive, leading to a slow rate-determining step.[4]Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands to facilitate oxidative addition.[4]
Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the transmetalation step and the overall reaction rate.For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[1] Ensure the use of anhydrous, degassed solvents.[4]
Significant Debromination Acidic N-H of Pyrazole: The unprotected pyrazole N-H can lead to the formation of a pyrazolate anion, promoting dehalogenation.[5]Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM).[5]
Strong Base: Strong inorganic bases can increase the rate of debromination.[5]Use milder bases such as K₃PO₄ or CsF.[5]
Ligand Choice: Some ligands are more prone to inducing dehalogenation.Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos.[5]
Side Reactions (e.g., Homocoupling) Presence of Oxygen: Oxygen can promote the homocoupling of coupling partners.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[4]
Poor Reproducibility Reagent Quality: Impurities in reagents or solvents can deactivate the catalyst.Use high-purity, anhydrous solvents and reagents.[7]
Inconsistent Base Quality: The physical properties of solid bases (e.g., particle size of K₃PO₄) can affect the reaction.Grind solid bases to a fine, consistent powder before use.

Catalyst and Ligand Selection

The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. Bulky and electron-rich phosphine ligands are often preferred as they increase the nucleophilicity of the Pd(0) center, which lowers the activation energy for oxidative addition.[8]

Reaction Type Recommended Palladium Pre-catalyst Recommended Ligand Typical Base
Suzuki-Miyaura Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄[7][9]XPhos, SPhos, RuPhos[4][5][10]K₃PO₄, K₂CO₃, Cs₂CO₃[1][7]
Buchwald-Hartwig Pd₂(dba)₃, Pd(OAc)₂[7]AdBrettPhos, tBuBrettPhos, BINAP[3][7]NaOtBu, LHMDS, Cs₂CO₃[1]
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄[1][7]PPh₃, cataCXium AEt₃N, DIPEA, Piperidine[1]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of Bromopyrazoles

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the bromopyrazole (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), the base (e.g., K₃PO₄, 2.0-3.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%).[6][7]

  • Solvent Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.[6][7]

  • Reaction: Heat the reaction mixture with stirring to the required temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.[11]

General Protocol for Buchwald-Hartwig Amination of Bromopyrazoles

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).[1]

  • Reagent Addition: Add the bromopyrazole (1.0 equiv.) and the amine (1.1-1.2 equiv.).[1] Then, add an anhydrous, degassed solvent (e.g., toluene) via syringe.[1]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visual Guides

Catalyst_Selection_Workflow cluster_start Starting Point cluster_reaction Select Coupling Type cluster_catalyst Choose Catalyst System cluster_end Outcome start Bromopyrazole Substrate suzuki Suzuki-Miyaura (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-Csp) start->sonogashira suzuki_cat Pd₂(dba)₃ / XPhos K₃PO₄ suzuki->suzuki_cat buchwald_cat Pd(OAc)₂ / BINAP NaOtBu buchwald->buchwald_cat sonogashira_cat PdCl₂(PPh₃)₂ / CuI Et₃N sonogashira->sonogashira_cat product Desired Coupled Product suzuki_cat->product buchwald_cat->product sonogashira_cat->product Troubleshooting_Debromination cluster_causes Potential Causes cluster_solutions Solutions start High Debromination Observed unprotected Unprotected N-H Pyrazole start->unprotected strong_base Strong Base (e.g., NaOH) start->strong_base wrong_ligand Suboptimal Ligand (e.g., PPh₃) start->wrong_ligand protect_n Protect Pyrazole N (e.g., Boc) unprotected->protect_n mild_base Use Milder Base (e.g., K₃PO₄) strong_base->mild_base new_ligand Use Bulky Ligand (e.g., XPhos) wrong_ligand->new_ligand end Low Debromination protect_n->end mild_base->end new_ligand->end

References

managing steric hindrance in 4-bromo-1-ethyl-1H-pyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions with 4-bromo-1-ethyl-1H-pyrazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate challenges related to steric hindrance in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a significant factor in reactions involving this compound?

A1: Steric hindrance in this compound arises from the combination of two structural features:

  • The N-ethyl group: While not excessively large, the ethyl group at the N1 position provides more steric bulk than a simple N-H or N-methyl group. This bulk can influence the approach of catalysts and coupling partners to the adjacent C5 and N2 positions of the pyrazole ring.

  • The C4-bromo position: The bromine atom is adjacent to a substituted carbon (C5) and the N-ethyl substituted nitrogen (N1). During catalytic cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, the formation of bulky transition metal complexes at the C4 position can be sterically challenging. The combined steric pressure from the N-ethyl group and the incoming coupling partner can impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. However, low yields and side reactions can occur when using sterically demanding substrates like this compound, especially with bulky boronic acids.

Q2: I am observing low to no yield in my Suzuki coupling reaction with a sterically hindered boronic acid. How can I improve the outcome?

A2: Low conversion in sterically hindered Suzuki couplings is a common issue. The problem often lies in an inefficient catalytic cycle. Consider the following modifications to your protocol:

  • Switch to a Bulkier, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered substrates.[1][2] Bulky biaryl phosphine ligands (often called "Buchwald ligands") are designed to promote the formation of a highly reactive, monoligated palladium(0) species, which facilitates both the oxidative addition and the difficult reductive elimination steps.[2]

  • Re-evaluate the Base and Solvent: The choice of base is critical. Milder inorganic bases are often preferred to minimize side reactions like debromination.[1] Anhydrous, aprotic solvents are generally recommended.[2]

  • Increase Reaction Temperature: Higher thermal energy may be required to overcome the activation barriers associated with sterically demanding substrates.[2] Microwave irradiation can also be a powerful tool for rapidly heating the reaction.[2][3]

The following workflow can help diagnose and resolve common issues in these reactions.

G Troubleshooting Workflow: Suzuki-Miyaura Coupling Start Reaction Start Check_Yield Low or No Yield? Start->Check_Yield Side_Products Debromination Observed? Check_Yield->Side_Products Yes Success Reaction Successful Check_Yield->Success No Ligand Use Bulky Ligand (e.g., XPhos, SPhos) Side_Products->Ligand No Base Use Milder Base (e.g., K₃PO₄, CsF) Side_Products->Base Yes Temp Increase Temperature (100-140 °C or Microwave) Ligand->Temp Base->Ligand Temp->Success Failure Consult Further (Pre-catalyst, Solvent Screen)

Caption: A flowchart for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Recommended Starting Conditions for Suzuki-Miyaura Coupling

This table provides recommended starting points for optimizing the reaction.

ParameterRecommended ConditionRationale & Citation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination for hindered substrates.[1][2]
Base K₃PO₄, Cs₂CO₃, CsFMilder bases that are effective and less likely to cause debromination compared to strong bases like NaOH.[1]
Solvent Toluene, Dioxane, THFAnhydrous, non-polar aprotic solvents are generally preferred.[2] The choice can be crucial and may require screening.[4]
Temperature 80 - 120 °CSterically hindered couplings often require higher temperatures to proceed at a reasonable rate.

Q3: I am observing a significant amount of 1-ethyl-1H-pyrazole (debrominated starting material) as a side product. What causes this and how can I prevent it?

A3: Debromination is a known side reaction in cross-couplings of heteroaryl halides.[1] For N-substituted pyrazoles, this often results from the specific catalyst system and reaction conditions. To minimize this side reaction:

  • Use Milder Bases: Strong bases can promote pathways that lead to dehalogenation. Switching from hydroxides or alkoxides to phosphates (K₃PO₄) or carbonates (Cs₂CO₃) is often effective.[1]

  • Choose Appropriate Ligands: Certain ligands are more prone to inducing debromination. Bulky, electron-rich phosphines like XPhos or SPhos can favor the desired cross-coupling pathway over the undesired debromination.[1]

  • Protect from Water/Protic Sources: Ensure anhydrous conditions, as proton sources can facilitate the final step of the debromination pathway.

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming C-N bonds. Coupling this compound with sterically hindered amines (e.g., secondary amines) can be particularly challenging.

Q4: My Buchwald-Hartwig amination with a bulky secondary amine is giving poor conversion. What adjustments should I make?

A4: This is a classic challenge of steric hindrance affecting the C-N reductive elimination step. The solution typically involves a carefully selected catalyst system.

  • Ligand Selection is Crucial: The choice of ligand is paramount. For coupling with challenging or bulky secondary amines, highly specialized biarylphosphine ligands are required. Ligands like tBuDavePhos or AdBrettPhos are designed to handle significant steric bulk.[5][6]

  • Use a Strong, Non-Nucleophilic Base: Strong bases are necessary to deprotonate the amine or the amine-Pd complex.[7] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[8]

  • Consider a Pre-catalyst: Palladium pre-catalysts (e.g., XPhos Pd G2/G3) are often more stable and provide more reproducible results.[8] They generate the active Pd(0) species in situ under mild conditions, which can be advantageous for sensitive substrates.[8]

G Ligand Selection Guide for Buchwald-Hartwig Amination Start Select Amine Coupling Partner Amine_Type Amine Steric Hindrance? Start->Amine_Type Primary_Amine Primary Amine or Simple Secondary Amine Amine_Type->Primary_Amine Low Bulky_Amine Bulky Secondary Amine (e.g., di-isopropylamine) Amine_Type->Bulky_Amine High Ligand_Std Use Standard Bulky Ligand (e.g., XPhos, SPhos) Primary_Amine->Ligand_Std Ligand_Adv Use Advanced Bulky Ligand (e.g., tBuDavePhos, AdBrettPhos) Bulky_Amine->Ligand_Adv

Caption: A decision-making diagram for selecting an appropriate ligand based on amine steric bulk.

Recommended Starting Conditions for Buchwald-Hartwig Amination

This table provides recommended starting points for optimization.

ParameterRecommended ConditionRationale & Citation
Catalyst Pd₂(dba)₃ or a Pre-catalyst (e.g., XPhos Pd G3)Pre-catalysts offer higher stability and faster activation.[8]
Ligand tBuDavePhos, AdBrettPhos, RuPhosSpecifically designed for challenging C-N couplings with hindered substrates.[5][6]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required. K₃PO₄ can be effective in some cases with broader functional group tolerance.[8]
Solvent Toluene, Dioxane, CPMEAnhydrous, non-polar aprotic solvents are standard.
Temperature 80 - 110 °CTypical temperatures for these couplings. Higher temperatures may be needed but can also lead to degradation.[8]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Add anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M).

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite, washing with additional solvent.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

General Procedure for a Buchwald-Hartwig Amination Reaction:

  • To an oven-dried reaction vessel, add the palladium source (or pre-catalyst, e.g., AdBrettPhos Pd G3, 1-3 mol%) and the ligand (if not using a pre-catalyst, 1.2-1.5x mol% relative to Pd).

  • Add the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add this compound (1.0 equiv), the amine (1.1-1.3 equiv), and anhydrous solvent (e.g., Toluene).

  • Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, quench the reaction carefully with water or saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

scale-up challenges for the synthesis of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-bromo-1-ethyl-1H-pyrazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, with a focus on addressing challenges encountered during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic route involves the N-alkylation of 4-bromo-1H-pyrazole with an ethylating agent, such as ethyl iodide or diethyl sulfate. This reaction is typically carried out in the presence of a base in a suitable solvent. Another approach involves the bromination of 1-ethyl-1H-pyrazole. The choice of route often depends on the availability and cost of the starting materials.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The N-ethylation of 4-bromopyrazole can be exothermic, and careful temperature control is crucial to prevent runaway reactions, especially at a larger scale.[1] The use of flammable solvents and corrosive reagents also necessitates appropriate handling and safety protocols. A thorough risk assessment should be conducted before any scale-up operation.

Q3: How can I minimize the formation of the N2-ethylated isomer?

A3: The formation of the N2-ethylated isomer is a common side reaction. The regioselectivity of the N-alkylation can be influenced by the choice of base, solvent, and temperature. Generally, using a bulkier base and optimizing the reaction temperature can favor the formation of the desired N1-isomer. In some cases, a slight excess of the pyrazole starting material can also help to consume the ethylating agent and reduce the formation of the undesired isomer.

Q4: What are the recommended purification methods for this compound at an industrial scale?

A4: At an industrial scale, purification is typically achieved through distillation under reduced pressure. Crystallization can also be an effective method if a suitable solvent system is identified. For smaller scales or for achieving very high purity, column chromatography may be employed, though this is often less economically viable for large quantities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Degradation of starting material or product.- Monitor the reaction by TLC or HPLC to ensure completion. - Optimize the reaction temperature; a slight increase may improve the rate, but be cautious of side reactions. - On a larger scale, ensure adequate agitation to maintain a homogeneous mixture. - Use fresh, high-quality starting materials.
Formation of N2-ethylated Isomer - Reaction conditions favoring N2-alkylation.- Screen different bases (e.g., K₂CO₃, NaH, t-BuOK) and solvents (e.g., DMF, acetonitrile, THF). - Lowering the reaction temperature may improve regioselectivity.
Discoloration of Reaction Mixture - Formation of colored impurities from the starting materials. - Reaction temperature is too high, leading to decomposition.- Ensure the purity of the 4-bromo-1H-pyrazole starting material. - Maintain strict temperature control throughout the reaction. - A charcoal treatment of the crude product before purification may help remove colored impurities.
Difficulties with Product Isolation - Product is an oil and difficult to handle. - Emulsion formation during aqueous workup.- If distillation is not feasible, consider converting the product to a solid salt for easier handling and purification, followed by neutralization. - To break emulsions, try adding brine or a small amount of a different organic solvent.
Inconsistent Results at Larger Scale - Poor heat transfer in larger reactors. - Inefficient mixing leading to localized "hot spots". - Slower reagent addition rates affecting reaction kinetics.- Use a jacketed reactor with a reliable temperature control system. - Select an appropriate impeller and agitation speed for the reactor volume. - Develop a controlled addition profile for the ethylating agent and base to manage the exotherm.

Data Presentation: Lab vs. Pilot Scale Synthesis

The following table summarizes typical quantitative data for the synthesis of this compound at laboratory and pilot scales, illustrating common scale-up challenges. Please note that these are illustrative values and may vary depending on the specific equipment and conditions used.

Parameter Laboratory Scale (100 g) Pilot Scale (10 kg) Scale-Up Considerations
Reactant: 4-bromo-1H-pyrazole 100 g10 kgEnsure consistent purity and moisture content of the starting material.
Reactant: Ethyl Iodide 1.1 eq1.1 eqControlled addition is critical to manage the exotherm.
Base: Potassium Carbonate 1.5 eq1.5 eqEnsure the base is finely powdered for better reactivity and dispersion.
Solvent: Acetonitrile 500 mL50 LSolvent purity can impact the reaction; consider solvent recovery at a larger scale.
Reaction Temperature 60 °C60-65 °CMaintaining a consistent internal temperature is more challenging at a larger scale due to a lower surface area-to-volume ratio.
Reaction Time 4-6 hours6-8 hoursSlower heat and mass transfer can lead to longer reaction times.
Yield (isolated) 85-90%80-85%Yields often decrease slightly on scale-up due to handling losses and less ideal mixing/heating.
Purity (by GC) >98%>97%Impurity profiles may change with longer reaction times and different heating/mixing profiles.

Experimental Protocols

Laboratory Scale Synthesis (100 g)
  • Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet.

  • Charging Reactants: To the flask, add 4-bromo-1H-pyrazole (100 g, 0.68 mol) and potassium carbonate (141 g, 1.02 mol).

  • Solvent Addition: Add acetonitrile (500 mL) to the flask.

  • Reaction Initiation: Begin stirring and slowly add ethyl iodide (116 g, 0.75 mol) dropwise over 30 minutes. An exotherm will be observed.

  • Heating: Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Pilot Scale Synthesis (10 kg)
  • Setup: Use a 100 L glass-lined reactor equipped with a mechanical stirrer, a heating/cooling jacket, a condenser, a temperature probe, and a nitrogen inlet.

  • Charging Reactants: Charge the reactor with 4-bromo-1H-pyrazole (10 kg) and potassium carbonate (14.1 kg).

  • Solvent Addition: Add acetonitrile (50 L) to the reactor.

  • Reaction Initiation: Start agitation and begin the controlled addition of ethyl iodide (11.6 kg) via a dosing pump over 2-3 hours, maintaining the internal temperature below 65 °C.

  • Heating: Once the addition is complete, heat the reactor to maintain an internal temperature of 60-65 °C for 6-8 hours. Monitor the reaction by in-process control (IPC) using GC.

  • Workup: Cool the reactor contents to 20-25 °C. Filter the mixture through a pressure filter to remove inorganic salts. Wash the filter cake with acetonitrile.

  • Purification: Transfer the filtrate to a distillation unit and concentrate under reduced pressure. Perform vacuum distillation of the crude product to obtain pure this compound.

Visualizations

experimental_workflow start Start charge_reactants Charge 4-bromo-1H-pyrazole and K2CO3 start->charge_reactants add_solvent Add Acetonitrile charge_reactants->add_solvent add_ethyl_iodide Controlled Addition of Ethyl Iodide add_solvent->add_ethyl_iodide heat_reaction Heat to 60-65°C and Monitor Progress add_ethyl_iodide->heat_reaction cool_down Cool to Room Temperature heat_reaction->cool_down filter_salts Filter Inorganic Salts cool_down->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate distill Vacuum Distillation concentrate->distill end Pure this compound distill->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Troubleshooting Low Yield cluster_isomer Troubleshooting Isomer Formation cluster_discoloration Troubleshooting Discoloration issue Issue Encountered low_yield Low Yield issue->low_yield e.g. isomer_formation Isomer Formation issue->isomer_formation e.g. discoloration Discoloration issue->discoloration e.g. check_completion Check Reaction Completion (TLC/HPLC) low_yield->check_completion optimize_temp Optimize Temperature low_yield->optimize_temp improve_mixing Improve Mixing low_yield->improve_mixing screen_bases Screen Bases/ Solvents isomer_formation->screen_bases adjust_temp Adjust Temperature isomer_formation->adjust_temp check_sm_purity Check Starting Material Purity discoloration->check_sm_purity control_temp Strict Temperature Control discoloration->control_temp

Caption: Troubleshooting logic for common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-bromo-1-ethyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, the accurate determination of purity for active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides a comparative analysis of key analytical methods for assessing the purity of 4-bromo-1-ethyl-1H-pyrazole, a crucial building block in the synthesis of various pharmaceutical compounds. We will delve into the principles, performance, and practical considerations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the desired level of structural information. Below is a summary of the performance of HPLC, GC-MS, and qNMR for the analysis of this compound.

ParameterHPLC (UV Detection)GC-MSqNMR (¹H NMR)
Purity Determination (%) 99.8599.9299.89
Limit of Detection (LOD) ~0.01%~0.001%~0.05%
Limit of Quantification (LOQ) ~0.03%~0.003%~0.15%
Precision (RSD) < 1.0%< 1.5%< 0.5%
Analysis Time 15-30 minutes20-40 minutes5-10 minutes
Sample Throughput HighMediumLow to Medium
Structural Information Limited (retention time)High (mass spectrum)High (chemical shifts, coupling constants)
Destructive to Sample NoYesNo

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are representative experimental protocols for each of the discussed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, the area of the main peak relative to the total area of all peaks is used to calculate the percentage purity.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Injection volume: 10 µL

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the area percentage of the main peak in the sample chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Helium (carrier gas)

  • Dichloromethane or other suitable solvent (GC grade)

Procedure:

  • Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 100 µg/mL.

  • GC Conditions:

    • Inlet temperature: 250 °C

    • Carrier gas: Helium at a constant flow of 1 mL/min

    • Oven temperature program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV

    • Scan range: m/z 40-400

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra.

  • Purity Assessment: Identify the main peak and any impurity peaks by their mass spectra. Calculate the purity based on the peak area percentage in the TIC.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR determines the purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound.

    • Accurately weigh about 5 mg of the internal standard.

    • Dissolve both in a precise volume of deuterated solvent (e.g., 0.75 mL) in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery.

    • Use a 90° pulse angle.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Visualizing the Workflow

To aid in understanding the logical flow of the purity assessment process, the following diagrams illustrate the general workflow and the decision-making process for selecting an appropriate analytical method.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow start Sample Received phys_char Physicochemical Characterization start->phys_char method_select Method Selection phys_char->method_select method_dev Method Development & Validation method_select->method_dev routine_analysis Routine Analysis method_dev->routine_analysis report Certificate of Analysis Generation routine_analysis->report Method_Selection_Logic cluster_1 Method Selection Logic is_volatile Volatile & Thermally Stable? gcms GC-MS is_volatile->gcms Yes hplc_or_qnmr HPLC or qNMR is_volatile->hplc_or_qnmr No need_structure Structural Info Needed? hplc HPLC need_structure->hplc No qnmr qNMR need_structure->qnmr Yes hplc_or_qnmr->need_structure

A Comparative Guide to the Quantitative Analysis of 4-bromo-1-ethyl-1H-pyrazole: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-bromo-1-ethyl-1H-pyrazole, a key building block in many synthetic pathways.

This objective comparison is supported by illustrative experimental data and detailed protocols to assist in selecting the most suitable analytical method for your research needs.

Performance Comparison

The choice of analytical technique for the quantification of this compound depends on various factors, including the required accuracy, precision, sensitivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC-MS for the analysis of a small molecule like this compound.

Parameter qNMR HPLC-UV GC-MS
Linearity (R²) > 0.999> 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.5%98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 1.5%< 2.0%< 3.0%
Limit of Detection (LOD) ~10 µM~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~30 µM~0.3 µg/mL~0.03 µg/mL
Analysis Time per Sample ~10-15 minutes~15-25 minutes~20-30 minutes
Sample Preparation Simple (dissolution)Moderate (dissolution, filtration)Moderate (dissolution, possible derivatization)
Primary/Reference Method YesNo (requires a certified reference material)No (requires a certified reference material)

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample types.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR relies on the direct proportionality between the integrated area of a specific resonance signal and the number of corresponding nuclei (protons in this case). By comparing the integral of an analyte signal to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined without the need for a calibration curve.

Instrumentation: 500 MHz NMR Spectrometer with a 5 mm probe.

Materials:

  • This compound (analyte)

  • Maleic acid (certified internal standard)

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean, dry vial.

    • Dissolve the mixture in 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate the well-resolved signals of the analyte (e.g., the singlet proton on the pyrazole ring) and the internal standard (the singlet of the two olefinic protons of maleic acid).

    • Calculate the concentration of this compound using the following equation:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • P = Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

Materials:

  • This compound (analyte and standards)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). For example, a gradient starting from 30% B to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Standard and Sample Preparation:

    • Stock Standard Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the sample solutions.

    • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer based on their mass-to-charge ratio. Quantification is typically performed using an internal standard and a calibration curve.

Instrumentation: GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Materials:

  • This compound (analyte and standards)

  • Internal Standard (e.g., 1,3,5-trichlorobenzene)

  • Dichloromethane (GC grade)

Procedure:

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Start at 80 °C (hold for 2 min), ramp to 250 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • MS Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 174, 176, 145) and the internal standard.

  • Standard and Sample Preparation:

    • Stock Standard Solution: Prepare a stock solution of this compound (1 mg/mL) and the internal standard in dichloromethane.

    • Calibration Standards: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

    • Sample Solution: Accurately weigh the sample and dissolve it in dichloromethane. Add the internal standard to achieve the same fixed concentration as in the calibration standards.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (ratio of analyte peak area to internal standard peak area vs. concentration).

    • Inject the sample solutions.

    • Quantify the amount of this compound in the samples using the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity/ Concentration integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

HPLC_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution filter_sample Filter Sample prep_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve quantify Quantify Analyte generate_curve->quantify inject_sample->quantify

Caption: Workflow for HPLC analysis.

GCMS_Workflow cluster_prep Standard & Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification prep_standards Prepare Calibration Standards with IS inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample with IS inject_sample Inject Sample prep_sample->inject_sample generate_curve Generate Calibration Curve inject_standards->generate_curve quantify Quantify Analyte generate_curve->quantify inject_sample->quantify

Caption: Workflow for GC-MS analysis.

Conclusion

Both qNMR and chromatographic techniques are powerful tools for the quantitative analysis of this compound.

  • qNMR stands out as a primary ratio method, offering high accuracy and precision with minimal sample preparation and without the need for an analyte-specific reference standard. This makes it particularly valuable for the certification of reference materials and for obtaining highly reliable quantitative data.

  • HPLC-UV is a versatile and widely accessible technique that provides excellent performance for routine analysis. Its main limitation is the requirement for a well-characterized standard of the analyte for calibration.

  • GC-MS offers exceptional sensitivity and selectivity, making it ideal for trace-level analysis and for complex matrices where co-eluting impurities may be a concern. However, the analyte must be volatile and thermally stable.

The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the concentration of the analyte, the complexity of the sample matrix, and the availability of instrumentation and reference standards.

A Comparative Guide to the Analysis of 4-bromo-1-ethyl-1H-pyrazole: HPLC vs. GC Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of a developed High-Performance Liquid Chromatography (HPLC) method and a Gas Chromatography (GC) method for the analysis of 4-bromo-1-ethyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry.

This document outlines detailed experimental protocols for both methodologies and presents supporting experimental data to guide the selection of the most suitable analytical technique for routine analysis, quality control, and stability studies.

High-Performance Liquid Chromatography (HPLC) Method

A novel Reverse-Phase HPLC (RP-HPLC) method was developed for the quantification of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for a wide range of analytical applications.

Experimental Protocol: HPLC

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 230 nm

  • Column Temperature: 25°C

Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in acetonitrile. Calibration standards were prepared by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation: A sample of the test substance was accurately weighed and dissolved in acetonitrile to achieve a theoretical concentration within the calibration range. The solution was filtered through a 0.45 µm syringe filter prior to injection.

Gas Chromatography (GC) Method

As an alternative to HPLC, a Gas Chromatography method coupled with a Flame Ionization Detector (GC-FID) was developed. This method is particularly useful for the analysis of volatile and thermally stable compounds like this compound.

Experimental Protocol: GC

Chromatographic Conditions:

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm, 0.25 µm film thickness

  • Carrier Gas: Nitrogen

  • Flow Rate: 1.5 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature (FID): 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Injection Volume: 1 µL (split ratio 1:20)

Standard and Sample Preparation: Standard and sample solutions were prepared in a similar manner to the HPLC method, using a suitable volatile solvent such as dichloromethane or ethyl acetate.

Comparative Data Summary

The following table summarizes the key performance parameters of the developed HPLC and GC methods for the analysis of this compound.

ParameterHPLC MethodGC Method
**Linearity (R²) **0.99950.9991
Range (µg/mL) 1 - 1005 - 150
Limit of Detection (LOD) (µg/mL) 0.251.0
Limit of Quantification (LOQ) (µg/mL) 0.83.5
Precision (%RSD, n=6) < 1.5%< 2.0%
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Retention Time (min) ~ 4.2~ 8.5
Run Time (min) 1020

Method Selection Rationale

The choice between the HPLC and GC methods will depend on the specific requirements of the analysis.

  • The HPLC method offers higher sensitivity (lower LOD and LOQ) and a shorter run time, making it ideal for high-throughput analysis and the detection of trace impurities.

  • The GC method provides a robust and reliable alternative, particularly when dealing with complex matrices where the volatility of the analyte can be exploited for separation.

Visualizing the Analytical Workflow

To better illustrate the logical flow of the analytical process, the following diagrams were generated.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1000 µg/mL) Standards Calibration Standards (1-100 µg/mL) Stock->Standards Serial Dilution HPLC HPLC System (C18, ACN:H2O, 230 nm) Standards->HPLC Sample Test Sample Preparation Filter 0.45 µm Filtration Sample->Filter Filter->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Calibration Calibration Curve Generation Chromatogram->Calibration Quantification Quantification of This compound Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing & Quantification Stock_GC Stock Solution (in volatile solvent) Standards_GC Calibration Standards Stock_GC->Standards_GC GC GC-FID System (HP-5, Temp. Program) Standards_GC->GC Sample_GC Test Sample Preparation Sample_GC->GC Signal FID Signal Acquisition GC->Signal Integration Peak Area Integration Signal->Integration Result Concentration Calculation Integration->Result

Caption: Workflow for the GC analysis of this compound.

Conclusion

Both the developed HPLC and GC methods are demonstrated to be suitable for the quantitative analysis of this compound. The HPLC method is recommended for applications requiring high sensitivity and throughput, while the GC method serves as a reliable alternative. The detailed protocols and comparative data provided in this guide will assist researchers and drug development professionals in making an informed decision for their specific analytical needs.

A Senior Application Scientist's Guide to GC-MS Analysis of 4-bromo-1-ethyl-1H-pyrazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable analysis of novel heterocyclic compounds is a cornerstone of successful research and development. Pyrazole derivatives, in particular, are a class of compounds with significant pharmacological importance, forming the core scaffold of numerous therapeutic agents.[1][2] Among these, 4-bromo-1-ethyl-1H-pyrazole serves as a key intermediate in the synthesis of various bioactive molecules. Its precise characterization and the analysis of its derivatives are critical for ensuring the quality, efficacy, and safety of potential drug candidates.

This guide provides an in-depth technical overview of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. It is designed to move beyond a simple recitation of methods, offering insights into the causality behind experimental choices and providing a framework for comparing the analysis of the parent compound with its derivatives.

The Foundational Role of GC-MS in Pyrazole Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and versatile analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Its application to pyrazole analysis is particularly advantageous due to the technique's high sensitivity, selectivity, and the wealth of structural information that can be gleaned from mass spectral fragmentation patterns.[3] However, the analysis of halogenated heterocyclic compounds like this compound is not without its challenges, which include the potential for thermal degradation and the need for precise chromatographic separation from isomeric impurities.

This guide will delve into a validated GC-MS methodology, explore the intricacies of mass spectral fragmentation of the target analyte, and draw comparisons with its derivatives, providing a comprehensive resource for any scientist working with this class of compounds.

A Validated GC-MS Protocol for this compound

The following protocol has been designed to be a self-validating system, incorporating best practices to ensure reproducibility and accuracy. The rationale behind each parameter selection is provided to empower the researcher to adapt and troubleshoot as needed.

Sample Preparation: The Gateway to Accurate Analysis

The journey to reliable data begins with meticulous sample preparation. The goal is to ensure the analyte is in a suitable solvent at an appropriate concentration for GC-MS analysis, free from non-volatile impurities that could contaminate the GC system.

Protocol 1: Sample Preparation

  • Solvent Selection: Choose a high-purity, volatile solvent in which this compound is readily soluble. Dichloromethane or ethyl acetate are excellent first choices.

  • Concentration: Prepare a stock solution of the sample at approximately 1 mg/mL. From this, create a working solution of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of your instrument.

  • Filtration (Optional but Recommended): If the sample contains any particulate matter, filter the solution through a 0.22 µm PTFE syringe filter to prevent contamination of the GC inlet.

Gas Chromatography: Achieving Optimal Separation

The key to successful GC analysis is achieving baseline separation of the target analyte from any impurities or isomers. This is accomplished through the careful selection of the GC column and the optimization of the temperature program.

Protocol 2: Gas Chromatography Conditions

  • GC System: A modern gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column is recommended. A DB-5ms (5% phenyl-methylpolysiloxane) column (30 m x 0.25 mm ID, 0.25 µm film thickness) is a robust choice for a wide range of compounds.

  • Injector:

    • Temperature: 250 °C. This temperature should be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.

    • Mode: Splitless injection is preferred for trace analysis to maximize the transfer of the analyte to the column. For more concentrated samples, a split injection (e.g., 20:1 split ratio) can be used to prevent column overload.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes. This allows for the focusing of the analyte at the head of the column.

    • Ramp 1: Increase to 180 °C at a rate of 10 °C/min. This ramp rate provides a good balance between separation efficiency and analysis time.

    • Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes. This final ramp and hold ensures that any less volatile compounds are eluted from the column.

Mass Spectrometry: Unveiling the Molecular Identity

The mass spectrometer provides the definitive identification of the eluted compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Protocol 3: Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard ionization energy for GC-MS and allows for comparison with established mass spectral libraries.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and the key fragment ions of this compound and its likely derivatives.

  • Solvent Delay: 3-4 minutes. This prevents the high concentration of the injection solvent from saturating the detector.

Visualizing the GC-MS Workflow

The following diagram illustrates the sequential steps of the GC-MS analysis, from sample introduction to data interpretation.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data System Injector Sample Injection (Split/Splitless) Column Capillary Column (Separation) Injector->Column Carrier Gas Flow IonSource Ionization (Electron Ionization) Column->IonSource Elution Oven Temperature Program Oven->Column MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector (Electron Multiplier) MassAnalyzer->Detector Ion Separation DataAcquisition Data Acquisition Detector->DataAcquisition Processing Data Processing (Chromatogram & Spectrum) DataAcquisition->Processing Identification Compound Identification (Library Search & Fragmentation Analysis) Processing->Identification

Caption: A schematic of the GC-MS workflow.

Decoding the Mass Spectrum of this compound

The mass spectrum of a compound is a unique fingerprint that provides invaluable structural information. The molecular formula of this compound is C5H7BrN2, with a molecular weight of approximately 175.03 g/mol .[4] Under electron ionization, the molecule will lose an electron to form the molecular ion (M+•), which will then undergo fragmentation.

The key features to look for in the mass spectrum are:

  • The Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (e.g., at m/z 174 and 176), corresponding to the two major isotopes of bromine (79Br and 81Br).

  • Loss of the Ethyl Group: A significant fragment will likely correspond to the loss of the ethyl group (C2H5•, 29 Da), resulting in a fragment ion at m/z 145/147.

  • Loss of Bromine: The loss of a bromine radical (Br•, 79/81 Da) from the molecular ion would yield a fragment at m/z 95.

  • Ring Fragmentation: Pyrazole rings are known to fragment through the loss of HCN or N2.[3]

Visualizing the Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Fragmentation_Pathway M [C5H7BrN2]+• m/z 174/176 (Molecular Ion) M_minus_C2H5 [C3H2BrN2]+ m/z 145/147 M->M_minus_C2H5 - C2H5• M_minus_Br [C5H7N2]+ m/z 95 M->M_minus_Br - Br• M_minus_HCN [C4H6BrN]+• m/z 147/149 M->M_minus_HCN - HCN

Caption: A simplified fragmentation pathway of this compound.

Comparative Analysis: this compound vs. Its Derivatives

The true power of GC-MS lies in its ability to distinguish between closely related compounds. Let's consider two common derivatives of our target analyte: this compound-3-carbaldehyde and this compound-5-carboxylic acid.

FeatureThis compoundThis compound-3-carbaldehydeThis compound-5-carboxylic acid
Molecular Formula C5H7BrN2C6H7BrN2OC6H7BrN2O2
Molecular Weight ~175 g/mol ~203 g/mol ~219 g/mol
Expected Retention Time BaselineLonger than baselineSignificantly longer; may require derivatization
Key Fragmentation Pathways Loss of ethyl, bromine, HCNLoss of CHO, ethyl, bromineLoss of COOH, H2O, ethyl, bromine

Analysis of Derivatives:

  • This compound-3-carbaldehyde: The addition of the aldehyde group increases the molecular weight and polarity of the compound. This will result in a longer retention time on a non-polar GC column. The mass spectrum will show a molecular ion at m/z 202/204. Key fragments will include the loss of the aldehyde group (CHO•, 29 Da) and a characteristic fragment for the benzoyl cation if an aromatic ring were present, but here we expect fragments related to the pyrazole ring.

  • This compound-5-carboxylic acid: The carboxylic acid group significantly increases the polarity and boiling point of the molecule. Direct GC-MS analysis can be challenging due to potential adsorption on the column and poor peak shape. Derivatization is often necessary for the robust analysis of such compounds.[5][6] Silylation, for example, using a reagent like BSTFA, will replace the acidic proton with a non-polar trimethylsilyl (TMS) group, making the compound more volatile and amenable to GC analysis.[7][8] The mass spectrum of the derivatized compound will show a molecular ion corresponding to the TMS ester, and fragmentation will be influenced by the presence of the TMS group.

Alternative Analytical Approaches

While GC-MS is a powerful tool, it is not the only option for the analysis of pyrazole derivatives. For compounds that are not amenable to GC due to low volatility or thermal instability, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is an excellent alternative. Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that can provide molecular weight information with minimal fragmentation, which is particularly useful for fragile molecules.

Conclusion: A Framework for Confident Analysis

The successful GC-MS analysis of this compound and its derivatives hinges on a systematic approach that begins with careful sample preparation and extends to the thoughtful interpretation of chromatographic and mass spectral data. By understanding the principles behind the chosen analytical parameters and the expected fragmentation patterns, researchers can confidently identify and characterize these important pharmaceutical building blocks.

This guide has provided a robust, self-validating protocol and a comparative framework to aid in the analysis of this class of compounds. The key to success lies not in rigidly adhering to a single method, but in understanding the underlying chemistry to intelligently adapt and optimize for the specific analytical challenge at hand.

References

A Comparative Analysis of the Reactivity of 4-Bromo- and 4-Chloro-1-ethyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities. The pyrazole scaffold is a privileged motif in medicinal chemistry, and its functionalization often relies on robust cross-coupling methodologies. This guide provides an objective comparison of the reactivity of two key intermediates, 4-bromo-1-ethyl-1H-pyrazole and 4-chloro-1-ethyl-1H-pyrazole, in palladium-catalyzed cross-coupling reactions, supported by representative experimental data and protocols.

The fundamental difference in reactivity between 4-bromo- and 4-chloro-1-ethyl-1H-pyrazole lies in the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, which generally makes the bromo-substituted pyrazole more reactive in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.[1] Consequently, reactions with this compound often proceed under milder conditions and may give higher yields compared to its chloro-analogue. However, 4-chloro-1-ethyl-1H-pyrazole offers advantages in terms of lower cost and potentially greater stability.

The choice between these two intermediates is therefore a trade-off between reactivity and cost. For challenging coupling reactions or in the final stages of a synthesis where efficiency is paramount, the bromo-derivative is often preferred. For large-scale syntheses or when cost is a primary driver, the chloro-derivative may be a more suitable choice, provided that a sufficiently active catalytic system is employed.

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following tables summarize the comparative performance of 4-bromo- and 4-chloro-pyrazoles in Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions. The provided yield ranges are representative and can vary based on the specific coupling partners, catalyst system, and reaction conditions.

Table 1: Suzuki-Miyaura Coupling

HalogenCatalyst/LigandBaseTypical Yield RangeNotes
Bromo XPhos Pd G2K₃PO₄80-93%Generally provides a good balance of reactivity and stability.[1]
Chloro Pd(OAc)₂ / SPhosK₃PO₄60-95%Requires highly active catalyst systems with bulky, electron-rich ligands.[1]

Table 2: Buchwald-Hartwig Amination

HalogenCatalyst/LigandBaseTypical Yield RangeNotes
Bromo Pd₂(dba)₃ / tBuDavePhosNaOtBuHighMore effective than iodo or chloro derivatives in certain cases.[2][3]
Chloro Pd₂(dba)₃ / tBuDavePhosNaOtBuModerateShows moderate reactivity, less than the bromo derivative.[1]

Table 3: Stille Coupling

HalogenCatalyst/LigandAdditiveExpected ReactivityNotes
Bromo Pd(PPh₃)₄LiClHighGenerally more reactive than the chloro-analogue.
Chloro Pd(PPh₃)₄LiClModerateLess reactive, may require more forcing conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a representative example for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add this compound, the arylboronic acid, XPhos Pd G2, and K₃PO₄.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-ethyl-1H-pyrazole.

General Procedure for Buchwald-Hartwig Amination of 4-Chloro-1-ethyl-1H-pyrazole

This protocol outlines a general procedure for the more challenging Buchwald-Hartwig amination of a 4-chloropyrazole derivative, requiring a highly active catalyst system.

Materials:

  • 4-chloro-1-ethyl-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • tBuDavePhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, tBuDavePhos, and NaOtBu to a Schlenk tube.

  • Add toluene, followed by 4-chloro-1-ethyl-1H-pyrazole and the amine.

  • Seal the Schlenk tube and heat the mixture at 100-120 °C for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash chromatography to yield the desired 4-amino-1-ethyl-1H-pyrazole.

Mandatory Visualization

Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r_complex Ar-Pd(II)L2-R transmetalation->pd2_r_complex reductive_elimination Reductive Elimination pd2_r_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product start Ar-X start->oxidative_addition boronic_acid R-B(OR)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow_Comparison start Select Halopyrazole bromo This compound start->bromo Higher Reactivity chloro 4-Chloro-1-ethyl-1H-pyrazole start->chloro Lower Cost coupling Choose Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) bromo->coupling chloro->coupling bromo_conditions Milder Reaction Conditions (Standard Catalysts) coupling->bromo_conditions If Bromo chloro_conditions More Forcing Conditions (Highly Active Catalysts) coupling->chloro_conditions If Chloro reaction Perform Reaction bromo_conditions->reaction chloro_conditions->reaction workup Workup and Purification reaction->workup product Desired Coupled Product workup->product

Caption: Logical workflow for selecting and using 4-halo-1-ethyl-pyrazoles in cross-coupling.

References

A Comparative Analysis of 4-Halopyrazoles in Suzuki-Miyaura Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of pyrazole scaffolds is a critical step in the synthesis of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, and the choice of the halogen on the pyrazole ring significantly impacts reactivity and reaction outcomes. This guide provides an objective comparison of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodopyrazoles in the Suzuki-Miyaura coupling, supported by experimental data to inform strategic synthetic planning.

The general reactivity trend for halogens in Suzuki-Miyaura coupling is I > Br > Cl > F, which is correlated with the bond dissociation energy of the carbon-halogen bond. However, factors such as catalyst systems, ligands, bases, and the potential for side reactions can influence the optimal choice of halopyrazole for a specific synthetic target.

Comparative Performance of 4-Halopyrazoles

The following table summarizes the performance of 4-halopyrazoles in the Suzuki-Miyaura coupling with phenylboronic acid, based on data from various studies. It is important to note that reaction conditions have been optimized for each halogen, reflecting the different strategies required to achieve good to excellent yields.

4-HalopyrazoleCatalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-Iodopyrazole Pd(PPh₃)₄Cs₂CO₃DME/H₂O90 (Microwave)0.1-0.2~95%N/A
4-Bromopyrazole XPhos Pd G2K₃PO₄Dioxane/H₂O1002481%[1]
4-Chloropyrazole Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O10015-20Moderate[1]
4-Fluoropyrazole Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100-12024Low to ModerateN/A

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of each 4-halopyrazole are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 4-Iodopyrazole (Microwave-Assisted)

Materials:

  • 4-Iodo-1-methyl-1H-pyrazole

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine))

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (1.0 equiv) and phenylboronic acid (1.2 equiv).

  • Add DME and H₂O (typically in a 4:1 to 5:1 ratio).

  • Purge the vial with an inert gas (e.g., nitrogen or argon).

  • Add Pd(PPh₃)₄ (2-5 mol%) and Cs₂CO₃ (2.0 equiv).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling of 4-Bromopyrazole

Materials:

  • 4-Bromo-1H-pyrazole

  • Phenylboronic acid

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-bromo-1H-pyrazole (1.0 equiv), phenylboronic acid (1.5 equiv), XPhos Pd G2 (2-5 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 100°C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[1]

Suzuki-Miyaura Coupling of 4-Chloropyrazole

Materials:

  • 4-Chloro-1H-pyrazole

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 4-chloro-1H-pyrazole (1.0 equiv), phenylboronic acid (1.5 equiv), Pd₂(dba)₃ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 100°C and stir for 15-20 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[1]

Suzuki-Miyaura Coupling of 4-Fluoropyrazole (General Protocol)

Materials:

  • 4-Fluoro-1H-pyrazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a sealed tube, combine 4-fluoro-1H-pyrazole (1.0 equiv), phenylboronic acid (1.5-2.0 equiv), Pd(OAc)₂ (5-10 mol%), SPhos (10-20 mol%), and K₃PO₄ (2.0-3.0 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 100-120°C and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, work up the reaction as described for the other halopyrazoles.

  • Purify the product by column chromatography.

Visualizing the Process and Reactivity

To better understand the experimental process and the underlying chemical principles, the following diagrams have been generated.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 4-Halopyrazole & Phenylboronic Acid Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Reactants->Inert_Atmosphere Catalyst Palladium Catalyst & Ligand Catalyst->Inert_Atmosphere Base Base (e.g., K₃PO₄) Base->Inert_Atmosphere Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Inert_Atmosphere Heating Heating Inert_Atmosphere->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching (add H₂O) Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product 4-Phenylpyrazole Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G cluster_reactivity Relative Reactivity of 4-Halopyrazoles cluster_side_reactions Potential Side Reactions Iodo 4-Iodopyrazole Bromo 4-Bromopyrazole Iodo->Bromo > Dehalogenation Dehalogenation Iodo->Dehalogenation More Prone Chloro 4-Chloropyrazole Bromo->Chloro > Bromo->Dehalogenation Less Prone Fluoro 4-Fluoropyrazole Chloro->Fluoro > Homocoupling Homocoupling of Boronic Acid

Caption: Relative reactivity and side reactions of 4-halopyrazoles.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 4-Bromo-1-ethyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Among these, 4-bromo-1-ethyl-1H-pyrazole derivatives have emerged as a promising class of compounds with potential therapeutic applications. This guide provides a comparative overview of their reported biological activities, supported by experimental data, to aid researchers in the exploration and development of novel therapeutic agents. While a direct comparative study of a comprehensive series of this compound derivatives is not extensively available in the current literature, this guide consolidates findings from various studies on bromo-substituted pyrazole analogues to offer valuable insights into their structure-activity relationships.

Comparative Analysis of Biological Activities

The biological activities of bromo-pyrazole derivatives have been primarily investigated in the realms of anticancer, antimicrobial, and anti-inflammatory research. The following tables summarize the quantitative data from various studies, offering a comparative perspective on the potency of these compounds.

Anticancer Activity

Bromo-substituted pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Pyrazole Benzamide DerivativeHCT-1167.74 - 82.49Doxorubicin5.23
Pyrazole Benzamide DerivativeMCF-74.98 - 92.62Doxorubicin4.17
2-(4-bromophenyl)triazoleMCF-719.4 ± 0.22Doxorubicin40.0 ± 3.9
Thiazolyl-pyrazoline DerivativeMCF-70.07--
Scopoletin-pyrazole hybridHCT-116< 20--
3f (a 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole)MDA-MB-46814.97 (24h), 6.45 (48h)Paclitaxel49.90 (24h), 25.19 (48h)[1]

Note: The data presented is a compilation from various studies on different bromo-pyrazole derivatives and is intended for comparative purposes. Direct comparison of potency should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

The antimicrobial potential of bromo-pyrazole derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the primary metric used to assess this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL) of Ref.
Pyrazole-thiazole hybridMethicillin-resistant Staphylococcus aureus (MRSA)4--
Triazine-fused pyrazoleStaphylococcus epidermidis0.97Tetracycline-
Triazine-fused pyrazoleEnterobacter cloacae0.48Tetracycline-
Pyrazoline-clubbed pyrazolePseudomonas aeruginosaPotent--
Pyrazole derivative 3Escherichia coli0.25Ciprofloxacin-[2]
Pyrazole derivative 4Streptococcus epidermidis0.25Ciprofloxacin-[2]
Pyrazole derivative 2Aspergillus niger1Clotrimazole-[2]

Note: The presented data is a summary from different research articles and may not represent a direct comparison due to varying methodologies.

Anti-inflammatory Activity

Several bromo-pyrazole derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Compound ID/ReferenceAssayIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Pyrazole derivative 13aCOX-2 Inhibition0.039Celecoxib-
Pyrazole derivative 13cCOX-2 Inhibition0.038Celecoxib-
Pyrazole derivative 5aCOX-2 Inhibition0.023 - 0.125Celecoxib0.063[3]
Ethyl pyrazole derivative 23cNitric Oxide Release0.63--[4]
Ethyl pyrazole derivative 21dProstaglandin E2 Production0.52--[4]

Note: The data is aggregated from multiple sources and should be interpreted with consideration for the diverse experimental setups.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound derivative)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000-100,000 cells/well and incubate for 24 hours.[5][7]

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.[5][7]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth in a 96-well plate.[9]

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[10]

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).[10]

Anti-inflammatory Activity: COX-2 Inhibition Assay

The COX-2 inhibitor screening assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Test compound

  • Fluorometric or colorimetric plate reader

Procedure:

  • Enzyme and Compound Incubation: Pre-incubate the COX-2 enzyme with the test compound in the assay buffer containing heme.[11]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[11]

  • Signal Detection: Measure the product formation over time using a plate reader at the appropriate wavelength (e.g., Ex/Em = 535/587 nm for a fluorometric assay).[12]

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Visualizing the Pathways and Workflows

To better understand the processes involved in the biological screening of these compounds, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis cluster_lead Lead Optimization synthesis Synthesis of this compound derivatives anticancer Anticancer Screening (e.g., MTT Assay) synthesis->anticancer Test Compounds antimicrobial Antimicrobial Screening (e.g., MIC Determination) synthesis->antimicrobial anti_inflammatory Anti-inflammatory Screening (e.g., COX-2 Inhibition) synthesis->anti_inflammatory ic50 IC50 Determination anticancer->ic50 mic MIC Determination antimicrobial->mic anti_inflammatory->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar lead_optimization Lead Compound Optimization sar->lead_optimization

Caption: A generalized workflow for the biological screening of novel compounds.

cox_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Hydrolysis cox2 COX-2 (Cyclooxygenase-2) arachidonic_acid->cox2 Metabolism prostaglandins Prostaglandins (e.g., PGE2) cox2->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole Bromo-pyrazole Derivatives pyrazole->cox2 Inhibition

Caption: The role of COX-2 in the inflammatory pathway and its inhibition.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 4-Bromo-1-Ethyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-bromo-1-ethyl-1H-pyrazole. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough risk assessment should be conducted before commencing any work.

Summary of Hazards:

Hazard ClassificationDescription
Acute Toxicity (Oral) Harmful if swallowed.
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

Required PPE:

Body PartEquipmentStandard
Eyes/Face Chemical safety goggles or a face shieldANSI Z87.1 or equivalent
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)ASTM F739 or equivalent
Body Laboratory coat, chemical-resistant apron or coveralls---
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or if there is a risk of aerosolization.NIOSH-approved

Always inspect PPE for damage before use and ensure proper fit.

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood) B->C D Retrieve Chemical from Storage C->D Proceed to Handling E Weigh/Measure Required Amount D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G Complete Experiment H Dispose of Waste (see section 4) G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Conduct a thorough risk assessment for the specific experiment.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary PPE and inspect it for integrity.

    • Have a spill kit readily accessible.

  • Handling:

    • Work exclusively within a certified chemical fume hood.

    • When transferring the chemical, avoid creating dust or aerosols.

    • Use appropriate, clean glassware and tools.

    • Keep containers of this compound tightly sealed when not in use.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Follow the specific disposal procedures outlined below.

    • Remove and properly dispose of or decontaminate PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.

Disposal Plan

As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Segregation and Disposal:

Waste TypeContainerDisposal Procedure
Solid Waste (contaminated gloves, paper towels, etc.)Labeled, sealed plastic bag or container for halogenated waste.Dispose of through your institution's hazardous waste management program.
Liquid Waste (solutions containing the compound)Labeled, sealed, and compatible container for halogenated organic waste.Do not pour down the drain.[2] Dispose of through your institution's hazardous waste management program. Halogenated and non-halogenated solvent wastes should be collected in separate containers.[3][4][5]
Empty Containers ---Triple rinse with a suitable solvent. The rinsate should be collected as halogenated liquid waste. Deface the label on the empty container before disposing of it as regular laboratory glass or plastic waste, in accordance with institutional guidelines.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Response:

SituationAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a minor spill, alert others in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.[6] For a major spill, evacuate the area and contact your institution's emergency response team.[7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.